Z-D-Cha-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABZONTQXNLDT-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Z-D-Cha-OH: Physicochemical Properties, Structure, and Application in Peptide-Based Drug Development
This guide provides a comprehensive technical overview of N-α-benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH), an unnatural amino acid increasingly utilized in the design and development of novel peptide therapeutics. For researchers, medicinal chemists, and professionals in drug development, this document elucidates the core chemical properties, structural features, and strategic applications of this compound, offering both foundational knowledge and practical insights.
Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery
The therapeutic landscape is continually evolving, with a growing emphasis on peptides as highly selective and potent drug candidates. However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these limitations.[1] UAAs, with their diverse side chains and stereochemistries, offer a means to fine-tune the physicochemical and pharmacological properties of peptides, enhancing their stability, target affinity, and cell permeability.[2] this compound is a prime example of a UAA that imparts significant advantages in peptide drug design.
Part 1: Core Chemical and Structural Characteristics of this compound
This compound, systematically named (2R)-2-(benzyloxycarbonylamino)-3-cyclohexylpropanoic acid, is a derivative of the D-enantiomer of cyclohexylalanine. The structure features a cyclohexyl group replacing the phenyl group of phenylalanine, and a benzyloxycarbonyl (Z) group protecting the α-amino functionality.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and application in synthesis.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-3-cyclohexylpropanoic acid | [3] |
| Synonyms | Z-D-Cyclohexylalanine, N-Cbz-D-cyclohexylalanine | [4][5] |
| CAS Number | 154802-74-1 | [5] |
| Molecular Formula | C₁₇H₂₃NO₄ | [4] |
| Molecular Weight | 305.37 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | Data for the closely related Z-L-Val-OH is 66-67°C. A precise experimental value for this compound is not consistently reported, but is expected to be in a similar range for a crystalline solid. | [6] |
| Solubility | Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). Limited solubility in non-polar solvents. | [7][8][9] |
Spectroscopic Data Interpretation:
While a dedicated, high-resolution spectrum for this compound is not publicly available, the expected spectral characteristics can be inferred from its structural components.
-
¹H NMR: The spectrum would show characteristic signals for the cyclohexyl protons (a broad multiplet in the 0.8-1.8 ppm range), the benzylic protons of the Z-group (a singlet around 5.1 ppm), and the aromatic protons of the Z-group (a multiplet between 7.2 and 7.4 ppm). The α-proton of the amino acid would appear as a multiplet, and the acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift, which is solvent-dependent.[2]
-
¹³C NMR: The carbonyl carbons of the carboxylic acid and the carbamate would resonate at approximately 170-180 ppm. The carbons of the cyclohexyl and benzyl groups would appear in their characteristic regions.[10]
-
FTIR: The spectrum would exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching peak for the carbamate group (around 1680-1700 cm⁻¹), and another C=O stretch for the carboxylic acid (around 1710-1760 cm⁻¹).[1][11][12][13]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 306.17. Common fragmentation patterns would involve the loss of the benzyloxycarbonyl group or cleavage of the cyclohexyl side chain.[14][15]
Part 2: Synthesis and Reactivity
Synthesis of this compound:
The synthesis of this compound typically starts from the commercially available D-phenylalanine. A common route involves the hydrogenation of the phenyl ring of D-phenylalanine to a cyclohexyl ring, followed by the protection of the α-amino group with a benzyloxycarbonyl (Z) group.[16]
Figure 2: Synthetic pathway for this compound.
Chemical Reactivity and Role in Peptide Synthesis:
The benzyloxycarbonyl (Z) group is a crucial feature of this compound, serving as a temporary protecting group for the α-amino functionality during peptide synthesis. This prevents unwanted side reactions and allows for the controlled, stepwise elongation of the peptide chain. The Z-group is stable under the conditions used for peptide coupling but can be readily removed by catalytic hydrogenolysis.
Part 3: Application in Drug Development and Peptide Synthesis
The incorporation of this compound into peptide sequences is a strategic decision to enhance the drug-like properties of the resulting therapeutic.
Enhancing Metabolic Stability and Lipophilicity:
The cyclohexyl side chain of this compound is a key contributor to its utility. It increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. Furthermore, the aliphatic cyclohexyl ring is less susceptible to enzymatic degradation compared to the aromatic ring of phenylalanine, leading to a longer in-vivo half-life of the peptide.[2]
Case Studies in Drug Development:
-
Opioid Receptor Antagonists: Derivatives of cyclohexylalanine have been incorporated into opioid peptides to develop highly potent and selective delta opioid antagonists. These compounds are valuable pharmacological tools for opioid research and have potential as therapeutic agents.[17]
-
Mitochondrial Dysfunction: A cyclohexylalanine-containing α-helical amphipathic peptide, CMP3013, has been shown to target cardiolipin in the inner mitochondrial membrane and rescue mitochondrial dysfunction in models of kidney injury. The hydrophobicity imparted by the cyclohexylalanine residues is crucial for its interaction with the mitochondrial membrane.[18][19][20][21]
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS):
The following is a generalized protocol for the manual coupling of this compound in Fmoc-based SPPS. Due to the steric hindrance of the cyclohexyl group, optimized coupling conditions are recommended.
Materials:
-
Fmoc-protected amino acid-resin
-
This compound
-
Coupling reagents (e.g., HBTU/HATU, DIC/Oxyma)[22]
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Protocol:
-
Resin Swelling: Swell the Fmoc-protected amino acid-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes. For sterically hindered amino acids like this compound, using a more potent activating agent like HATU is often beneficial.[22][23]
-
Coupling: Add the activated this compound solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary due to steric hindrance.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling step may be required.
-
Washing: After complete coupling, wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
Figure 3: Workflow for incorporating this compound in SPPS.
Conclusion
This compound is a valuable and versatile building block in the field of peptide drug discovery. Its unique structural features, particularly the cyclohexyl side chain, provide medicinal chemists with a powerful tool to enhance the metabolic stability and lipophilicity of peptide-based therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the development of next-generation peptide drugs.
References
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-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.[7]
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732.
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[10]
- AAPPTec. (n.d.).
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- PrepChem.com. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
- Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- University of California, Los Angeles. (n.d.). IR: carboxylic acids.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PrepChem.com. (n.d.). Synthesis of (a) 2(S)-benzyloxycarbonylamino-3-cyclohexyl-propionic acid ethyl ester.
- Carbolution. (n.d.). This compound.
- ResearchGate. (n.d.).
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- University of Münster. (n.d.). Amino acids - Mass Spectrometry.
- Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.
- American Chemical Society. (2025, December 31).
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- ACS Publications. (n.d.). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury | Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B)
- PubMed Central. (2023, December 19). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.
- Bioteinpide. (n.d.).
- PubMed. (2023, December 19). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.
- ACS Publications. (n.d.). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists | Journal of Medicinal Chemistry.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....
- Oregon State University. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- Benchchem. (n.d.). A Comparative Guide to Cyclohexylalanine-Containing Peptides and their Alternatives in Targeting Mitochondrial Dysfunction.
- Allschoolabs. (n.d.). This compound - 95%, high purity , CAS No.154802-74-1.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- OSTI.GOV. (n.d.). Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- PubMed. (1999). Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. Methods in Molecular Medicine, 23, 437-452.
- ChemicalBook. (n.d.). 2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid(1149-26-4).
- University of Cambridge. (n.d.). Chemical shifts.
- Google Patents. (2012, September 7). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
- Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)
- AAPPTec. (n.d.). Z-D-beta-HGlu(OtBu)-OH DCHA.
- PubChem. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid.
- Sigma-Aldrich. (n.d.). 3-Cyclohexanepropionic acid 99 701-97-3.
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An In-Depth Technical Guide to the Synthesis of N-Cbz-D-cyclohexylalanine
This guide provides a comprehensive, in-depth technical overview for the synthesis, purification, and characterization of N-Cbz-D-cyclohexylalanine, a crucial building block for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring a thorough understanding of the synthesis.
Introduction: The Significance of N-Cbz-D-cyclohexylalanine
N-Cbz-D-cyclohexylalanine, a non-proteinogenic amino acid derivative, is of significant interest in medicinal chemistry and peptide science. The incorporation of the D-cyclohexylalanine moiety can impart unique conformational constraints and increase the lipophilicity of peptides, potentially enhancing their metabolic stability and biological activity. The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone of peptide synthesis, offering robust protection of the amine functionality under a variety of reaction conditions while allowing for clean removal via catalytic hydrogenolysis.
This guide will detail a reliable and adaptable two-step synthetic pathway: the synthesis of the D-cyclohexylalanine precursor followed by its N-protection under Schotten-Baumann conditions.
Synthetic Strategy Overview
The synthesis of N-Cbz-D-cyclohexylalanine is approached in two primary stages. The first stage involves the preparation of the D-cyclohexylalanine starting material, which can be achieved through the catalytic hydrogenation of D-phenylalanine. The second stage is the protection of the amino group of D-cyclohexylalanine using benzyl chloroformate (Cbz-Cl) in a Schotten-Baumann reaction.
Caption: Overall workflow for the synthesis of N-Cbz-D-cyclohexylalanine.
Physicochemical Data of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants and products is essential for successful synthesis and purification.
| Property | D-Cyclohexylalanine | N-Cbz-D-cyclohexylalanine (Predicted) |
| IUPAC Name | (2R)-2-amino-3-cyclohexylpropanoic acid | (2R)-2-(benzyloxycarbonylamino)-3-cyclohexylpropanoic acid |
| Synonyms | H-D-Cha-OH | Z-D-Cha-OH |
| CAS Number | 58717-02-5 | Not available |
| Molecular Formula | C₉H₁₇NO₂ | C₁₇H₂₃NO₄ |
| Molecular Weight | 171.24 g/mol | 305.37 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white solid |
| Melting Point | ~260 °C (decomposes) | Not available |
| Solubility | Soluble in water and acidic solutions | Soluble in many organic solvents (e.g., ethyl acetate, methanol, THF) |
Detailed Experimental Protocols
Step 1: Synthesis of D-Cyclohexylalanine via Catalytic Hydrogenation of D-Phenylalanine
This procedure is adapted from established methods for the hydrogenation of phenylalanine to cyclohexylalanine.[1] The choice of catalyst and reaction conditions is critical for the complete saturation of the aromatic ring without affecting the chiral center.
Reaction Scheme:
Materials:
-
D-Phenylalanine
-
Rhodium on carbon (5% Rh/C) or Palladium on carbon (10% Pd/C)
-
Glacial acetic acid or dilute hydrochloric acid
-
Methanol or Ethanol
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Büchner funnel with filter paper, Celite®)
Procedure:
-
Dissolution: In a suitable high-pressure reaction vessel, dissolve D-phenylalanine (1 equivalent) in a mixture of methanol and glacial acetic acid (e.g., 10:1 v/v). The acidic medium aids in the solubility of the amino acid and can enhance the catalytic activity.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (5% Rh/C or 10% Pd/C, typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel several times with hydrogen to remove any residual air. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult specific literature for optimal pressure with your chosen catalyst).
-
Reaction: Vigorously stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or HPLC indicates complete conversion of the starting material. This can take several hours to overnight.
-
Work-up: Carefully depressurize the reaction vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude D-cyclohexylalanine, often as its acetate or hydrochloride salt. For the free amino acid, further purification by recrystallization from a water/ethanol mixture may be necessary. The product can be used directly in the next step.
Step 2: N-Cbz Protection of D-Cyclohexylalanine (Schotten-Baumann Reaction)
This protocol utilizes the classic Schotten-Baumann reaction to protect the amino group of D-cyclohexylalanine.[2][3][4] Careful control of pH is crucial to ensure efficient reaction and to minimize potential side reactions such as racemization or hydrolysis of the benzyl chloroformate.
Reaction Scheme:
Materials:
-
D-Cyclohexylalanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (1 M or 2 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolution: Dissolve D-cyclohexylalanine (1 equivalent) in an aqueous solution of sodium carbonate (2 equivalents) or sodium hydroxide (2 equivalents) in a round-bottom flask. Cool the solution to 0-5 °C in an ice bath. The base deprotonates the amino group, making it a more potent nucleophile.
-
Addition of Cbz-Cl: To the cold, stirred solution, add benzyl chloroformate (1.1-1.2 equivalents) dropwise, either neat or as a solution in dioxane or THF. It is critical to maintain the temperature below 5 °C during the addition to minimize hydrolysis of the Cbz-Cl.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis (e.g., using a 9:1 dichloromethane:methanol eluent) indicates the consumption of the starting amino acid.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x volume of the reaction mixture) to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow addition of 1 M or 2 M hydrochloric acid. The product, being a carboxylic acid, will precipitate out of the aqueous solution upon protonation.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The N-Cbz-D-cyclohexylalanine will move into the organic phase.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Cbz-D-cyclohexylalanine, which is often a white solid or a thick oil that solidifies upon standing.
Purification and Characterization
Purification by Recrystallization
Recrystallization is a powerful technique for purifying the final product. A common solvent system for N-Cbz protected amino acids is ethyl acetate/hexane.
Procedure:
-
Dissolve the crude N-Cbz-D-cyclohexylalanine in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane, and dry under vacuum.
Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and stereochemical integrity.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 9:1 v/v) with a few drops of acetic acid can be effective.
-
Visualization: UV light (254 nm) and/or staining with ninhydrin (for the starting material) or potassium permanganate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Predicted):
-
δ 7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ 5.10-5.20 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
δ ~4.3 ppm (m, 1H): α-proton of the cyclohexylalanine moiety.
-
δ 0.8-1.8 ppm (m, 13H): Protons of the cyclohexyl ring and the β-protons of the alanine side chain.
-
δ ~9-12 ppm (br s, 1H): Carboxylic acid proton (may be broad or exchange with solvent).
-
δ ~5.5 ppm (d, 1H): Amide proton (-NH-).
-
-
¹³C NMR (Predicted):
-
δ ~175 ppm: Carboxylic acid carbonyl carbon.
-
δ ~156 ppm: Carbamate carbonyl carbon.
-
δ ~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~128 ppm: Aromatic carbons of the benzyl group.
-
δ ~67 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).
-
δ ~55 ppm: α-carbon of the cyclohexylalanine moiety.
-
δ ~25-40 ppm: Carbons of the cyclohexyl ring and the β-carbon of the alanine side chain.
-
Chiral High-Performance Liquid Chromatography (HPLC):
Confirmation of the enantiomeric purity is critical. A variety of chiral stationary phases (CSPs) can be employed for the analysis of N-protected amino acids.[7][8]
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IC, etc.).
-
Mobile Phase: Typically a mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for normal phase, or acetonitrile/water/TFA for reversed-phase.
-
Detection: UV at 254 nm.
-
Procedure: A small sample of the final product should be analyzed alongside a racemic standard (if available) to confirm the retention times of both enantiomers and to calculate the enantiomeric excess (ee%) of the synthesized D-enantiomer.
Logical Framework for Experimental Choices
Caption: Rationale behind the key reagent choices in the synthesis.
Conclusion
The synthesis of N-Cbz-D-cyclohexylalanine is a straightforward yet critical process for the advancement of peptide-based drug discovery. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable building block with high purity and enantiomeric integrity. The emphasis on rigorous purification and characterization ensures the quality of the final product, which is paramount for its successful application in subsequent synthetic endeavors.
References
- Process for producing N-protected amino acid. US8357820B2.
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. 2020. [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. 2015. [Link]
-
Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. Scientific Reports. 2024. [Link]
-
Efficient Synthesis of D‐Phenylalanine from L‐Phenylalanine via a Tri‐Enzymatic Cascade Pathway. ChemCatChem. 2021. [Link]
-
Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules. 2023. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to the Solubility of Z-D-Cha-OH in Organic Solvents
Foreword: Navigating the Solubility Landscape of Protected Amino Acids
In the realm of peptide synthesis and drug development, the solubility of protected amino acids is a critical parameter that dictates their handling, reactivity, and ultimately, the efficiency of synthetic protocols. Z-D-Cha-OH (N-Carbobenzyloxy-D-cyclohexylalanine) is a key building block, prized for the conformational constraints imparted by its bulky cyclohexyl side chain. However, this very feature contributes to its pronounced hydrophobicity, often presenting a solubility challenge. This guide provides a comprehensive exploration of the principles and practical methodologies for understanding and determining the solubility of this compound in common organic solvents. As a self-validating system, the protocols described herein are designed to yield reliable and reproducible data, empowering researchers to optimize their experimental workflows.
Physicochemical Portrait of this compound
To understand the solubility of this compound, we must first dissect its molecular architecture.
-
The Z-Group (Carbobenzyloxy): The benzyloxycarbonyl protecting group is a significant contributor to the molecule's nonpolar character due to the aromatic ring. It also offers a site for potential π-π stacking interactions.
-
The D-Cyclohexylalanine (Cha) Residue: The cyclohexyl side chain is a bulky, nonpolar aliphatic group. This is the primary driver of the molecule's hydrophobicity and its tendency to be more soluble in organic solvents than in aqueous media.[1]
-
The Carboxylic Acid: The free carboxylic acid group provides a site for hydrogen bonding and deprotonation under basic conditions, which can be exploited to enhance solubility in certain solvent systems.
The interplay of these structural features dictates that this compound will be most effectively solubilized by organic solvents that can accommodate its large, nonpolar moieties.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction. For a hydrophobic molecule like this compound, solvents with low polarity are generally preferred. However, the presence of the carboxylic acid and the urethane linkage of the Z-group introduces the capacity for hydrogen bonding, adding nuance to solvent selection.
Key Solvent Parameters to Consider:
-
Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into polar protic (containing acidic protons, e.g., alcohols) and polar aprotic (lacking acidic protons, e.g., DMSO, DMF).
-
Dielectric Constant: This property reflects a solvent's ability to separate ions. Solvents with high dielectric constants are more polar.
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of a solute with corresponding functional groups.
Based on these principles, we can anticipate the following solubility trends for this compound:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | High | Solvents like DMSO and DMF are excellent at solvating large, polarizable molecules and can accept hydrogen bonds from the carboxylic acid. |
| Alcohols | Moderate to High | Methanol and ethanol can act as both hydrogen bond donors and acceptors, and their alkyl chains can interact with the nonpolar parts of this compound. Solubility is expected to decrease with increasing alcohol chain length. |
| Ethers & Esters | Low to Moderate | Solvents like diethyl ether and ethyl acetate have lower polarity and are less effective at hydrogen bonding compared to alcohols and polar aprotic solvents. |
| Hydrocarbons | Very Low | Nonpolar solvents like hexane and toluene lack the ability to interact favorably with the polar carboxylic acid group. |
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, step-by-step protocol for the isothermal gravimetric determination of this compound solubility in an organic solvent. This method is robust and provides thermodynamic solubility data.
Materials and Equipment
-
This compound (ensure purity is ≥98%)
-
Anhydrous organic solvents of interest (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, ensure compatibility with the solvent)
-
Syringes
-
Pipettes
-
Evaporation system (e.g., rotary evaporator or vacuum oven)
Experimental Workflow Diagram
Caption: Isothermal Gravimetric Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: To a tared vial, add an excess amount of this compound (enough to ensure a saturated solution with visible solid remaining after equilibration). Record the initial mass of the vial and the compound.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure that equilibrium is reached.
-
Settling: After the equilibration period, remove the vial and allow the undissolved solid to settle for at least 30 minutes.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm syringe filter. This step is crucial to remove any undissolved particulates.
-
Weighing the Aliquot: Dispense the filtered aliquot into a pre-weighed vial and record the total mass. The mass of the aliquot is determined by difference.
-
Solvent Evaporation: Evaporate the solvent from the aliquot to dryness. A rotary evaporator or a vacuum oven at a temperature below the decomposition point of this compound is recommended.
-
Weighing the Residue: Once the solvent is completely removed, weigh the vial containing the dried this compound residue. The mass of the dissolved solid is obtained by subtracting the mass of the empty vial.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))
The volume of the aliquot can be calculated from its mass and the density of the solvent at the experimental temperature.
Anticipated Solubility Data and Interpretation
Table of Estimated and Experimentally Determined Solubility of this compound
| Solvent | Predicted Solubility | Experimental Determination (for user completion) |
| Dimethyl Sulfoxide (DMSO) | ~10-15 mg/mL | |
| N,N-Dimethylformamide (DMF) | ~15-20 mg/mL | |
| Methanol | ~5-10 mg/mL | |
| Ethanol | ~2-5 mg/mL | |
| Acetonitrile | ~1-3 mg/mL | |
| Ethyl Acetate | <1 mg/mL |
Conclusion and Best Practices
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for understanding its solubility, a detailed and validated protocol for its experimental determination, and a template for recording and interpreting the results. By adhering to the principles of careful experimental design and execution, researchers can generate high-quality, reliable solubility data to inform their synthetic strategies and formulation development.
Key Takeaways for the Researcher:
-
Solvent Selection is Key: Begin with polar aprotic solvents like DMSO and DMF for the highest likelihood of achieving good solubility.
-
Purity Matters: Ensure the purity of both the this compound and the solvents to obtain accurate results.
-
Equilibrium is Not Instantaneous: Allow sufficient time for the system to reach thermodynamic equilibrium.
-
Temperature Control is Crucial: Solubility is temperature-dependent, so maintain a constant temperature throughout the experiment.
-
Meticulous Technique: Accurate weighing and careful handling of aliquots are paramount for reproducible data.
By following the guidance provided in this document, researchers and drug development professionals can confidently navigate the solubility challenges associated with hydrophobic protected amino acids like this compound, thereby accelerating their scientific endeavors.
References
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
-
LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Z-D-Cha-OH for Advanced Peptide Synthesis
This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH), a critical non-proteinogenic amino acid derivative for researchers, scientists, and professionals in the field of drug development and peptide chemistry. We will delve into its fundamental properties, strategic applications, and detailed protocols for its use, grounded in established scientific principles.
Core Molecular Attributes of this compound
This compound is a synthetic amino acid derivative that plays a pivotal role in the design of novel peptide-based therapeutics. Its unique structure, featuring a bulky, hydrophobic cyclohexyl side chain and a benzyloxycarbonyl (Z) protecting group, imparts desirable characteristics to synthetic peptides.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C17H23NO4 | [1][2] |
| Molecular Weight | 305.37 g/mol | [2] |
| CAS Number | 154802-74-1 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥98% (via HPLC) | [2] |
The benzyloxycarbonyl (Z) group serves as a crucial Nα-protecting group in peptide synthesis, a concept first introduced by Bergmann and Zervas. This group is stable under a variety of conditions but can be readily removed by catalytic hydrogenation, providing an orthogonal protection strategy in complex synthetic schemes. The D-configuration of the chiral center is significant for creating peptides with enhanced resistance to enzymatic degradation, as naturally occurring proteases are stereospecific for L-amino acids.
Strategic Importance in Peptide Drug Design
The incorporation of this compound into a peptide sequence is a deliberate experimental choice driven by the need to overcome the inherent limitations of natural peptides as therapeutic agents. The rationale behind its use is multifaceted:
-
Enhanced Metabolic Stability: The cyclohexyl group is not a substrate for common proteolytic enzymes, which typically recognize aromatic or other natural side chains.[4] This steric hindrance significantly reduces the rate of enzymatic degradation, thereby prolonging the in-vivo half-life of the peptide drug.[4]
-
Increased Lipophilicity: The aliphatic cyclohexyl side chain increases the overall hydrophobicity of the peptide.[5] This property can enhance the peptide's ability to cross cellular membranes and improve its interaction with hydrophobic binding pockets on target receptors, potentially leading to increased potency and selectivity.[4][5]
-
Conformational Constraint: The bulky nature of the cyclohexyl group can restrict the conformational freedom of the peptide backbone. This can help to lock the peptide into a bioactive conformation, which is crucial for high-affinity binding to its biological target.[4]
The following diagram illustrates the logical relationship between the structural features of this compound and its therapeutic benefits in peptide design.
Caption: Logical flow from structural features of this compound to therapeutic benefits.
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed, step-by-step methodology for the incorporation of this compound into a growing peptide chain using a manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. This protocol is a self-validating system, with each step designed to ensure the integrity of the final peptide product.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling reagent
-
Hydroxybenzotriazole (HOBt) or a suitable alternative
-
20% Piperidine in Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)
Workflow Diagram:
Caption: SPPS cycle for the incorporation of this compound.
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Drain the piperidine solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The presence of residual piperidine will neutralize the subsequent coupling reagents.
-
Coupling of this compound:
-
In a separate vial, pre-activate the this compound. Dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow the mixture to react for 5-10 minutes.
-
Add the pre-activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric bulk of the cyclohexyl group.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Validation (Kaiser Test): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), a recoupling step (repeating steps 4 and 5) is necessary.
-
Chain Elongation: For subsequent amino acid additions, repeat the cycle from step 2 onwards using the appropriate Fmoc-protected amino acid.
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove the side-chain protecting groups. Note: The Z-group is stable to TFA and will remain on the N-terminus.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
-
Wash the peptide pellet with cold ether multiple times to remove scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.[6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in the synthesis of peptide-based drug candidates. Its unique structural features provide a rational basis for designing peptides with improved pharmacokinetic profiles. The detailed protocol provided herein offers a robust framework for its successful incorporation into synthetic peptides, enabling researchers to explore new frontiers in drug discovery and development.
References
- Vertex AI Search. This compound.
- BLD Pharm. 214852-64-9|this compound.DCHA.
- Aapptec Peptides. Z-D-Arg(Pbf)-OH CHA [200191-00-0].
- Aapptec Peptides. MSDS AZK105 Z-Lys(Boc)-OH DCHA.
- PrepChem.com. Synthesis of cyclohexylalanine.
- Carbolution. This compound.
- Aapptec Peptides. Z-Lys(Boc)-OH DCHA [2212-76-2].
- Benchchem. N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.
- PubChem. Fmoc-D-cyclohexylalanine | C24H27NO4 | CID 22844862.
- Sigma-Aldrich.
- ChemicalBook. L-Cyclohexylalanine | 27527-05-5.
- PubChem. Cyclohexylalanine | C9H17NO2 | CID 95475.
- PubChem. Z-D-Asp(obzl)-OH | C19H19NO6 | CID 47604.
- Sigma-Aldrich.
- Benchchem. Application Notes and Protocols for Boc-cyclohexyl-D-Ala-OH in Solid-Phase Peptide Synthesis (SPPS).
- PrepChem.com. Synthesis of L-cyclohexylalanine.
- ChemicalBook. This compound | China | Manufacturer | career henan chemical co.
- PubChem. 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421.
- Wender, P. A., et al. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters. Proceedings of the National Academy of Sciences, 97(24), 13003-13008.
- Biomatik. (2022, September 14).
- Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1-18.1.27.
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An In-Depth Technical Guide to the Carbobenzyloxy (Cbz) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Cornerstone of Modern Synthesis
In the intricate field of organic synthesis, particularly in the realms of peptide and carbohydrate chemistry, the ability to selectively mask the reactivity of a functional group is paramount. This strategic maneuver, known as "protection," prevents undesirable side reactions and allows for the precise construction of complex molecules. Among the arsenal of protecting groups available to the modern chemist, the carbobenzyloxy (Cbz or Z) group stands as a foundational tool, the introduction of which revolutionized the field of controlled peptide synthesis.[1][2][3][4]
First introduced by Leonidas Zervas and his advisor Max Bergmann in the 1930s, the Cbz group provided the first reliable method for the stepwise assembly of amino acids into peptides, overcoming the challenge of uncontrolled polymerization.[1][2][3][4] Its enduring legacy is a testament to its robust stability, ease of introduction, and versatile deprotection methods. This guide offers a comprehensive technical overview of the Cbz protecting group, from its underlying chemical principles to its practical application in the laboratory.
The Chemistry of the Cbz Group: Structure and Function
The carbobenzyloxy group is structurally a benzyloxycarbonyl moiety.[1] When attached to an amine, it forms a carbamate linkage, effectively suppressing the nucleophilicity and basicity of the nitrogen's lone pair.[2][5][6] This "masking" of reactivity is the cornerstone of its function as a protecting group.
The Cbz group's utility extends beyond simply blocking reactivity. Its introduction can also enhance the crystallinity of the protected compound, facilitating purification.[7] Furthermore, its presence can prevent the racemization of chiral centers adjacent to the protected amine, a critical consideration in peptide synthesis.[3]
Introduction of the Cbz Protecting Group
The most prevalent method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) .[1][2][8] This reagent is prepared by the reaction of benzyl alcohol with phosgene.[2][9][10] Due to the hazardous nature of phosgene, handling of Cbz-Cl requires appropriate safety precautions in a fume hood as it is a lachrymator.[11]
Reaction Mechanism and Conditions
The protection reaction is typically carried out under basic conditions. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The resulting chloride leaving group generates hydrochloric acid, which is neutralized by a base present in the reaction mixture.[1][8]
Caption: General reaction for the Cbz protection of an amine.
Commonly employed conditions for Cbz protection include:
-
Schotten-Baumann Conditions: Utilizing an aqueous base such as sodium carbonate or sodium bicarbonate.[1][2] The pH is typically maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization of the amino acid.[7]
-
Organic Bases: In organic solvents, bases like triethylamine or diisopropylethylamine (DIPEA) are frequently used.[5]
-
Alternative Reagents: For specific applications, other activated forms of the Cbz group, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can be employed.[1][11]
Experimental Protocol: Cbz Protection of an Amino Acid
The following is a representative protocol for the Cbz protection of an amino acid:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[4]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[4]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[4]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[4]
Deprotection of the Cbz Group: A Versatile Removal
A key advantage of the Cbz group is the variety of methods available for its removal, allowing for strategic deprotection in the presence of other functional groups.
Catalytic Hydrogenolysis
The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis .[5][8][12] This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[8][13]
Mechanism of Hydrogenolysis
The mechanism proceeds via the cleavage of the benzylic C-O bond.[8] This liberates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide as byproducts that are easily removed.[5][8]
Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.
Transfer Hydrogenation: A safer alternative to using flammable hydrogen gas is transfer hydrogenation.[12][14] This method utilizes a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, in the presence of a palladium catalyst.[12][14]
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[4]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[4]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[4]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Acidic Cleavage
The Cbz group can also be removed under strong acidic conditions, providing an alternative for substrates that are incompatible with hydrogenation.[12][14]
Reagents and Mechanism
A common reagent for acidic cleavage is a solution of hydrogen bromide (HBr) in acetic acid.[12][14] The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon (an SN2 reaction), leading to the release of the unstable carbamic acid, which then decarboxylates.[1]
Caption: Mechanism of acidic Cbz deprotection with HBr.
Milder Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have also been shown to effectively deprotect Cbz groups, often with improved functional group tolerance.[15][16]
Other Deprotection Methods
While less common, other methods for Cbz removal exist for specific applications:
-
Nucleophilic Displacement: Reagents like 2-mercaptoethanol in the presence of a base can be used for substrates sensitive to both hydrogenolysis and strong acids.[2][17]
-
Lewis Acid-Mediated Cleavage: Trimethylsilyl iodide (TMSI) can cleave Cbz groups, but care must be taken as the benzyl iodide byproduct is a potent alkylating agent.[12]
Comparison of Deprotection Methods
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, rt, 1-24 h | Mild, clean byproducts | Incompatible with reducible groups (alkenes, alkynes, etc.), catalyst poisoning by sulfur |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | Safer than H₂ gas | Can still reduce some sensitive groups |
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | Effective for substrates incompatible with hydrogenation | Harsh conditions can cleave other acid-labile groups (e.g., Boc) |
| Mild Acidic Cleavage | AlCl₃, HFIP | rt, 2-16 h | Mild, excellent functional group tolerance | HFIP is an expensive solvent |
Orthogonality: A Key Principle in Multi-Step Synthesis
In complex syntheses, it is often necessary to use multiple protecting groups for the same type of functional group. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using distinct and non-interfering reaction conditions.[18]
The Cbz group is a cornerstone of orthogonal protection strategies.[18] It is stable to the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acidic conditions used to remove the tert-butoxycarbonyl (Boc) group.[18] This mutual orthogonality is critical in modern peptide synthesis.[18]
Caption: Sequential orthogonal deprotection workflow.
Applications in Drug Development and Beyond
The principles of Cbz protection and deprotection are fundamental to the synthesis of a wide array of molecules relevant to drug development and other scientific disciplines.
-
Peptide Synthesis: The Cbz group was instrumental in the early development of solid-phase peptide synthesis (SPPS) and continues to be used in solution-phase and large-scale peptide manufacturing.[19]
-
Carbohydrate Chemistry: The Cbz group is used to protect amino functionalities in amino sugars during the synthesis of complex oligosaccharides and glycoconjugates.
-
Total Synthesis of Natural Products: The reliability and versatility of the Cbz group make it a valuable tool in the multi-step synthesis of complex natural products with diverse functionalities.
Conclusion
The carbobenzyloxy protecting group, born out of the necessity for controlled peptide synthesis, has established itself as an indispensable tool in the arsenal of the synthetic organic chemist. Its robust nature, coupled with a variety of reliable introduction and removal methods, provides a high degree of flexibility and control in the construction of complex molecular architectures. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers, scientists, and drug development professionals to effectively leverage the power of the Cbz group in their synthetic endeavors.
References
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- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Benzyl chloroformate. (n.d.). In Wikipedia.
- Excellent Method for Cbz-protection of Amines. (n.d.). Chemistry Letters - Oxford Academic.
- Application Notes and Protocols for the Removal of the Cbz Protecting Group. (n.d.). Benchchem.
- The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). [Source name not available].
- Benzyl chloroformate. (n.d.). Grokipedia.
- Adding Cbz Protecting Group Mechanism. (2021, September 30). Organic Chemistry - YouTube.
- Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. (n.d.). [Source name not available].
- Formic acid, chloro-, benzyl ester. (n.d.). Organic Syntheses Procedure.
- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. (n.d.). Benchchem.
- CBZ Protected Amino Acids. (n.d.). Vector Labs.
-
Benzyl chloroformate. (2024, December 26). . Retrieved January 15, 2026, from
- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. (n.d.). Benchchem.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons.
- Benzyl Chloroformate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- Sajiki, H. (1995).
- Benzyl Chloroformate. (n.d.). Common Organic Chemistry.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025, June 30). Organic Chemistry Portal.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.
- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024, April 4). The Journal of Organic Chemistry - ACS Publications.
- Technical Support Center: Optimization of Cbz Deprotection. (n.d.). Benchchem.
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Benzyl Chloroformate [commonorganicchemistry.com]
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- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
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- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. vectorlabs.com [vectorlabs.com]
The Strategic Sourcing and Application of N-Cbz-D-cyclohexylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of N-Cbz-D-cyclohexylalanine in Modern Therapeutics
N-Carbobenzyloxy-D-cyclohexylalanine (N-Cbz-D-cyclohexylalanine) is a non-proteinogenic amino acid that has emerged as a critical building block in medicinal chemistry and drug development. Its unique trifecta of structural features—the robust Carbobenzyloxy (Cbz or Z) protecting group, the D-enantiomeric configuration, and the aliphatic cyclohexyl side chain—provides peptide chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of novel therapeutics. The replacement of a phenyl ring (as in phenylalanine) with a cyclohexyl ring significantly enhances the lipophilicity and metabolic stability of peptides, making N-Cbz-D-cyclohexylalanine a valuable asset in designing peptides with improved oral bioavailability and longer half-lives.[1] This guide offers an in-depth technical overview of its commercial availability, synthesis, quality control, and applications.
I. Chemical Identity and Properties
A precise understanding of the physicochemical properties of N-Cbz-D-cyclohexylalanine is fundamental for its effective use in synthesis and formulation.
| Property | Value |
| IUPAC Name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |
| Synonyms | Z-D-Cha-OH, Cbz-D-cyclohexylalanine, N-Benzyloxycarbonyl-D-cyclohexylalanine |
| CAS Number | 154802-74-1 |
| Molecular Formula | C₁₇H₂₃NO₄ |
| Molecular Weight | 305.37 g/mol |
| Appearance | Typically a white to off-white solid or powder |
| Solubility | Generally soluble in organic solvents like methanol, ethyl acetate, and dichloromethane |
II. Commercial Availability and Supplier Selection
N-Cbz-D-cyclohexylalanine is available from a range of specialty chemical suppliers. When sourcing this reagent, researchers should prioritize not only cost but also purity, documentation, and the supplier's ability to scale up production for later-stage development.
| Supplier | Typical Purity | Representative Quantities | Notes |
| Chem Impex | ≥98% | 1g, 5g, 25g | Research and development quantities. |
| RHAWN | 98% | 1g | Available for laboratory use.[2] |
| Various Online Marketplaces | Often >98% | 1g, 5g, 10g, 100g | Purity and documentation should be carefully verified. |
Field-Proven Insight: For early-stage discovery, a supplier providing high purity (>98% by HPLC) with a comprehensive Certificate of Analysis (CoA) is crucial. For later-stage process development, a supplier's ability to provide larger, GMP-compliant batches becomes a critical selection criterion. It is also available as a dicyclohexylamine (DCHA) salt, which can improve its handling and stability.[1]
III. Core Applications in Drug Discovery
The primary application of N-Cbz-D-cyclohexylalanine is as a protected amino acid building block in Solid-Phase Peptide Synthesis (SPPS).
-
Enhancing Metabolic Stability: The cyclohexyl side chain is resistant to enzymatic degradation compared to the aromatic ring of phenylalanine, thereby increasing the in-vivo half-life of the resulting peptide.
-
Modulating Lipophilicity: The aliphatic nature of the cyclohexyl group increases the hydrophobicity of the peptide, which can enhance membrane permeability and improve oral bioavailability.
-
Inducing Conformational Constraints: The incorporation of a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for receptor binding and biological activity.[1]
-
Building Blocks for Peptidomimetics: It serves as a key component in the synthesis of peptidomimetics, including enzyme inhibitors and receptor modulators.[1]
IV. Synthesis and Purification: A Validated Approach
The synthesis of N-Cbz-D-cyclohexylalanine is typically achieved through the N-protection of the parent amino acid, D-cyclohexylalanine. D-cyclohexylalanine itself can be synthesized via the hydrogenation of D-phenylalanine.[3]
Experimental Protocol: Cbz Protection of D-cyclohexylalanine
This protocol is adapted from the well-established Schotten-Baumann reaction conditions for amino acid protection.[4]
-
Dissolution: Dissolve D-cyclohexylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium bicarbonate (2.5 equivalents) or a similar inorganic base. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Protecting Agent: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1-1.2 equivalents) dropwise. It is critical to maintain the temperature below 5 °C to minimize side reactions.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Aqueous Work-up: Wash the reaction mixture with a non-polar organic solvent like diethyl ether to remove any excess benzyl chloroformate.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. The product will precipitate or can be extracted with an organic solvent such as ethyl acetate.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-Cbz-D-cyclohexylalanine.
Sources
An In-depth Technical Guide to the Storage and Handling of N-Benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH)
Abstract
This technical guide provides a comprehensive overview of the best practices for the storage and handling of N-Benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH), a crucial building block in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into maintaining the stability, purity, and integrity of this valuable compound. The protocols and recommendations herein are grounded in established principles of organic chemistry and are designed to ensure both the longevity of the reagent and the safety of laboratory personnel.
Introduction: The Significance of this compound in Synthetic Chemistry
N-Benzyloxycarbonyl-D-cyclohexylalanine, commonly abbreviated as this compound, is a non-proteinogenic amino acid derivative. The presence of the cyclohexyl group in place of the phenyl ring of phenylalanine imparts unique conformational properties and increased lipophilicity to peptides, often enhancing their metabolic stability and biological activity. The N-terminal benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group, stable under a variety of reaction conditions yet readily removable via catalytic hydrogenolysis. This combination of features makes this compound a valuable building block in the synthesis of peptidomimetics and other complex organic molecules.
Maintaining the chemical integrity of this compound is paramount for its successful application. Improper storage or handling can lead to degradation, compromising the purity of subsequent synthetic steps and potentially leading to the formation of difficult-to-remove impurities. This guide will delineate the critical parameters for storage, outline safe handling procedures, and discuss potential degradation pathways to mitigate these risks.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper storage and handling.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₂₃NO₄ | [1] |
| Molecular Weight | 305.37 g/mol | [1] |
| CAS Number | 154802-74-1 | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in many organic solvents such as methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | [4][5][6] |
Core Directive: Recommended Storage Conditions
The primary objective of proper storage is to prevent chemical degradation and maintain the purity of this compound. The following conditions are recommended based on the general stability of N-benzyloxycarbonyl protected amino acids.
Temperature
Recommendation: Store this compound at 2-8 °C .[2]
Causality: Lower temperatures slow down the rate of potential degradation reactions. While freezing is not typically necessary for the solid compound, refrigeration is a crucial preventative measure against slow decomposition over time. For long-term storage, maintaining a consistent, cool temperature is essential.
Atmosphere
Recommendation: Store in a tightly sealed container in a dry environment .
Causality: this compound, like many carboxylic acids and protected amino acids, can be sensitive to moisture. Hydrolysis of the benzyloxycarbonyl group is a potential degradation pathway, particularly under non-neutral pH conditions which can be promoted by dissolved atmospheric CO₂ in the presence of water. A tightly sealed container prevents the ingress of atmospheric moisture. The use of a desiccator for long-term storage is also a sound practice.
Light
Recommendation: Protect from light .
Scientific Integrity: Safe Handling Protocols
Adherence to proper handling procedures is critical for both maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Safety glasses or goggles: To protect the eyes from dust particles.
-
Chemical-resistant gloves (e.g., nitrile): To prevent skin contact.
-
Laboratory coat: To protect clothing and skin.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area . For procedures that may generate dust, such as weighing or transferring large quantities, the use of a chemical fume hood is recommended to avoid inhalation.
Weighing and Dispensing
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Use clean, dry spatulas and weighing vessels.
-
Promptly and securely reseal the container after dispensing the desired amount.
Preparation of Solutions
When preparing solutions of this compound, use dry, high-purity solvents. The choice of solvent will depend on the specific application. Common solvents for dissolving N-Cbz protected amino acids include ethyl acetate, methanol, and dichloromethane.[4][5][6]
Authoritative Grounding: Understanding and Preventing Degradation
A proactive approach to handling this compound involves understanding its potential degradation pathways. While specific degradation studies on this compound are not extensively published, knowledge from similar N-benzyloxycarbonyl protected amino acids allows for the prediction of likely degradation routes.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the known reactivity of the benzyloxycarbonyl protecting group and the amino acid backbone.
Caption: Potential degradation pathways of this compound.
5.1.1. Hydrolysis of the Benzyloxycarbonyl Group
The most common degradation pathway for Z-protected amino acids is the cleavage of the urethane linkage. This is typically promoted by:
-
Strongly acidic or basic conditions: While generally stable to mild acids and bases, prolonged exposure to strong acids or bases will lead to hydrolysis, yielding D-cyclohexylalanine, benzyl alcohol, and carbon dioxide.[7]
-
Elevated temperatures: High temperatures can accelerate the rate of hydrolysis, even under neutral pH conditions.
5.1.2. Peptide Bond Cleavage
Under very harsh conditions, such as prolonged heating at high temperatures, cleavage of the peptide bond in a larger peptide containing a this compound residue could occur, though this is less likely for the isolated amino acid derivative.[7]
Experimental Workflow: Forced Degradation Study
To definitively identify the degradation products and assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of harsh conditions and analyzing the resulting mixtures by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[8]
The following diagram outlines a general workflow for a forced degradation study of this compound.
Caption: Workflow for a forced degradation study of this compound.
Detailed Protocol for Forced Degradation:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and heat at 60 °C for a specified time (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and heat at 60 °C for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid this compound in an oven at 80 °C.
-
Photolytic Degradation: Expose the solid and a solution of this compound to light according to ICH Q1B guidelines.[3]
-
-
Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. A reversed-phase HPLC method with UV detection is typically used to separate the parent compound from its degradation products.[8]
-
Degradant Identification: For significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine their molecular weights, and further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy if needed.[9]
Waste Disposal
Unused this compound and contaminated materials should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.[10] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before disposal of the container.[10]
Conclusion
The integrity of this compound is crucial for its successful application in research and development. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the stability and purity of this important synthetic building block. A proactive understanding of potential degradation pathways and the implementation of appropriate preventative measures will contribute to the reliability and reproducibility of experimental outcomes.
References
- BenchChem. (2025). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).
- Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
- The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide.
- BenchChem. (2025). Interpreting NMR and mass spectrometry data for (10)-Dehydrogingerdione.
- Ohio Board of Pharmacy. (n.d.). Disposal of Household Generated Sharps.
- Safe Needle Disposal. (n.d.). Ohio.
- ResearchGate. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media.
- CCL. (2023, April 27).
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
- MilliporeSigma. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.
- ChemicalBook. (n.d.). This compound.
- Semantic Scholar. (n.d.). Thermal stability of amino acids.
- MilliporeSigma. (n.d.). Common Organic Solvents: Table of Properties.
- Occupational Safety and Health Administration. (n.d.). Protecting Yourself When Handling Contaminated Sharps.
- PubMed. (n.d.). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans.
- Royal Society of Chemistry. (2009). NMR chemical shift data and ab initio shielding calculations: emerging tools for protein structure determination.
- Università di Bologna. (n.d.). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions.
- PubMed. (n.d.). Power Normalization for Mass Spectrometry Data Analysis and Analytical Method Assessment.
- MilliporeSigma. (n.d.). Solvent Miscibility Table.
- MDPI. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins.
Sources
- 1. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Methodological & Application
Application Notes and Protocols for the Strategic Incorporation of Z-D-Cha-OH in Solid-Phase Peptide Synthesis (SPPS)
Introduction: Leveraging Steric Bulk and Orthogonal Protection with Z-D-Cha-OH
In the landscape of therapeutic peptide design, the incorporation of non-proteinogenic amino acids is a key strategy to enhance pharmacological properties. N-α-Benzyloxycarbonyl-D-cyclohexylalanine (this compound) is a valuable building block that offers a dual strategic advantage: the metabolic stability conferred by the bulky D-cyclohexylalanine (Cha) side chain and the synthetic flexibility of the orthogonal benzyloxycarbonyl (Z) protecting group.
The D-configuration of the cyclohexylalanine residue provides significant resistance to enzymatic degradation, thereby extending the in vivo half-life of the peptide. The bulky and hydrophobic nature of the cyclohexyl group can also promote favorable interactions with hydrophobic pockets in target receptors, potentially increasing binding affinity and selectivity.[1]
Synthetically, the Z-group is a cornerstone of orthogonal protection strategies in Solid-Phase Peptide Synthesis (SPPS).[2] It is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, allowing for selective deprotection and modification of other parts of the peptide.[3] The Z-group's removal is typically achieved under distinct conditions, such as catalytic hydrogenolysis, providing an additional layer of synthetic control.[4][5]
This guide provides detailed protocols and expert insights for the successful incorporation of this compound into peptide sequences using Fmoc-based SPPS, with a focus on overcoming the challenges associated with its steric bulk.
Core Principles and Strategic Considerations
The primary challenge in utilizing this compound is the steric hindrance presented by both the bulky cyclohexyl side chain and the N-terminal Z-group.[6] This can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide. To mitigate this, a carefully optimized protocol is essential.
Key Strategic Decisions:
-
Choice of Coupling Reagent: Standard coupling reagents may be insufficient. More potent activating agents are recommended to overcome the steric barrier.
-
Reaction Conditions: Extended coupling times, double coupling, and slightly elevated temperatures can significantly improve yields.
-
Aggregation Prevention: The hydrophobicity of the Cha residue can promote peptide aggregation on the resin. The choice of solvents and the potential addition of chaotropic salts are important considerations.
-
Orthogonal Deprotection: The Z-group is typically removed post-synthesis or at a specific step where other protecting groups need to remain intact. It is stable to standard TFA cleavage cocktails used in Fmoc SPPS.
Experimental Protocols
The following protocols are designed for manual SPPS but can be adapted for automated synthesizers.
Protocol 1: Coupling of this compound to a Resin-Bound Peptide
This protocol outlines the manual coupling of this compound to a deprotected N-terminal amine on a solid support (e.g., H-Xaa-Resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent (HATU, HCTU, or PyBOP)
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Reaction Vessel for manual SPPS
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine from the previous Fmoc-deprotection step.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIEA, 6-10 equivalents) to the activation mixture.
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature. The solution may change color, indicating activation.
-
-
Coupling Reaction:
-
Monitoring the Coupling:
-
Perform a Kaiser test (ninhydrin test) on a small sample of beads to check for the presence of free primary amines.[8] A negative result (yellow/colorless beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, proceed with a double coupling.
-
-
Double Coupling (if necessary):
-
Drain the reaction mixture from the resin.
-
Wash the resin with DMF (3 x 1 min).
-
Repeat steps 2 and 3 with a fresh solution of activated this compound.[9]
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Quantitative Data Summary for Coupling:
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 3 - 5 | Amino acid building block |
| Coupling Reagent (HATU/HCTU/PyBOP) | 3 - 5 | Carboxyl group activation |
| Base (DIEA/Collidine) | 6 - 10 | Activation and maintaining basicity |
Protocol 2: On-Resin Deprotection of the Z-Group via Catalytic Hydrogenolysis
This protocol is for the selective removal of the N-terminal Z-group while the peptide is still attached to the solid support. This is useful for on-resin cyclization or N-terminal modification.
Materials:
-
Z-protected peptide-resin
-
Catalyst: Palladium on Carbon (Pd/C, 10 wt. %)
-
Hydrogen Source: Hydrogen gas balloon or hydrogen generator
-
Solvent: DMF or a mixture of DMF/DCM
-
Hydrogenation reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the Z-protected peptide-resin in the chosen solvent within the hydrogenation vessel.
-
-
Catalyst Addition:
-
Add the Pd/C catalyst to the resin slurry. The amount of catalyst may need to be optimized, but a starting point is 0.2-0.5 equivalents by weight relative to the resin.
-
-
Hydrogenation:
-
Reaction Monitoring:
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry to check for the removal of the Z-group (mass difference of 134.1 Da).
-
-
Catalyst Removal and Washing:
-
Once the deprotection is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. This step is critical to prevent catalyst contamination.
-
Wash the resin thoroughly with DMF and DCM to remove any remaining by-products.
-
The peptide-resin now has a free N-terminal amine and is ready for the next synthetic step or final cleavage.
-
Visualization of Workflows
SPPS Cycle for Incorporating this compound
Caption: Decision workflow for handling the Z-group in SPPS.
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after a single, extended coupling, a double coupling is strongly recommended. [6][9]Consider increasing the equivalents of the amino acid and coupling reagent to 5-fold. For automated synthesis, program a double coupling for this compound and other bulky residues.
-
Peptide Aggregation: If the resin beads clump together or if you observe a significant shrinking of the resin bed, aggregation may be occurring. [11]Consider switching to a more polar solvent mixture like DMF/NMP or adding a chaotropic salt such as LiCl (0.5 M) to the coupling reaction to disrupt secondary structures.
-
Racemization: While D-amino acids are not prone to racemization at the alpha-carbon during activation, the use of stronger coupling reagents and elevated temperatures can increase the risk for other chiral centers in the peptide. It is crucial to use high-purity reagents and to not exceed recommended temperatures (e.g., 40°C) for extended periods.
-
Z-Group Stability during Final Cleavage: The Z-group is generally stable to standard TFA cleavage cocktails (e.g., TFA/TIS/H2O). [12]This allows for the synthesis of fully side-chain deprotected peptides that retain the N-terminal Z-protection, which can be useful for subsequent solution-phase modifications.
Conclusion
The strategic use of this compound in SPPS provides a powerful tool for designing peptides with enhanced metabolic stability and offers synthetic versatility through its orthogonal protecting group. While the steric bulk of this amino acid presents a challenge, the implementation of robust coupling protocols with potent activating reagents and careful monitoring can ensure its successful incorporation. The protocols and insights provided in this guide offer a comprehensive framework for researchers to leverage the unique benefits of this compound in their peptide synthesis endeavors.
References
- Kaneko, T., et al. (2003). Efficient deprotection of N-benzyloxycarbonyl group from amino acids by hydroxyapatite-bound Pd catalyst in the presence of molecular hydrogen. Tetrahedron Letters, 44(25), 4777-4780.
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Weng, C., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Reddit. (2021). Solid phase peptide synthesis help. r/Biochemistry. Retrieved from [Link]
-
ResearchGate. (2021). 50 questions with answers in SPPS | Science topic. ResearchGate. Retrieved from [Link]
- Cretin, G., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
- The Royal Society of Chemistry. (n.d.). A General Approach for the Nonstop Solid Phase Synthesis of TAC-Scaffolded Loops towards Protein Mimics containing Discontinuous. The Royal Society of Chemistry.
- Kaiser, E. T., et al. (1986). Polymer-supported acidolysis of protecting groups used in the synthesis of large peptides.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
- El-Bissati, K., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100863.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
ResearchGate. (n.d.). a Removal of carbobenzoxy (Z) by catalytic hydrogenolysis. b Removal of... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
Sources
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- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
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- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. biotage.com [biotage.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
Application Notes & Protocols: Strategic Incorporation of N-Cbz-D-cyclohexylalanine in Solution-Phase Peptide Synthesis
Preamble: The Strategic Value of Non-Canonical Amino Acids in Peptide Therapeutics
Solution-phase peptide synthesis (SPPS), though a classical methodology, remains indispensable for the large-scale production of short peptides and for preparing complex fragments in convergent synthetic strategies.[1][2][3] Its resurgence is driven by the need for precise control and scalability, which can sometimes be challenging in solid-phase approaches.[4] This guide focuses on the integration of a unique non-proteinogenic amino acid, N-Cbz-D-cyclohexylalanine, into peptide backbones via solution-phase techniques.
The incorporation of N-Cbz-D-cyclohexylalanine is a deliberate strategic choice in medicinal chemistry. The constituent parts of this molecule each serve a critical function:
-
N-Carboxybenzyl (Cbz) Group: A robust and venerable N-terminal protecting group that prevents unwanted polymerization and directs the sequence of amide bond formation.[5][6][7] Its tendency to enhance the crystallinity of intermediates is a significant advantage for purification in solution-phase synthesis.[5][8]
-
D-Configuration: The use of a D-enantiomer is a cornerstone of modern peptide drug design, offering enhanced resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[9]
-
Cyclohexylalanine (Cha) Side Chain: This bulky, aliphatic side chain replaces the phenyl group of phenylalanine, increasing lipophilicity and metabolic stability.[10] This modification can improve membrane permeability and modulate peptide conformation to enhance binding affinity with biological targets.[10]
This document provides a comprehensive framework, from mechanistic rationale to detailed laboratory protocols, for researchers, scientists, and drug development professionals aiming to leverage the unique properties of N-Cbz-D-cyclohexylalanine.
Foundational Principles: Navigating Steric Hindrance and Protecting Group Strategy
A successful synthesis hinges on a clear understanding of the underlying chemical principles. The choice of N-Cbz-D-cyclohexylalanine introduces specific challenges and dictates key aspects of the synthetic strategy.
The Role and Orthogonality of the Cbz Protecting Group
The Cbz group, introduced by Bergmann and Zervas in 1932, protects the N-terminal amine as a carbamate, effectively suppressing its nucleophilicity.[5][7] It exhibits remarkable stability across a range of chemical conditions, making it orthogonal to many other common protecting groups. For instance, it is stable under the mild acidic conditions used to remove Boc groups and the basic conditions used for Fmoc group cleavage, allowing for selective deprotection schemes in complex syntheses.[5] Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis, a clean and efficient transformation.[7][11]
The Challenge: Steric Hindrance from the Cyclohexylalanine Side Chain
The primary challenge when incorporating cyclohexylalanine is the steric bulk of its side chain. This bulkiness can significantly slow down the rate of peptide bond formation. Simply mixing the protected amino acid with the C-terminal component, even with a standard carbodiimide like Dicyclohexylcarbodiimide (DCC), may lead to low yields or failed reactions.
To overcome this, the carboxylic acid must be converted into a highly reactive intermediate.[12][13] This is achieved using potent coupling reagents and additives that form activated esters or other reactive species, thereby lowering the activation energy for the subsequent nucleophilic attack by the amino group of the C-terminal partner.[14][15] The choice of coupling reagent is therefore not arbitrary but a direct response to the steric demands of the amino acid.
General Workflow for Dipeptide Synthesis
The overall process for synthesizing a dipeptide using N-Cbz-D-cyclohexylalanine follows a logical sequence of protection, activation, coupling, and deprotection, with purification after key steps.
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Application Notes & Protocols: Strategic Coupling of Z-D-Cha-OH in Advanced Peptide Synthesis
Abstract
The incorporation of sterically hindered, non-proteinogenic amino acids is a cornerstone of modern peptide-based drug development, offering enhanced proteolytic stability and conformational rigidity. N-benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH), with its bulky cyclohexyl side chain, presents a significant synthetic challenge during peptide bond formation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of coupling reagents for the efficient incorporation of this compound into peptide sequences. We delve into the mechanistic underpinnings of various reagent classes, offer field-proven protocols, and present a comparative analysis to facilitate rational reagent selection, with a focus on maximizing coupling efficiency while minimizing epimerization.
Introduction: The Challenge of Steric Hindrance with this compound
The synthesis of peptides containing bulky amino acid residues such as this compound is often complicated by slow reaction kinetics and low yields.[1][2] The voluminous cyclohexyl side chain physically obstructs the approach of the nucleophilic amine to the activated carboxyl group, thereby impeding efficient peptide bond formation.[2][3] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) alone, are frequently insufficient to overcome this steric barrier, leading to incomplete reactions.[2][4]
Furthermore, the prolonged reaction times and forcing conditions often required can increase the risk of racemization at the activated carboxyl center, compromising the stereochemical integrity of the final peptide.[5][6] The imidazole ring of histidine and the thiol group of cysteine are particularly susceptible to racemization, but any amino acid can be affected under suboptimal conditions.[7] Therefore, a judicious choice of coupling methodology is paramount for the successful synthesis of this compound-containing peptides.
Mechanistic Overview of High-Efficiency Coupling Reagents
To address the challenges posed by sterically demanding couplings, a range of more potent in-situ activating reagents have been developed.[2] These are broadly categorized into aminium/uronium salts and phosphonium salts, which generate highly reactive ester intermediates.
Aminium/Uronium Salts: HATU and HBTU
Aminium and uronium salts are among the most effective coupling reagents for hindered amino acids.[1][2] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have become staples in peptide synthesis.[5][8]
In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), these reagents react with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate then rapidly acylates the incoming amine.[9][10] HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is generally considered more reactive and superior at suppressing racemization compared to its HOBt-based counterpart, HBTU.[1][8] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, accelerating the coupling reaction.[1]
A potential side reaction with these reagents is the guanidinylation of the free N-terminal amine of the peptide chain, which can terminate peptide elongation.[5][11] This can be mitigated by using a slight excess of the carboxylic acid relative to the coupling reagent and avoiding prolonged pre-activation times.[5]
Carbodiimides with Additives: The DIC/Oxyma System
While carbodiimides like N,N'-diisopropylcarbodiimide (DIC) alone are often inefficient for hindered couplings, their efficacy is dramatically enhanced by the use of nucleophilic additives.[4][12] These additives intercept the highly reactive O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester, which is less prone to racemization.[6][13]
Common additives include 1-hydroxybenzotriazole (HOBt), but more effective for challenging couplings are 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[14] The DIC/Oxyma system has gained prominence due to its high efficiency, excellent racemization suppression, and improved safety profile, as Oxyma is not explosive like HOBt and HOAt.[15][16] This combination is a cost-effective and powerful alternative to onium salts for coupling sterically hindered residues like this compound.[15]
Comparative Analysis of Recommended Coupling Reagents
The selection of a coupling reagent for this compound should be based on a balance of reactivity, cost, and the potential for side reactions. The following table provides a summary of the key characteristics of the recommended reagent systems.
| Reagent System | Relative Reactivity | Racemization Suppression | Key Advantages | Key Considerations |
| HATU/DIPEA | Very High | Excellent | Highly effective for even the most challenging couplings; fast reaction rates.[1][8] | Higher cost; potential for guanidinylation side reaction.[5][11] |
| HBTU/DIPEA | High | Good | Robust and widely used; generally more cost-effective than HATU.[5][17] | Less effective than HATU for extremely hindered couplings and racemization suppression.[1] |
| DIC/Oxyma | High | Excellent | Cost-effective; low risk of explosion compared to HOBt/HOAt-based reagents; excellent racemization suppression.[15][16] | May require longer reaction times compared to HATU for very difficult couplings. |
| DIC/HOBt | Moderate | Good | Economical and widely used for standard couplings.[18][19] | Less efficient for sterically hindered amino acids; higher risk of racemization compared to DIC/Oxyma or HATU.[4][14] |
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Adjustments may be necessary for solution-phase synthesis. It is assumed that the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin has been thoroughly washed.
General Workflow for Coupling this compound
The overall process for incorporating a sterically hindered amino acid like this compound often involves a double coupling strategy to ensure the reaction goes to completion.
Caption: General workflow for SPPS incorporating this compound.
Protocol 1: HATU-Mediated Double Coupling
This protocol is recommended for ensuring high coupling efficiency for this compound.
-
Reagent Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol synthesis scale, dissolve:
-
This compound (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
DIPEA (8 equivalents, 0.8 mmol) in an appropriate volume of N,N-dimethylformamide (DMF) (e.g., 2 mL).
-
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2] The solution will typically change color.
-
First Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature.
-
Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test to assess the presence of free primary amines.[20] Wash the resin thoroughly with DMF (3 x 10 mL/g resin).
-
Second Coupling (if necessary): If the Kaiser test is positive (indicating incomplete coupling), repeat steps 1-3 with a fresh solution of activated this compound.[2][3]
-
Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x) to prepare for the next deprotection step.
Protocol 2: DIC/Oxyma Mediated Coupling
This protocol provides a highly efficient and cost-effective method for coupling this compound.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and OxymaPure (3 equivalents, 0.3 mmol) in DMF (e.g., 2 mL) for a 0.1 mmol synthesis scale.
-
Activation: Add DIC (3 equivalents, 0.3 mmol) to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.[21]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.[2]
-
Monitoring and Washing: As described in Protocol 1, monitor the reaction progress using the Kaiser test.[20] Wash the resin with DMF.
-
Second Coupling (if necessary): If the coupling is incomplete, a second coupling can be performed by repeating steps 1-3.
-
Final Wash: After complete coupling, wash the resin as described in Protocol 1.
Monitoring Coupling Efficiency
Qualitative tests are crucial for ensuring the success of each coupling step in SPPS.
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines. A blue color in the solution and on the beads indicates the presence of unreacted amines and an incomplete coupling.[20] It is important to note that this test is unreliable for secondary amines like proline.[20]
-
Chloranil Test: This test can be used to detect secondary amines and gives a blue color if the N-terminal residue is, for example, proline.[20]
For quantitative analysis, a small aliquot of the peptide can be cleaved from the resin and analyzed by HPLC and mass spectrometry to check for the presence of deletion sequences.[22]
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the use of potent coupling reagents and optimized protocols. Aminium salts like HATU offer the highest reactivity for the most demanding couplings, while the DIC/Oxyma system provides a highly efficient, safe, and cost-effective alternative.[1][15] By employing strategies such as double coupling and diligent monitoring of reaction completion, researchers can effectively overcome the synthetic challenges posed by steric hindrance, enabling the synthesis of complex peptides with high purity and stereochemical integrity.
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions. Accessed January 16, 2026.
- BenchChem. Application Notes and Protocols for HBTU in Complex Peptide Synthesis. Accessed January 16, 2026.
- BenchChem. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Accessed January 16, 2026.
- ChemicalBook. HATU:a third-generation coupling reagent. Accessed January 16, 2026.
- YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Accessed January 16, 2026.
- PrepChem.com. Synthesis of cyclohexylalanine. Accessed January 16, 2026.
- BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Accessed January 16, 2026.
- BenchChem. N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Accessed January 16, 2026.
-
Organic & Biomolecular Chemistry (RSC Publishing). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]. Accessed January 16, 2026.
-
Wikipedia. HBTU. [Link]. Accessed January 16, 2026.
-
PubMed. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. [Link]. Accessed January 16, 2026.
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- Aapptec Peptides. Coupling Reagents. Accessed January 16, 2026.
-
RSC Advances (RSC Publishing). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]. Accessed January 16, 2026.
- Commonly Used Coupling Reagents in Peptide Synthesis. Accessed January 16, 2026.
- YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Accessed January 16, 2026.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Accessed January 16, 2026.
- BenchChem. Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Accessed January 16, 2026.
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]. Accessed January 16, 2026.
- Peptide Coupling Reagents, More than a Letter Soup. Accessed January 16, 2026.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed January 16, 2026.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Accessed January 16, 2026.
-
PubMed. DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx. [Link]. Accessed January 16, 2026.
-
Organic Syntheses Procedure. Z-L-Phg-Val-OMe. [Link]. Accessed January 16, 2026.
-
PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]. Accessed January 16, 2026.
-
PMC - NIH. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. [Link]. Accessed January 16, 2026.
-
PMC. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. [Link]. Accessed January 16, 2026.
- BenchChem. Technical Support Center: Z-D-His-OH Coupling Reactions. Accessed January 16, 2026.
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]. Accessed January 16, 2026.
-
Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]. Accessed January 16, 2026.
-
YouTube. Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). [Link]. Accessed January 16, 2026.
- BenchChem. Application Notes: Utilizing Z-D-His-OH in Solution-Phase Peptide Coupling. Accessed January 16, 2026.
- BenchChem. Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis. Accessed January 16, 2026.
-
PubMed. Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry.... [Link]. Accessed January 16, 2026.
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- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
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- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
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- 21. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry Coupled With Automatic 2-Dimensional Liquid Chromatograph-Mass Spectrometer Coupler 9500 and Its Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Z-D-Cha-OH into Peptide Sequences
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including enhanced metabolic stability, receptor affinity, and unique structural conformations.[1][2] N-benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH) is a particularly valuable building block, combining the steric bulk of a cyclohexyl side chain with the D-chiral configuration to confer resistance to enzymatic degradation.[3][4] The N-terminal benzyloxycarbonyl (Z or Cbz) group provides orthogonal protection, allowing for selective deprotection strategies in complex synthetic schemes.[5][6] This guide provides a comprehensive technical overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), addressing the key challenges of steric hindrance and outlining robust coupling and deprotection methodologies.
Introduction: The Strategic Value of this compound
This compound (CAS No. 154802-74-1) is a synthetic amino acid derivative characterized by a D-configured alpha-carbon, a bulky cyclohexyl side chain, and an N-terminal benzyloxycarbonyl (Z) protecting group.[7][8]
-
D-Configuration: Peptides incorporating D-amino acids exhibit significantly increased resistance to proteolysis by endogenous peptidases, which are stereospecific for L-amino acids. This enhances the peptide's in vivo half-life, a critical attribute for therapeutic candidates.
-
Cyclohexyl Side Chain: The bulky, hydrophobic cyclohexyl group can introduce unique conformational constraints on the peptide backbone.[9] This can lead to improved binding affinity and selectivity for biological targets by promoting specific secondary structures.[3] Its incorporation has been shown to enhance the metabolic stability and potency of bioactive peptides.[3]
-
Z (Cbz) Protecting Group: The Z-group is a classic urethane-type protecting group that is stable to the mildly basic conditions used for 9-fluorenylmethoxycarbonyl (Fmoc) removal (e.g., piperidine in DMF) and the acidic conditions used for tert-butyloxycarbonyl (Boc) removal (e.g., TFA in DCM).[5][10] This orthogonality is crucial for advanced synthetic strategies, such as on-resin side-chain modification or the synthesis of branched peptides.[6] The Z-group is typically removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid.[2][11]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 154802-74-1 | [7][8] |
| Molecular Formula | C₁₇H₂₃NO₄ | [7] |
| Molecular Weight | 305.37 g/mol | [7] |
| Appearance | White to off-white solid | |
| Storage | 2-8 °C, protect from moisture | [8] |
Core Directive: Synthetic Strategy and Considerations
The primary challenge in incorporating this compound is overcoming the steric hindrance presented by the bulky cyclohexyl side chain, which can impede coupling reactions.[12][13] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical for achieving high coupling efficiency.
Choosing the Right Coupling Reagent
Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) can be effective, but for highly hindered couplings, more potent reagents are recommended to ensure near-quantitative reaction completion.[14][15]
Table 2: Recommended Coupling Reagents for this compound
| Reagent Class | Examples | Rationale for Use | Reference |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Highly efficient and fast-acting, generating highly reactive OAt or OBt esters. HATU is particularly effective for sterically hindered couplings. | [15] |
| Phosphonium Salts | PyBOP, PyAOP | Generate reactive OBt or OAt esters, respectively. Byproducts are generally soluble and easily washed away. | [16] |
| Carbodiimides + Additives | DIC + OxymaPure® or 6-Cl-HOBt | A cost-effective option. The use of advanced additives like OxymaPure or 6-Cl-HOBt significantly enhances reactivity and suppresses racemization.[14][17] | [14][17] |
Racemization Control
While urethane-based protecting groups like the Z-group are known to suppress racemization of the activated amino acid, the risk is not entirely eliminated, especially with strong bases and extended activation times.[14][18] The use of additives such as HOBt, and particularly HOAt or OxymaPure, is crucial for minimizing this side reaction.[18][19] It is recommended to use a weaker, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.[14]
Orthogonal Protection Scheme
The stability of the Z-group to both piperidine and TFA allows for its use in standard Fmoc/tBu or Boc/Bzl SPPS strategies where it remains intact until a specific, orthogonal deprotection step is desired.
Caption: Orthogonality of Z-group in SPPS.
Experimental Protocols
These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.
Materials and Reagents
-
Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for C-terminal amides).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH).[20]
-
Amino Acids: Fmoc-protected amino acids, this compound.
-
Deprotection Reagent: 20% piperidine in DMF.
-
Coupling Reagents: HATU, DIPEA (or HBTU/HOBt/DIPEA, or DIC/OxymaPure).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS).
-
Precipitation/Washing: Cold diethyl ether.
Protocol 1: Incorporation of this compound via SPPS (Fmoc/tBu Strategy)
This protocol details a single coupling cycle for incorporating this compound.
1. Resin Preparation and Swelling: a. Place the resin (0.1 mmol) in a reaction vessel. b. Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.[1] c. Drain the DMF.
2. Fmoc Deprotection (of the preceding residue): a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Repeat step 2b for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
3. Coupling of this compound (HATU Activation): a. In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in DMF. b. Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary. e. Monitoring: Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).[5]
4. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next Fmoc-amino acid coupling cycle (return to step 2).
Caption: SPPS workflow for this compound incorporation.
Protocol 2: On-Resin Deprotection of the Z-Group (Catalytic Hydrogenolysis)
This method is only suitable for peptides that do not contain sulfur-containing residues (Cys, Met) or Trp, as these are sensitive to the catalyst.
1. Resin Preparation: a. After complete peptide assembly, wash the peptide-resin thoroughly with DCM (3x) and then with a solvent suitable for hydrogenation (e.g., DMF or a 1:1:1 mixture of DMF/DCM/MeOH).[2]
2. Hydrogenolysis: a. Suspend the peptide-resin in the chosen solvent. b. Add Palladium on charcoal (Pd/C, 10% w/w) as a catalyst (approx. 0.1-0.2 eq by weight relative to the resin).[2] c. Seal the reaction vessel, purge with hydrogen gas (H₂), and maintain a positive H₂ pressure (e.g., with a balloon). d. Stir the suspension vigorously at room temperature for 4-24 hours. Reaction progress can be monitored by HPLC/MS analysis of a small cleaved sample. e. Safety: Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood, away from any ignition sources.
3. Post-Reaction Workup: a. Carefully vent the H₂ atmosphere and purge the vessel with an inert gas (e.g., N₂ or Ar). b. Filter the reaction mixture through a pad of Celite to completely remove the Pd/C catalyst. c. Wash the resin thoroughly with DMF (5x) and DCM (3x). The peptide-resin now has a free N-terminus at the D-Cha position, ready for final cleavage.
Protocol 3: Final Cleavage and Deprotection
This protocol cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf). If the Z-group was not removed on-resin, it will remain intact if a TFA-based cleavage is used. For complete deprotection including the Z-group, a stronger acid like HF or HBr/AcOH would be required, which demands specialized equipment.
1. Resin Preparation: a. Wash the final peptide-resin with DCM (3x) and dry it under a high vacuum for at least 1 hour.
2. Cleavage: a. Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the dry resin (approx. 10 mL per gram of resin). b. Agitate at room temperature for 2-3 hours.
3. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[1] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether (2-3 times). e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm identity and purity.[13][21]
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Incomplete Coupling of this compound | Steric hindrance, peptide aggregation on resin. | Use a more potent coupling reagent (e.g., HATU). Increase coupling time to 4-6 hours or perform a double coupling. Consider switching to a more solvating solvent like N-Methylpyrrolidone (NMP) or adding DMSO to disrupt aggregation. | [19][22] |
| Low Final Yield | Inefficient coupling at multiple steps, incomplete cleavage. | Quantitatively monitor coupling efficiency at each step if possible. Ensure resin is completely dry before cleavage. Increase cleavage time if necessary. | [5][23] |
| Presence of Deletion Sequences | Incomplete coupling of this compound or other residues. | Optimize coupling conditions as described above. Consider using a capping step (e.g., with acetic anhydride) after the this compound coupling to block any unreacted amines from participating in subsequent steps. | [6] |
| Incomplete Z-Group Removal (Hydrogenolysis) | Catalyst poisoning, insufficient H₂ pressure, or short reaction time. | Ensure the peptide sequence is free of sulfur. Use fresh, high-quality Pd/C catalyst. Ensure a positive H₂ pressure is maintained and that stirring is vigorous to keep the catalyst suspended. Extend the reaction time. | [2] |
Conclusion
The successful incorporation of this compound into a peptide sequence is a highly achievable goal that can impart significant therapeutic advantages. The keys to success are the acknowledgment of its steric bulk and the strategic selection of highly efficient coupling reagents, such as HATU or PyBOP, coupled with careful monitoring of reaction completion. The orthogonal nature of the Z-protecting group offers valuable flexibility in complex synthetic designs. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently utilize this compound to advance their drug discovery and development programs.
References
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Benchchem. (n.d.). Application Notes and Protocols: Orthogonal Protection Strategies with Z-D-Leu-OH.DCHA.
- Benchchem. (n.d.). Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS).
- Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
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ChemWhat. (n.d.). This compound CAS#: 154802-74-1. Retrieved from [Link]
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Carbolution. (n.d.). This compound. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Orthogonal Deprotection Strategies for Cbz and Pbf Groups.
- Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
-
National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Retrieved from [Link]
-
Chemsrc. (n.d.). Boc-cha-oh dcha | CAS#:37462-62-7. Retrieved from [Link]
-
American Elements. (n.d.). Z-Cha-OH. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from University of Bristol, School of Chemistry.
- AAPPTec. (n.d.). Coupling Reagents.
-
PrepChem.com. (n.d.). Synthesis of cyclohexylalanine. Retrieved from [Link]
- Murza, A., et al. (2016).
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Góngora-Benítez, M., et al. (2013). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 1(7), 743–754.
- Benchchem. (n.d.). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.
-
Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557–6602.
- Sci-Hub. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
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ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–205.
- Lee, S., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of the American Chemical Society, 145(51), 28045–28057.
- Benchchem. (n.d.). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number.... Retrieved from [Link]
- Benchchem. (n.d.). comparing the efficiency of different coupling reagents for Z-D-Ser-OH.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
- Zhang, Y., et al. (2023). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Foods, 12(23), 4296.
- Malins, L. R., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
- Bruno, B., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4875.
- Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
-
Royal Society of Chemistry. (2023, November 8). All's swell: Greener replacements for hazardous solvents in peptide synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: Strategic Deprotection of the Cbz Group from D-Cyclohexylalanine Residues
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly revered in peptide chemistry since its introduction by Bergmann and Zervas in the 1930s.[1][2] Its utility lies in its robust stability across a range of chemical conditions, coupled with several reliable methods for its removal.[3] This allows for orthogonal strategies in the synthesis of complex molecules.[2]
This guide focuses on the deprotection of the Cbz group from D-cyclohexylalanine (D-Cha), a non-proteinogenic amino acid. The bulky cyclohexyl moiety of D-Cha is frequently incorporated into peptide-based drug candidates to enhance lipophilicity and metabolic stability.[4] However, this steric hindrance can influence the kinetics of deprotection. Selecting the appropriate deprotection methodology is therefore critical to ensure high yields and purity, preserving the integrity of the target molecule.
Herein, we provide a detailed examination of the principal methods for Cbz deprotection from a D-cyclohexylalanine residue, offering field-tested protocols, mechanistic insights, and a comparative analysis to guide researchers in making an informed choice for their specific synthetic context.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its exceptionally mild and clean reaction profile.[1][5] The process involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[1] The byproducts are simply toluene and carbon dioxide, which are volatile and easily removed.[5]
Mechanism of Action: The reaction proceeds on the surface of the palladium catalyst, where molecular hydrogen is activated. The Cbz-protected substrate adsorbs to the catalyst surface, facilitating the reductive cleavage of the carbon-oxygen bond of the benzyl group, liberating the free amine, toluene, and carbon dioxide.[2]
Protocol 1A: Catalytic Hydrogenation with H₂ Gas
This is the classic and most efficient hydrogenolysis protocol.
Materials:
-
Cbz-D-cyclohexylalanine
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Dissolution: Dissolve the Cbz-D-cyclohexylalanine substrate (1.0 equivalent) in a suitable solvent (e.g., methanol) in a flask appropriately sized for the reaction scale.[1]
-
Inert Atmosphere: Briefly purge the flask with an inert gas like nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under the inert atmosphere.[1] Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas (repeat 3 times).[1]
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically balloon pressure).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]
-
Work-up: Upon completion, carefully purge the reaction vessel with inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected D-cyclohexylalanine. The product is often of high purity and may not require further purification.
Protocol 1B: Catalytic Transfer Hydrogenation
This variation offers a safer and more convenient alternative to using flammable hydrogen gas, making it well-suited for standard laboratory setups and larger scales.[1] It employs a hydrogen donor molecule, such as ammonium formate, in the presence of the Pd/C catalyst.[6]
Materials:
-
Cbz-D-cyclohexylalanine
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Ammonium formate (HCO₂NH₄), 3-5 equivalents
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolution: Dissolve the Cbz-D-cyclohexylalanine (1.0 equivalent) in methanol or ethanol.[1]
-
Reagent Addition: To the stirred solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.
-
Monitoring & Work-up: Follow steps 6-9 from Protocol 1A. If excess ammonium formate remains, it can be removed by washing the organic solution with brine during an aqueous work-up or by lyophilization.
Visualization of Experimental Workflow
Method 2: Acid-Mediated Cleavage (Acidolysis)
Acidolysis provides a robust, non-reductive alternative for Cbz removal. It is particularly valuable for substrates containing functional groups that are sensitive to hydrogenation, such as alkenes, alkynes, or certain sulfur-containing moieties.[1][7] The most common reagent for this purpose is a solution of hydrogen bromide (HBr) in glacial acetic acid.[7]
Mechanism of Action: The deprotection is believed to occur via an S_N1 or S_N2 pathway. The carbamate oxygen is protonated by the strong acid, weakening the benzylic C-O bond. Cleavage results in the formation of a stable benzyl cation (S_N1) or direct displacement by a bromide ion (S_N2), along with an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[7] The amine is protonated by the acidic medium and is isolated as its hydrobromide salt.
Protocol 2: Cleavage with HBr in Acetic Acid
Materials:
-
Cbz-D-cyclohexylalanine
-
33% HBr in acetic acid (AcOH)
-
Anhydrous diethyl ether ((Et)₂O)
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve the Cbz-D-cyclohexylalanine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid.[1][7] Safety Note: HBr/AcOH is highly corrosive and volatile. Handle with appropriate personal protective equipment.
-
Reaction: Stir the solution at room temperature. The reaction is often rapid, typically complete within 20 minutes to 2 hours.[7]
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of CO₂ evolution.
-
Precipitation: Upon completion, add the reaction mixture dropwise to a stirred flask of anhydrous diethyl ether. This will cause the D-cyclohexylalanine hydrobromide salt to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing: Wash the collected solid thoroughly with several portions of anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.
-
Drying: Dry the white solid under vacuum to yield the pure D-cyclohexylalanine hydrobromide salt. If the free amine is required, an additional neutralization step (e.g., with a mild base or ion-exchange resin) is necessary.
Visualization of Acidolysis Mechanism
Comparative Analysis of Deprotection Methods
The choice between hydrogenolysis and acidolysis is primarily dictated by the functional group tolerance of the substrate and the desired final form of the product (free amine vs. salt).
| Feature | Catalytic Hydrogenolysis | Acidolysis (HBr/AcOH) |
| Conditions | Mild: Room temp, neutral pH, H₂ (1 atm)[1] | Harsh: Strong acid (HBr), room temp[7] |
| Reagents/Safety | H₂ gas (flammable), Pd/C (pyrophoric)[1][8] | 33% HBr/AcOH (highly corrosive, volatile)[7] |
| Key Advantage | Very clean, high yielding, neutral conditions[5] | Fast, effective for hydrogenation-sensitive substrates[1] |
| Key Limitation | Incompatible with reducible groups (alkenes, alkynes, nitro, aryl halides)[1][5] | Incompatible with acid-labile groups (e.g., Boc, trityl); product is an acid salt[2][7] |
| Byproducts | Toluene, CO₂ (volatile, easily removed)[5] | Benzyl bromide (alkylating agent), requires removal[9] |
| Product Form | Free amine | Amine hydrobromide salt |
Conclusion and Recommendations
For the deprotection of Cbz-D-cyclohexylalanine, catalytic hydrogenation (Protocol 1A) remains the method of choice for substrates that do not contain reducible functional groups. Its mild conditions and clean byproducts ensure the highest probability of isolating the target D-cyclohexylalanine in excellent yield and purity. For enhanced safety and operational simplicity, particularly at scale, catalytic transfer hydrogenation (Protocol 1B) using ammonium formate is a highly recommended and effective alternative.[1][6]
Acidolysis with HBr/acetic acid (Protocol 2) should be reserved for cases where the D-cyclohexylalanine residue is part of a larger molecule containing functionality incompatible with reductive conditions.[1] Researchers must be prepared to handle the corrosive reagents safely and to isolate the product as a salt, which may require an additional neutralization step for subsequent reactions.
Ultimately, the optimal strategy is contingent upon a thorough analysis of the entire molecular structure. Careful consideration of functional group compatibility will guide the synthetic chemist to a successful and efficient deprotection, yielding the desired D-cyclohexylalanine building block for further advancement in drug development and research.
References
-
BenchChem. Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem Scientific.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. total-synthesis.com.
-
Indian Journal of Chemistry. (1993). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis.
-
Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42, 5191–5194.
-
BenchChem. Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols. BenchChem Scientific.
-
BenchChem. An In-depth Technical Guide to the Synthesis of N-cyclohexyl-DL-alanine from Bromopropionic Acid. BenchChem Scientific.
-
Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthesis, 1988(02), 91-95.
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate.
-
BenchChem. Technical Support Center: Optimization of Cbz Deprotection. BenchChem Scientific.
-
ResearchGate. (2020). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate.
-
Anis, S. S., & Anis, S. S. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
Google Patents. (2016). US20160024143A1 - Deprotection method. Google Patents.
-
Ota, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2883-2889.
-
PrepChem. Synthesis of cyclohexylalanine. PrepChem.com.
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
-
BenchChem. N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. BenchChem Scientific.
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
-
ChemicalBook. (2025). L-Cyclohexylalanine. ChemicalBook.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
Kim, H., & Lee, H. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal.
-
Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
-
BenchChem. An In-depth Technical Guide to the Synthesis of 3-(2,5-Cyclohexadienyl)-L-alanine. BenchChem Scientific.
-
ResearchGate. (2022). Why does my CBz-deprotection not work?. ResearchGate.
-
Scientific Update. (2023). To Deprotect and Serve. Scientific Update.
Sources
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- 6. thieme-connect.com [thieme-connect.com]
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- 8. tdcommons.org [tdcommons.org]
- 9. scientificupdate.com [scientificupdate.com]
The Strategic Incorporation of Z-D-Cha-OH in Contemporary Drug Design: Application Notes and Protocols for Protease Inhibition and Beyond
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH) is a non-proteinogenic amino acid that has emerged as a valuable building block in the design and discovery of novel therapeutics. Its unique structural feature, a bulky and hydrophobic cyclohexyl side chain, imparts favorable pharmacological properties to peptide-based and peptidomimetic drug candidates. This comprehensive guide provides an in-depth exploration of the applications of this compound in drug design, with a particular focus on its role in the development of protease inhibitors. Detailed, field-proven protocols for the synthesis, purification, and characterization of this compound-containing peptides are presented, alongside methodologies for assessing their biological activity. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the unique attributes of this compound in their therapeutic discovery programs.
Introduction: The Rationale for Incorporating this compound in Drug Design
The modification of peptide-based drug candidates with unnatural amino acids is a well-established strategy to overcome their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] this compound, with its cyclohexylalanine (Cha) residue, offers a compelling solution to these challenges. The bulky, non-polar cyclohexyl group enhances the hydrophobicity of a peptide, which can facilitate membrane permeability and improve interactions with hydrophobic pockets within biological targets.[3][4] Furthermore, the steric hindrance provided by the cyclohexyl side chain can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the drug candidate.[2]
The "Z" group, or benzyloxycarbonyl (Cbz), serves as a standard protecting group for the amine terminus during peptide synthesis, allowing for controlled, stepwise elongation of the peptide chain.[5]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Synonyms | CBZ-D-CYCLOHEXYLALANINE, Z-3-CYCLOHEXYL-D-ALANINE | [6] |
| CAS Number | 154802-74-1 | [5][6] |
| Molecular Formula | C17H23NO4 | [6] |
| Molecular Weight | 305.37 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥ 98% (HPLC) | [5] |
Core Applications of this compound in Drug Discovery
The unique properties of this compound have led to its application in several areas of drug design, most notably in the development of protease inhibitors and other peptidomimetic therapeutics.
Protease Inhibitors: A Privileged Scaffold for Enhanced Potency
Proteases are a class of enzymes that play critical roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention.[7] The design of effective protease inhibitors often involves mimicking the natural substrate of the enzyme. The incorporation of this compound, particularly at the P2 position of a peptidomimetic inhibitor, has proven to be a successful strategy for enhancing binding affinity and selectivity. The P2 position refers to the second amino acid residue on the N-terminal side of the scissile bond in a protease substrate.
The bulky cyclohexyl side chain of this compound can effectively occupy the corresponding S2 binding pocket of the protease, which is often a large, hydrophobic cavity. This snug fit can lead to a significant increase in the inhibitor's potency.
The development of inhibitors for the Human Immunodeficiency Virus (HIV) protease has been a major success story in structure-based drug design.[8] Studies on HIV-1 protease inhibitors containing a cyclohexylalanylalanine hydroxyethylene dipeptide isostere have demonstrated the importance of the P2 subsite.[5] The structure-activity relationship (SAR) studies revealed that a combination of a hydrophilic P3 residue and a beta-branched hydrophobic P2 amino acid, such as cyclohexylalanine, generally results in strong inhibitory activity against HIV-1 protease.[5]
Calpains and caspases are families of cysteine proteases involved in a range of cellular processes, including apoptosis and inflammation.[9][10] Dysregulation of these proteases is implicated in numerous diseases, making them important therapeutic targets. While specific examples of this compound in clinically approved calpain or caspase inhibitors are not yet widespread, its properties make it an ideal candidate for incorporation into novel inhibitors targeting these enzymes. The design principles established from HIV protease inhibitors can be logically extended to these related cysteine proteases.
Mitochondrial Targeting: Leveraging Hydrophobicity for Intracellular Delivery
Mitochondrial dysfunction is a hallmark of many degenerative diseases.[11] The development of therapeutic agents that can specifically target and accumulate within mitochondria is a significant challenge in drug delivery. The hydrophobic nature of cyclohexylalanine-containing peptides has been exploited to create cell-penetrating peptides that can localize to the inner mitochondrial membrane.[3][9] For example, the α-helical amphipathic peptide CMP3013, which contains cyclohexylalanine residues, has been shown to target cardiolipin in the inner mitochondrial membrane and rescue mitochondrial function.[3][9]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the incorporation of this compound into synthetic peptides and for the subsequent evaluation of their biological activity. These protocols are designed to be adaptable and can serve as a starting point for the development of specific research applications.
Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol describes the manual synthesis of a hypothetical pentapeptide, Ac-Ala-Val-D-Cha-Ala-Gly-NH2, using Fmoc/tBu solid-phase chemistry. This sequence is chosen to be representative of a fragment that could be part of a larger protease inhibitor.
Workflow for SPPS of a this compound-Containing Peptide
Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-D-Cha-OH, Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Prepare a solution of Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 15 minutes at room temperature.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings (Ala, D-Cha, Val, Ala):
-
Repeat step 2 and 3 for each subsequent amino acid (Fmoc-Ala-OH, Fmoc-D-Cha-OH, Fmoc-Val-OH, and Fmoc-Ala-OH), using 3 equivalents of each.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.
-
Shake for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization of the Synthetic Peptide
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): [6][12]
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-95% acetonitrile over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Characterization by Mass Spectrometry and NMR: [11][13]
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed mass should correspond to the calculated mass of the target peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, acquire 1D and 2D NMR spectra (e.g., TOCSY, NOESY) of the peptide dissolved in a suitable solvent (e.g., H2O/D2O or DMSO-d6). This will allow for the assignment of all proton resonances and confirmation of the amino acid sequence and stereochemistry.[14][15]
Enzymatic Assay for Protease Inhibition
This protocol provides a general framework for assessing the inhibitory activity of a this compound-containing peptide against a model cysteine protease, such as papain, which can be adapted for caspases or calpains with the appropriate substrate and buffer conditions.[3][16][17]
Workflow for Protease Inhibition Assay
Caption: General workflow for a protease inhibition assay.
Materials:
-
Purified protease (e.g., papain, caspase-3, or calpain-1)
-
Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) for papain)
-
Assay buffer (specific to the enzyme)
-
This compound-containing peptide inhibitor
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of the this compound-containing peptide inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add:
-
A fixed amount of the protease solution to each well.
-
Varying concentrations of the inhibitor to the test wells.
-
Assay buffer to the control wells.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic or fluorogenic substrate to all wells.
-
Monitor the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The systematic modification of a lead compound and the evaluation of the resulting changes in biological activity is a cornerstone of drug discovery.[18][19] The incorporation of this compound provides a valuable tool for SAR studies.
Hypothetical SAR Table for a Series of Calpain Inhibitors:
The following table presents a hypothetical SAR for a series of calpain inhibitors based on a generic peptidomimetic scaffold where the P2 position is varied. This illustrates how the properties of the P2 residue, including the use of D-cyclohexylalanine, can influence inhibitory potency.
| Compound | P2 Residue | P2 Side Chain | LogP (calculated) | Calpain-1 IC50 (nM) | Rationale for Change |
| 1 | L-Leucine | isobutyl | 2.5 | 500 | Baseline compound with natural amino acid. |
| 2 | L-Phenylalanine | benzyl | 3.1 | 250 | Increased hydrophobicity and aromatic interaction. |
| 3 | L-Cyclohexylalanine | cyclohexylmethyl | 3.8 | 100 | Increased hydrophobicity and steric bulk to fill S2 pocket. |
| 4 | D-Cyclohexylalanine | cyclohexylmethyl | 3.8 | 50 | D-amino acid may provide enhanced proteolytic stability and potentially different binding orientation. |
| 5 | L-Valine | isopropyl | 2.0 | 800 | Smaller hydrophobic residue, less optimal fit in S2 pocket. |
This hypothetical data demonstrates that increasing the hydrophobicity and steric bulk at the P2 position with cyclohexylalanine can lead to a significant improvement in inhibitory activity. The use of the D-enantiomer may offer further advantages in terms of metabolic stability and potency.
Conclusion
This compound is a versatile and valuable building block in modern drug design and discovery. Its ability to enhance hydrophobicity, increase metabolic stability, and promote strong binding interactions makes it a particularly attractive component for the development of protease inhibitors and other peptidomimetic therapeutics. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this compound in their own drug discovery programs. As our understanding of the structural requirements for potent and selective drug candidates continues to evolve, the strategic incorporation of unique building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
-
ScienceDirect. Caspases activity assay procedures. [Link]
-
Figshare. Design and Synthesis of a Potent and Selective Peptidomimetic Inhibitor of Caspase-3. [Link]
-
ResearchGate. Purification of Peptides from Solid-Phase Peptide Synthesis with RP-HPLC. [Link]
-
PrepChem.com. Synthesis of cyclohexylalanine. [Link]
-
ChemWhat. This compound CAS#: 154802-74-1. [Link]
-
PubMed Central. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. [Link]
-
PubMed Central. Caspase Protocols in Mice. [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
ACS Publications. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. [Link]
- Google Patents. WO2021072196A1 - Compositions and methods for measuring and inhibiting calpain-5 activity.
-
The Structure-property Relationships of Clinically Approved Protease Inhibitors. [Link]
-
Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. [Link]
-
NIH. Quantitative structure–activity relationship analysis of canonical inhibitors of serine proteases. [Link]
-
chemeurope.com. Quantitative structure-activity relationship. [Link]
-
ResearchGate. Inhibitors of HIV-1 protease: A major success of structure-assisted drug design. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
CUSABIO. Solid phase peptide. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Journal of Pharmaceutical Research. Peptidomimetics : A New Era in Drug Discovery. [Link]
-
PubMed Central. Energetic Characterization of Short Helical Polyalanine Peptides in Water: Analysis of 13C O Chemical Shift Data. [Link]
-
PubMed. 13C n.m.r. study of L-alanine peptides. [Link]
-
PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]
-
Drug Hunter. Top 10 Most Popular Drug Hunter Case Studies of 2025. [Link]
-
peptide nmr. [Link]
-
PubMed. Synthesis and investigation of dihydroxychalcones as calpain and cathepsin inhibitors. [Link]
-
PubMed Central. Peptidomimetics, a synthetic tool of drug discovery. [Link]
-
Figshare. Structure-Based Design and Synthesis of Macroheterocyclic Peptidomimetic Inhibitors of the Aspartic Protease β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE). [Link]
-
Drug Hunter. Category - Case Studies. [Link]
-
Systematic Reviews in Pharmacy. Full Text. [Link]
-
PubMed Central. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. [Link]
-
PubMed Central. Structural characterization of toxic cyclic peptides from blue-green algae by tandem mass spectrometry. [Link]
-
ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
ResearchGate. Synthesis of a reported calpain inhibitor isolated from Streptomyces griseus. [Link]
-
PubMed. Energetic characterization of short helical polyalanine peptides in water: analysis of 13C=O chemical shift data. [Link]
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- 1. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Design and synthesis of a potent and selective peptidomimetic inhibitor of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. figshare.com [figshare.com]
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- 18. Quantitative structure-activity relationship analysis of canonical inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative_structure-activity_relationship [chemeurope.com]
Application Note: Synthesis of Cyclic Peptides Incorporating N-Cbz-D-Cyclohexylalanine
Introduction: The Significance of Constrained Peptides in Modern Drug Discovery
Cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, increased resistance to proteolytic degradation, and improved receptor selectivity compared to their linear counterparts.[1] The incorporation of non-canonical amino acids, such as N-Cbz-D-cyclohexylalanine, further expands the chemical space and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The cyclohexyl moiety of D-cyclohexylalanine, a synthetic non-proteinogenic amino acid, introduces significant lipophilicity, which can enhance membrane permeability and interactions with hydrophobic binding pockets of target proteins.[2] The D-configuration of the amino acid can also contribute to proteolytic resistance. This application note provides a detailed protocol for the synthesis of cyclic peptides containing N-Cbz-D-cyclohexylalanine, from linear peptide assembly to final cyclization and characterization.
Strategic Overview: The Pathway to Cyclization
The synthesis of cyclic peptides is a multi-step process that requires careful planning and execution. The general strategy involves the synthesis of a linear peptide precursor, followed by an intramolecular "head-to-tail" cyclization to form the final cyclic product. This process can be broadly divided into three main phases:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled in a stepwise manner on a solid support (resin). This approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away.[1][3]
-
Cleavage and Deprotection: The synthesized linear peptide is cleaved from the solid support, and any side-chain protecting groups are removed.
-
Solution-Phase Cyclization: The linear peptide is cyclized in a dilute solution to favor intramolecular reaction over intermolecular oligomerization.[4][5]
The following diagram illustrates the overall workflow for the synthesis of a cyclic peptide incorporating N-Cbz-D-cyclohexylalanine.
Caption: Overall workflow for the synthesis of a cyclic peptide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-Rink Amide MBHA resin | 100-200 mesh | Standard Supplier |
| Fmoc-protected amino acids | Synthesis Grade | Standard Supplier |
| N-Cbz-D-cyclohexylalanine | Synthesis Grade | Standard Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |
| Oxyma Pure | Synthesis Grade | Standard Supplier |
| Piperidine | ACS Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | ACS Grade | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Diethyl ether | ACS Grade | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Water | HPLC Grade | Standard Supplier |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Synthesis Grade | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Standard Supplier |
Experimental Protocols
Part 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual synthesis of a linear peptide on a 0.1 mmol scale using Fmoc/tBu chemistry.
1. Resin Swelling:
-
Place 0.1 mmol of Fmoc-Rink Amide MBHA resin in a fritted syringe reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 0.4 mmol of the desired Fmoc-protected amino acid, 0.4 mmol of Oxyma Pure, and 0.4 mmol of DIC in 2 mL of DMF.
-
Pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the desired sequence.
5. Incorporation of N-Cbz-D-cyclohexylalanine:
-
For the coupling of N-Cbz-D-cyclohexylalanine, follow the same procedure as in step 3. The benzyloxycarbonyl (Cbz) group is a stable protecting group under the conditions of Fmoc chemistry.[6]
Part 2: Cleavage of the Peptide from the Resin and Deprotection
1. Resin Preparation:
-
After the final amino acid coupling, wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen for 30 minutes.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
3. Cleavage Reaction:
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Drain the cleavage solution containing the peptide into a clean collection tube.
-
Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.
4. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
A white precipitate should form.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 30 mL).
-
Dry the crude peptide pellet under vacuum.
Part 3: Solution-Phase Head-to-Tail Cyclization
1. Peptide Dissolution:
-
Dissolve the crude linear peptide in DMF to a final concentration of 1 mg/mL. This high dilution is crucial to minimize intermolecular side reactions (dimerization and oligomerization).[5]
2. Cyclization Reaction:
-
Add 3 equivalents of BOP reagent and 6 equivalents of DIPEA to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by LC-MS.
3. Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) for purification.
Part 4: Cbz-Group Deprotection
The Cbz group is typically removed by catalytic hydrogenolysis.[6][7]
1. Hydrogenolysis:
-
Dissolve the cyclic peptide in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) for 2-4 hours.
-
Monitor the reaction by LC-MS.
2. Catalyst Removal:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
Part 5: Purification and Characterization
1. Purification:
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize to obtain a white powder.
2. Characterization:
-
Confirm the identity and purity of the final cyclic peptide using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]
The following diagram outlines the key steps in the solution-phase cyclization and subsequent deprotection.
Caption: Key steps in solution-phase cyclization and Cbz-deprotection.
Troubleshooting and Key Considerations
-
Incomplete Coupling during SPPS: If the Kaiser test remains positive after a coupling reaction, double coupling (repeating the coupling step) is recommended. For sterically hindered amino acids like cyclohexylalanine, extended coupling times or the use of a more potent coupling reagent like HATU may be necessary.
-
Low Cyclization Yield: Poor cyclization yields are often due to competing intermolecular reactions. Ensure that the cyclization is performed at a high dilution (0.5-1 mg/mL). The choice of cyclization reagents and solvent can also significantly impact the efficiency.
-
Epimerization: Racemization at the C-terminal amino acid can occur during the activation step of cyclization. Using coupling reagents known to suppress epimerization, such as those containing Oxyma Pure or HOBt, is advisable.
-
Cbz Deprotection Issues: If hydrogenolysis is incomplete, ensure the catalyst is active and the system is properly purged with hydrogen. Some functional groups can poison the palladium catalyst. In such cases, alternative deprotection methods, like using HBr in acetic acid, may be considered, although this is a harsher condition.[7]
Conclusion
The synthesis of cyclic peptides incorporating N-Cbz-D-cyclohexylalanine offers a powerful strategy for developing novel therapeutic candidates with enhanced properties. The protocols outlined in this application note provide a robust framework for the successful synthesis, purification, and characterization of these complex molecules. Careful attention to experimental details, particularly during the cyclization and deprotection steps, is critical for achieving high yields and purity.
References
- Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). (n.d.). Google Cloud.
- Three Methods for the Solution Phase Synthesis of Cyclic Peptides. (2022). Methods in Molecular Biology.
- N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. (n.d.). Benchchem.
- Tandem deprotection/coupling for peptide synthesis in water at room temperature. (n.d.). Green Chemistry (RSC Publishing).
- Amino protecting group—benzyloxycarbonyl (Cbz). (n.d.). Suzhou Highfine Biotech.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis.
- Peptide synthesis. (n.d.). Wikipedia.
- Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.
- Three Methods for Peptide Cyclization Via Lactamization. (n.d.). Springer Nature Experiments.
- Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews (RSC Publishing).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Method for Determining the Sequence of Cyclic Peptides. (n.d.). 百泰派克生物科技.
- CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. (n.d.). Books.
- Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. (2018). Beilstein Journals.
- Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583. (2019). Shimadzu.
- Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. (n.d.). AAPPTec.
- Peptide Characterization Techniques and Applications. (n.d.). ResolveMass Laboratories Inc..
Sources
- 1. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. One moment, please... [total-synthesis.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Method for Determining the Sequence of Cyclic Peptides [en.biotech-pack.com]
- 9. books.rsc.org [books.rsc.org]
- 10. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols: A Comparative Guide to Manual and Automated Synthesis with Z-D-Cha-OH
Introduction: The Strategic Incorporation of Z-D-Cha-OH in Modern Peptide Synthesis
In the landscape of therapeutic peptide development, the pursuit of enhanced pharmacological profiles is paramount. Unnatural amino acids (UAAs) are pivotal in this endeavor, offering novel side-chain functionalities and stereochemistries that can profoundly influence a peptide's stability, conformation, and bioactivity.[1][2] N-benzyloxycarbonyl-D-cyclohexylalanine (this compound) is a prime example of such a UAA. The D-configuration of the alpha-carbon inherently confers resistance to enzymatic degradation by proteases, a common hurdle in peptide therapeutics.[1] Furthermore, the bulky, hydrophobic cyclohexyl side chain can impose significant conformational constraints on the peptide backbone, potentially locking it into a bioactive conformation and enhancing receptor affinity.[3][4]
The benzyloxycarbonyl (Z) protecting group is a well-established α-amino protecting group, valued for its stability and its role in minimizing racemization during coupling reactions.[5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and incorporation of this compound. We will explore both traditional manual (solution-phase) synthesis and modern automated solid-phase peptide synthesis (SPPS), offering a comparative analysis to guide the selection of the most appropriate methodology. Detailed, field-proven protocols for each approach are provided, emphasizing the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
Part 1: Synthesis of the Building Block: this compound
The foundational step for any peptide synthesis campaign involving this compound is the preparation of the amino acid derivative itself. The most common and effective method for introducing the Z-group is the Schotten-Baumann reaction, which utilizes benzyl chloroformate under basic conditions.[6][7]
Protocol 1: Synthesis of this compound
Objective: To synthesize N-benzyloxycarbonyl-D-cyclohexylalanine from D-cyclohexylalanine.
Materials:
-
D-Cyclohexylalanine (H-D-Cha-OH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Ice bath
-
pH meter or pH paper
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve D-cyclohexylalanine (1 equivalent) in 2N sodium hydroxide solution.
-
Schotten-Baumann Reaction: While maintaining the temperature at 0-5 °C and vigorously stirring, add benzyl chloroformate (1.1 equivalents) and 4N sodium hydroxide solution dropwise, simultaneously. Monitor the pH and maintain it between 10 and 12 throughout the addition.[6] The base neutralizes the HCl generated during the reaction, driving the formation of the carbamate.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours after the addition is complete.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume of reaction) to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.[7] This protonates the carboxylic acid, causing the product to precipitate.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
For higher purity, the crude this compound can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.[8]
-
Characterization: The final product should be characterized by techniques such as NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity.
Part 2: Manual vs. Automated Synthesis: A Comparative Analysis
The choice between manual and automated synthesis for incorporating this compound depends on several factors, including the desired scale, throughput, complexity of the peptide, and available resources. Manual synthesis, typically performed in solution, offers a high degree of control and is scalable, while automated solid-phase peptide synthesis (SPPS) provides speed, efficiency for multiple syntheses, and reduced manual labor.[9][10][11]
Data Presentation: Quantitative Comparison
| Parameter | Manual (Solution-Phase) Synthesis | Automated Solid-Phase Synthesis (SPPS) | Key Considerations & Rationale |
| Crude Purity | Can be high with careful purification at each step | Typically consistent for standard sequences; may require optimization for bulky residues like D-Cha.[9] | Manual methods allow for isolation and purification of intermediates. Automated SPPS relies on driving reactions to completion with excess reagents, and purification is performed only at the end. |
| Yield | Highly dependent on operator skill and number of steps; can be high for short peptides. | Generally reproducible and high due to the use of excess reagents to drive reactions to completion.[11] | Losses in manual synthesis can occur during transfers and work-ups. SPPS minimizes physical losses as the peptide is anchored to a solid support.[3][12] |
| Synthesis Time | Slower; each coupling and deprotection cycle requires a full work-up. | Significantly faster, especially for longer peptides, due to automated cycles of washing and reagent delivery.[10][13] | A single coupling cycle in manual synthesis can take several hours to a day. In an automated synthesizer, a cycle is typically 1-2 hours. |
| Scalability | More readily scalable to large quantities (kilogram scale).[14] | Typically for small to medium scale (milligram to gram).[14] | Solution-phase reactions are less limited by the capacity of a solid support. |
| Reagent Consumption | Generally more stoichiometric. | Requires a significant excess of amino acids and coupling reagents (typically 3-5 equivalents).[15] | The excess reagents in SPPS are necessary to ensure near-quantitative coupling at each step, which is crucial as there are no intermediate purification steps. |
| Flexibility & Control | High. Allows for real-time monitoring and adjustment of reaction conditions.[9] | Lower. Protocols are pre-programmed, though modern synthesizers offer some flexibility. | Manual synthesis is advantageous for troubleshooting difficult couplings or incorporating complex modifications. |
| Labor Intensity | High. Requires constant operator attention. | Low. Allows for "walk-away" operation after setup.[10][13] | Automation significantly increases throughput and frees up researcher time. |
Decision Pathway for Synthesis Method
Caption: Decision workflow for selecting a synthesis method.
Part 3: Experimental Protocols for Peptide Synthesis
The following protocols provide detailed, step-by-step methodologies for incorporating this compound into a growing peptide chain using both manual and automated techniques.
Protocol 2: Manual Solution-Phase Dipeptide Synthesis (Z-D-Cha-Phe-OMe)
Objective: To synthesize a model dipeptide using this compound in solution. This method relies on activating the carboxylic acid of the Z-protected amino acid and coupling it with the free amine of an amino acid ester.
Materials:
-
This compound (from Protocol 1)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[5]
-
1-Hydroxybenzotriazole (HOBt)[5]
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
1N Hydrochloric acid (HCl)
-
1N Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and H-Phe-OMe·HCl (1 equivalent) in a minimal amount of anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Neutralization: Add NMM (1 equivalent) to the solution to neutralize the hydrochloride salt, liberating the free amine of the phenylalanine methyl ester.[16]
-
Activation: In a separate flask, dissolve DCC (1.1 equivalents) and HOBt (1 equivalent) in anhydrous DCM. HOBt is a crucial additive that reacts with the activated amino acid to form an active ester, which minimizes the risk of racemization.[5]
-
Coupling: Add the DCC/HOBt solution to the amino acid mixture at 0 °C. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer successively with 1N HCl, water, 1N NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the crude product by recrystallization or column chromatography.
-
Manual Synthesis Workflow
Caption: Workflow for manual solution-phase dipeptide synthesis.
Protocol 3: Automated Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
Objective: To incorporate this compound as the N-terminal residue onto a resin-bound peptide using an automated synthesizer. Note: The Z-group is not compatible with the standard Fmoc deprotection conditions (piperidine). Therefore, this compound can typically only be added as the final, N-terminal amino acid if Fmoc chemistry is used for the preceding chain elongation. If Boc chemistry is used, the Z-group can be cleaved under the final strong acid conditions (e.g., HF).[17] This protocol assumes this compound is the final residue in an Fmoc-based synthesis.
Materials & Equipment:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Deprotection Solution: 20% piperidine in DMF.[3]
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA).
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[19]
-
Cold diethyl ether
Automated Synthesizer Cycle (for residues before this compound):
The synthesizer will be programmed to perform the following cycle for each Fmoc-amino acid:
-
Swell Resin: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.[3]
-
Washing: Wash the resin extensively with DMF to remove piperidine and the Fmoc-adduct.
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for the programmed time (e.g., 30-60 minutes).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: The cycle is repeated until the desired peptide length is achieved.
Final Manual Coupling of this compound:
After the final Fmoc deprotection cycle on the automated synthesizer, the resin is removed for the manual coupling of the Z-protected residue.
-
Resin Preparation: Wash the N-terminally deprotected peptide-resin with DMF.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU/HATU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours. The bulky nature of the cyclohexylalanine may require a longer coupling time or a double coupling step.[3]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[20]
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Cleavage and Deprotection:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and agitate at room temperature for 2-3 hours.[19] The TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu). The Z-group is generally stable to TFA but can be removed by stronger acids like HBr/AcOH or catalytic hydrogenation.[21]
-
Isolation: Filter the resin and collect the TFA filtrate.
-
Precipitation: Add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Purification: Collect the peptide by centrifugation, wash with cold ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated SPPS Workflow
Caption: Workflow for automated SPPS followed by manual capping and cleavage.
Conclusion
The incorporation of this compound offers a robust strategy for enhancing the therapeutic properties of synthetic peptides. The choice between manual and automated synthesis is a critical decision that impacts project timelines, scale, and resource allocation. Manual solution-phase synthesis provides unparalleled control and scalability, making it suitable for process development and large-scale production. In contrast, automated solid-phase synthesis excels in speed and throughput for research-scale discovery and the generation of peptide libraries. By understanding the fundamental principles and applying the detailed protocols outlined in this guide, researchers can confidently select the optimal synthetic route and successfully integrate this compound to advance their peptide-based drug discovery programs.
References
- BenchChem. (2025). Unnatural Amino Acids in Peptide Synthesis: A Technical Guide to Expanding Chemical Diversity and Therapeutic Potential. BenchChem Technical Guides.
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem Technical Guides.
- BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem Technical Guides.
- BenchChem. (2025). An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design. BenchChem Technical Guides.
- BenchChem. (2025). Application Note & Protocol: Manual Solid-Phase Peptide Synthesis of a Peptide Containing Boc-D-HomoSec(pMeBzl). BenchChem Technical Guides.
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Guide to Manual and Automated Peptide Synthesis: The Case of Z-D-His-OH. BenchChem Technical Guides.
- CSBio. (n.d.).
- Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7.
- Tian, F., Li, Y., & Zhou, Y. (2013). An index for characterization of natural and non-natural amino acids for peptidomimetics.
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. University of Pittsburgh.
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore Technical Articles.
- CSBio. (n.d.).
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- Crouzet, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-38). Humana Press.
- BOC Sciences. (2024). Comparison of Peptide Synthesis Methods and Techniques. BOC Sciences Blog.
- ResolveMass Laboratories Inc. (2025). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. ResolveMass Blog.
- PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-L-alanine cyclohexylamide.
- BenchChem. (2025). Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA. BenchChem Technical Guides.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Resources.
- Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59-94.
- Kaur, S., et al. (2015). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons.
- Chemistry For Everyone. (2025).
- Google Patents. (2013). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
- Sam-Soon, N., et al. (2022). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 126(3), 635–648.
- Ding, Y., et al. (2020). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 11(8), 898-917.
- Li, H., et al. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry, 9(5), 1545-1555.
- Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
- ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids.
- Barlos, K., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Z-D-Met-OH in Modern Peptide Synthesis.
- PrepChem. (n.d.). Synthesis of Nα -Benzyloxycarbonyl-D-alanine.
- ChemicalBook. (n.d.). N-Cbz-D-Alanine synthesis.
- Guryanov, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 163.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Organic Syntheses. (n.d.). SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE.
- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11973.
- ResearchGate. (2020).
- Bodanszky, M., & Kwei, J. Z. (1978). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). International Journal of Peptide and Protein Research, 12(2), 69-72.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
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Application Note & Protocol: High-Resolution Purification of Peptides Containing D-Cyclohexylalanine
Introduction: The Challenge and Opportunity of D-Cyclohexylalanine in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhanced metabolic stability, receptor affinity, and novel pharmacological profiles.[1][2] Among these, D-cyclohexylalanine (D-Cha), a synthetic analog of phenylalanine, is of particular interest. Its bulky and highly hydrophobic cyclohexyl side chain can induce specific peptide conformations, sterically hinder enzymatic degradation, and promote potent interactions with hydrophobic pockets in biological targets.[1][3][4]
However, the very properties that make D-Cha a valuable tool in medicinal chemistry also present significant challenges during the purification process. Peptides containing D-Cha often exhibit poor solubility in aqueous solutions and a high propensity for aggregation, complicating standard purification protocols.[5][6] This application note provides a comprehensive guide and a detailed protocol for the high-resolution purification of D-Cha-containing peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), addressing the unique challenges posed by their hydrophobicity.
Understanding the Physicochemical Impact of D-Cyclohexylalanine
The primary obstacle in purifying D-Cha peptides is their pronounced hydrophobicity. The cyclohexyl group is significantly more non-polar than the phenyl group of phenylalanine, leading to strong interactions with the hydrophobic stationary phases used in RP-HPLC.[2][7] This can result in:
-
Poor Solubility: Difficulty dissolving the crude peptide in the initial mobile phase, leading to sample loss and injection issues.[5][8]
-
Aggregation: Formation of intermolecular β-sheets and other aggregates, which can cause peak broadening, reduced recovery, and even column clogging.[6][9][10]
-
Strong Retention: The peptide may bind so strongly to the column that harsh elution conditions are required, potentially compromising peptide integrity and co-eluting with closely related impurities.[7]
Overcoming these challenges requires a systematic approach to method development, focusing on optimizing the mobile phase, stationary phase, and other chromatographic parameters to achieve efficient and high-purity separation.
Strategic Approach to RP-HPLC Purification
Reversed-phase HPLC is the gold standard for peptide purification, separating molecules based on their hydrophobicity.[11][12][13] For D-Cha peptides, the key is to modulate the hydrophobic interactions to achieve optimal retention and resolution.
Workflow for Purification of D-Cha Containing Peptides
Caption: Workflow for D-Cha Peptide Purification.
Detailed Protocol for Purification of a D-Cyclohexylalanine Containing Peptide
This protocol is a starting point and may require optimization based on the specific properties of the target peptide.
Materials and Reagents
-
Crude D-Cha containing peptide (post-synthesis and cleavage)[14][15]
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC-grade[16]
-
Dimethyl sulfoxide (DMSO), HPLC-grade (optional, for solubilization)
-
RP-HPLC system with a UV detector and fraction collector
-
Analytical and preparative RP-HPLC columns (e.g., C4 or C8)
-
Lyophilizer
Sample Preparation: Tackling Solubility
Due to the hydrophobicity of D-Cha peptides, proper sample preparation is critical to avoid precipitation and ensure accurate loading.
-
Solubility Testing: Before dissolving the entire batch of crude peptide, test the solubility of a small amount in various solvents. Start with the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% TFA). If solubility is poor, consider adding a small amount of organic solvent like isopropanol or using a minimal amount of DMSO to dissolve the peptide before diluting with the aqueous mobile phase.[8][17]
-
Dissolution: Dissolve the crude peptide in a suitable solvent at a concentration appropriate for the preparative column being used. For peptides that are difficult to dissolve, sonication may be helpful.
-
Filtration: Centrifuge the dissolved sample to pellet any insoluble material and filter the supernatant through a 0.22 µm syringe filter to prevent column clogging.
RP-HPLC Method Development and Optimization
The following parameters should be systematically optimized to achieve the best separation.
| Parameter | Recommendation for D-Cha Peptides | Rationale |
| Stationary Phase | C4 or C8 | The shorter alkyl chains of C4 and C8 columns are less hydrophobic than the standard C18, reducing the strong retention of D-Cha peptides and improving peak shape and recovery.[7] |
| Pore Size | 100 Å or 300 Å | For larger peptides, a wider pore size (300 Å) is recommended to ensure the molecule can access the stationary phase surface.[18] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | TFA acts as an ion-pairing agent, neutralizing the positive charges on the peptide and increasing its hydrophobicity, leading to sharper peaks.[7][19] |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile (ACN) | ACN is the most common organic modifier for peptide purification due to its low viscosity and UV transparency.[20] |
| Flow Rate | Analytical: 1.0 mL/min; Preparative: Scaled-up based on column diameter | Standard flow rates are a good starting point and can be adjusted to optimize resolution and run time. |
| Detection Wavelength | 210-220 nm | This range allows for the detection of the peptide backbone's amide bonds, providing a general measure of all peptide species.[21][22] |
| Column Temperature | 40-60 °C | Increased temperature can improve the solubility of hydrophobic peptides, reduce mobile phase viscosity for better mass transfer, and alter selectivity, often leading to sharper peaks.[7][18] |
Gradient Elution
A gradient elution, where the concentration of the organic mobile phase (Mobile Phase B) is gradually increased, is essential for purifying peptides.[20]
-
Initial Scouting Gradient: Start with a broad gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is 5-95% B over 30-60 minutes.
-
Gradient Optimization: Once the elution point of the target peptide is known, a shallower, more focused gradient around that point will improve the resolution between the desired peptide and closely eluting impurities.[23] For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient might be 30-50% B over 40 minutes.
Example Optimized Gradient:
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0 | 30 |
| 40 | 50 |
| 45 | 95 |
| 50 | 95 |
| 51 | 30 |
| 60 | 30 |
Purification and Fraction Analysis
-
Injection: Inject the filtered crude peptide solution onto the equilibrated preparative HPLC column.
-
Fraction Collection: Collect fractions throughout the elution of the main peak and any surrounding peaks.
-
Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC method to determine the purity of each fraction. A rapid analytical gradient can be used for this screening.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).
Post-Purification Processing
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the aqueous solution of the purified peptide and lyophilize to obtain a dry, stable powder. This process removes the water and residual TFA.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Broadening/Tailing) | Peptide aggregation, strong secondary interactions with the column. | Increase column temperature, use a less hydrophobic column (C4), or consider alternative ion-pairing agents like heptafluorobutyric acid (HFBA) which can alter selectivity.[19][24] |
| Low Recovery | Irreversible adsorption of the peptide to the column, precipitation on the column. | Use a C4 column, increase the organic solvent concentration in the sample diluent, or try a different organic modifier like isopropanol in the mobile phase. |
| Co-eluting Impurities | Similar hydrophobicity of the target peptide and impurities. | Optimize the gradient to make it shallower, change the organic modifier or the ion-pairing agent to alter selectivity.[25] |
| Sample Precipitation During Injection | The sample solvent is too different from the initial mobile phase. | Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition. If using DMSO, inject the smallest possible volume.[26] |
Conclusion
The purification of peptides containing D-cyclohexylalanine requires a thoughtful and systematic approach to overcome the challenges posed by their high hydrophobicity. By carefully selecting the stationary phase, optimizing the mobile phase composition and gradient, and controlling the column temperature, it is possible to achieve high-purity D-Cha-containing peptides. The protocol and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to successfully purify these promising but challenging molecules, thereby accelerating the development of novel peptide-based therapeutics.
References
- Vertex AI Search. (n.d.).
-
Mant, C. T., Chen, Y., & Hodges, R. S. (n.d.). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. PMC. Retrieved January 16, 2026, from [Link]
-
Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved January 16, 2026, from [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved January 16, 2026, from [Link]
-
Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Retrieved January 16, 2026, from [Link]
- Teplov, I. Y., Yuffit, D. S., & Zhdankina, G. M. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters, 19(7), 734-741.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved January 16, 2026, from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved January 16, 2026, from [Link]
-
YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved January 16, 2026, from [Link]
-
Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved January 16, 2026, from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved January 16, 2026, from [Link]
-
Spartan Peptides. (2025). Quality Control in Peptide Research – Interpreting HPLC & Mass Spec Purity. Retrieved January 16, 2026, from [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved January 16, 2026, from [Link]
-
Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Retrieved January 16, 2026, from [Link]
- Lee, S., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry.
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved January 16, 2026, from [Link]
- Toth, G., et al. (2007). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry, 50(24), 5936-5943.
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved January 16, 2026, from [Link]
-
Chromatography Forum. (2006, September 5). Peptide problem. Retrieved January 16, 2026, from [Link]
- Chen, J., et al. (2023).
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved January 16, 2026, from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 16, 2026, from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved January 16, 2026, from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved January 16, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved January 16, 2026, from [Link]
- Kates, S. A., et al. (1998). A new tri-orthogonal strategy for peptide cyclization. Tetrahedron Letters, 39(38), 6985-6988.
-
PubChem. (n.d.). Fmoc-D-cyclohexylalanine. Retrieved January 16, 2026, from [Link]
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved January 16, 2026, from [Link]
-
KANEKA. (2025, September 22). Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification. Retrieved January 16, 2026, from [Link]
-
Teledyne ISCO. (2020, March 27). Peptide Purification. Retrieved January 16, 2026, from [Link]
- Steiner, I., et al. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation.
-
Corden Pharma. (2025, February 11). Overcoming Peptide Production Capacity Restraints. Retrieved January 16, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Coupling Efficiency with Z-D-Cha-OH
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical solutions for overcoming poor coupling efficiency when using Z-D-Cha-OH (N-α-Benzyloxycarbonyl-D-cyclohexylalanine) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid?
This compound is a protected, non-proteinogenic amino acid derivative. The "difficulty" in its use arises from significant steric hindrance caused by two main features:
-
The Cyclohexyl Group: The bulky, non-planar cyclohexyl ring on the β-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
The Z (Benzyloxycarbonyl) Group: This N-terminal protecting group, while standard, adds to the overall bulk of the molecule.
This combined steric bulk slows down the kinetics of the coupling reaction, often leading to incomplete acylation where standard protocols are used.[1][2]
Q2: What are the immediate signs of a poor coupling reaction with this compound?
The most direct indicator of incomplete coupling is a positive Kaiser test (or a related ninhydrin-based test) after the coupling step.[3][4][5] The Kaiser test detects free primary amines on the resin.[3][4] A strong blue color in the beads and/or solution indicates that a significant number of N-terminal amines on the peptide-resin have not been acylated by this compound.[3][5] Other signs include the presence of deletion sequences (peptide minus the intended Cha residue) in the final LC-MS analysis of the crude product.[6]
Q3: Is it sufficient to just "double couple" and proceed with the synthesis?
While double coupling—repeating the coupling step with a fresh solution of activated amino acid—is a common and often effective strategy for difficult residues, it may not be a guaranteed solution for severely hindered amino acids like this compound.[7][8] If the underlying issue (e.g., an insufficiently potent coupling reagent or peptide aggregation) is not addressed, a second coupling may also be incomplete. It is crucial to combine double coupling with other optimized parameters discussed in the troubleshooting guide below.
Troubleshooting Guide: A Systematic Approach to Incomplete Coupling
This guide provides a logical workflow for diagnosing and resolving poor coupling efficiency with this compound.
Visual Workflow: Troubleshooting Logic
Below is a flowchart outlining the decision-making process when encountering a difficult coupling.
Caption: A systematic workflow for addressing this compound coupling failures.
Step 1: Assess the Problem with a Validated Test
Before taking corrective action, confirm the presence of free amines.
-
Interpretation:
Step 2: Optimize the Core Coupling Chemistry
The most common cause of failure is that the reaction conditions are not robust enough to overcome the steric barrier.
The Coupling Reagent: Your Most Critical Choice
Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[7] Aminium/uronium or phosphonium salt-based reagents are significantly more effective because they form highly reactive ester intermediates.[7][10]
| Reagent | Activating Group | Relative Reactivity for Hindered AA | Key Considerations |
| DIC/HOBt | O-Benzotriazolyl (OBt) ester | Low-Moderate | Baseline; often inadequate for this compound. |
| HBTU/PyBOP | O-Benzotriazolyl (OBt) ester | Moderate | Better than carbodiimides, but can be insufficient. |
| HCTU | O-6-Chlorobenzotriazolyl (6-Cl-OBt) ester | High | More reactive than HBTU due to the electron-withdrawing Cl group.[11] |
| HATU | O-Azabenzotriazolyl (OAt) ester | Very High | Often the reagent of choice. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, making it one of the most efficient reagents.[11][12] |
| COMU | OxymaPure ester | Very High | A modern, highly reactive reagent comparable or superior to HATU, with the added benefit of being non-explosive.[13] |
-
Primary Recommendation: Switch to HATU or HCTU .[6][7][11] These reagents generate more reactive activated esters capable of overcoming the high activation energy associated with this coupling.[11]
Reaction Time and Temperature
Steric hindrance dramatically slows reaction kinetics. Standard 1-2 hour coupling times are often insufficient.
-
Extend Coupling Time: Increase the reaction time to at least 4 hours, or even overnight, to drive the reaction to completion.[7]
-
Increase Temperature: Elevating the temperature to 40-60°C can significantly increase the reaction rate.[14] However, this must be done with caution, as higher temperatures can increase the risk of racemization, particularly for sensitive amino acids.[15][16][17][18] Microwave-assisted synthesis is a highly effective method for applying controlled heating to accelerate difficult couplings.[7][15][16][17]
Solvent Environment
Poor solvation of the growing peptide chain can lead to aggregation, which further blocks access to the N-terminal amine.[7]
-
Solvent Choice: Use N-methylpyrrolidone (NMP) instead of Dimethylformamide (DMF). NMP has superior solvating properties for protected peptides.[7] For extremely difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[7]
Step 3: Advanced Strategies for Persistent Failures
If the optimized conditions in Step 2 still result in a positive Kaiser test, a more aggressive strategy is required.
The Double Coupling & Capping Workflow
This is a robust method to maximize the yield of the correct peptide while terminating failure sequences.
-
First Coupling: Perform the coupling using an optimized protocol (e.g., HATU in NMP for 2-4 hours).
-
Wash: Thoroughly wash the resin with NMP or DMF.
-
Second Coupling: Repeat the coupling step with a fresh solution of activated this compound.[8]
-
Wash: Again, wash the resin thoroughly.
-
Kaiser Test: Check for free amines again. If the test is now negative, proceed.
-
Capping (If Still Positive): If the Kaiser test remains positive, it indicates that some sites are still unreacted. To prevent the formation of deletion sequences in subsequent steps, these unreacted amines must be permanently blocked or "capped".[19] This is typically done by acetylating the free amines with a solution of acetic anhydride and a base like DIPEA or pyridine in DMF.[20][21] Capped sequences are shorter and generally easier to separate during final purification.[20]
Detailed Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed as a first-line approach for coupling this compound.
-
Resin Preparation: Following successful Fmoc-deprotection of the N-terminal amine on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF or NMP (3 x 1 min).
-
Activation Solution: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis:
-
Pre-activation: Gently agitate the activation solution for 1-5 minutes.[11]
-
Coupling: Add the activated amino acid solution to the vessel containing the resin.
-
Reaction: Agitate the reaction mixture for a minimum of 2 hours at room temperature. For persistent issues, extend to 4 hours or perform at 50°C for 1 hour.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).
-
Verification: Perform a Kaiser test to confirm the absence of free primary amines.[6]
Protocol 2: Acetic Anhydride Capping
Use this protocol if the Kaiser test remains positive after coupling attempts.
-
Resin Preparation: Wash the peptide-resin with DMF (3 x 1 min).
-
Capping Solution: Prepare a capping mixture of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash: Drain the vessel and wash the resin extensively with DMF (3x) and DCM (3x) to remove all capping reagents and byproducts.
-
Verification: A subsequent Kaiser test should be negative, confirming all previously free amines are now acetylated and unreactive.
Mechanism Visualization: HATU-Mediated Activation
Caption: Mechanism of this compound activation by HATU to form a reactive ester.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. Retrieved from [Link]
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Palasek, S. A., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. PubMed. Retrieved from [Link]
-
ResearchGate. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | Request PDF. Retrieved from [Link]
-
ResearchGate. (2015). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why does capping after each coupling in Solid phase peptide synthesis improve the results?. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). Role of capping in peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Retrieved from [Link]
-
Reddit. (2022). Solid Phase Peptide Synthesis Help. Retrieved from [Link]
-
Dettin, M., et al. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
D'Alessandro, M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]
-
Bensa, D., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]
-
IRIS. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. jpt.com [jpt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. csbio.com [csbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. mesalabs.com [mesalabs.com]
preventing racemization of D-cyclohexylalanine during synthesis
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the technical support center for the synthesis and application of D-cyclohexylalanine (D-Cha). As a non-proteinogenic amino acid, D-Cha is a critical building block for designing novel therapeutics with enhanced metabolic stability and lipophilicity.[1] However, its utility is critically dependent on maintaining its D-configuration.
This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the challenges of preventing racemization during the synthesis and subsequent use of D-cyclohexylalanine.
Part 1: Foundational Concepts: Understanding the Racemization Challenge
This section addresses the fundamental principles behind racemization, focusing on the mechanisms most relevant to D-cyclohexylalanine during its incorporation into peptide chains.
Q1: What is racemization and why is it a critical issue for D-cyclohexylalanine?
Racemization is the process by which an enantiomerically pure substance, such as D-cyclohexylalanine, converts into a mixture containing both enantiomers (D and L), ultimately forming a 1:1 racemic mixture.[2][3] In drug development, the biological activity of a peptide is often exclusive to one specific stereoisomer. The presence of the undesired L-cyclohexylalanine diastereomer can lead to a dramatic loss of therapeutic efficacy, introduce unpredictable biological effects, and create significant challenges in purification and regulatory approval.[] Therefore, controlling chiral purity is paramount.
Q2: What is the primary mechanism of racemization when using D-cyclohexylalanine in peptide synthesis?
The most common pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5] The process unfolds as follows:
-
Activation: The carboxyl group of the N-protected D-cyclohexylalanine is activated by a coupling reagent.
-
Cyclization: This highly reactive activated intermediate can cyclize to form the planar oxazolone ring.
-
Deprotonation & Reprotonation: The hydrogen atom at the chiral α-carbon of the oxazolone is now acidic and can be easily abstracted by a base present in the reaction mixture. This creates a planar, achiral enolate intermediate.
-
Loss of Chirality: The incoming amine nucleophile can then attack this planar intermediate from either face, leading to the formation of both the desired D-D peptide and the undesired L-D peptide product, resulting in racemization.[5]
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2020). PubMed.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Boc Sciences.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC.
- Racemization of Amino Acids in Nature. (2013). Taylor & Francis Online.
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Creation.com.
- Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. (2018). Journal of Orthopaedic Research.
- Racemization in peptide synthesis. (2015). Slideshare.
- Enantioselective Synthesis of N-Cyclohexyl-DL-alanine: A Technical Guide. (n.d.). Benchchem.
- N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. (n.d.). Benchchem.
- The Schollkopf Chiral Auxiliaries. (n.d.). Biosynth.
- Chiral auxiliary. (n.d.). Wikipedia.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. (n.d.). Benchchem.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications.
- Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (2023). ResearchGate.
- Advances in Enzymatic Synthesis of D-Amino Acids. (2021). MDPI.
- Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (2020). ACS Catalysis.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
Sources
Technical Support Center: Troubleshooting Peptide Aggregation with Z-D-Cha-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically when incorporating the bulky, hydrophobic amino acid derivative N-alpha-benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH). As a non-canonical amino acid, this compound can be instrumental in designing novel peptide therapeutics, but its unique properties can also predispose growing peptide chains to aggregation during solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you successfully navigate these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem in SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1] When peptide chains aggregate, the N-terminus can become sterically inaccessible, resulting in incomplete or failed coupling and deprotection steps.[1] A visible sign of on-resin aggregation is often the poor swelling or shrinking of the resin bed.[2]
Q2: Why does incorporating this compound increase the risk of aggregation?
A2: this compound contributes to aggregation risk in two main ways:
-
Hydrophobicity: The cyclohexyl side chain of this compound is highly hydrophobic. Sequences rich in hydrophobic residues are known to be more prone to aggregation as they tend to minimize their interaction with the polar synthesis environment by associating with each other.[1]
-
Steric Hindrance: The bulky nature of the cyclohexyl group can create steric hindrance, making it more difficult for the incoming activated amino acid to access the N-terminal amine of the growing peptide chain. This can lead to slower coupling kinetics and an increased opportunity for the peptide chains to aggregate.
Q3: I suspect aggregation in my synthesis involving this compound. How can I confirm this?
A3: On-resin aggregation can be challenging to definitively diagnose, but several indicators can point towards it:
-
Poor Resin Swelling: As aggregation occurs, the peptide-resin matrix may shrink and fail to swell properly in the synthesis solvents.[2]
-
Incomplete Reactions: Consistently incomplete coupling or deprotection steps, even with extended reaction times, are a strong indicator.
-
Unreliable Monitoring Tests: Standard colorimetric tests like the Kaiser test or TNBS test may give false negatives in cases of severe aggregation because the N-terminal amines are inaccessible to the test reagents.[2]
-
Broadened Deprotection Profile: In continuous-flow synthesis, a flattened and broadened UV deprotection profile can signal aggregation.[2][3]
A practical approach is to cleave a small sample of the peptide from the resin and analyze it by HPLC. The presence of a complex mixture of deletion products alongside the desired peptide is a strong indication that aggregation has occurred.
Troubleshooting Guide: Strategies to Mitigate Aggregation
Q4: My coupling reaction with this compound (or the subsequent amino acid) is incomplete. What should I do?
A4: Incomplete coupling when using bulky amino acids like this compound is common. Here are several strategies, starting with the simplest to implement:
-
Double Coupling: Immediately after the first coupling, repeat the coupling step with a fresh solution of the activated amino acid. This is often sufficient to drive the reaction to completion.
-
Increase Reaction Time: Extend the coupling time from the standard 30-60 minutes to 2 hours or even overnight. However, be mindful that prolonged exposure to the basic coupling environment can increase the risk of side reactions for some amino acids.
-
Use a More Potent Coupling Reagent: If standard carbodiimide-based activators (like DIC/HOBt) are failing, switch to a more reactive uronium/aminium or phosphonium salt-based reagent.
| Coupling Reagent Class | Examples | Rationale for Use with this compound |
| Carbodiimides | DIC, DCC | Standard, but may be insufficient for sterically hindered couplings. |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Form highly reactive activated esters, increasing coupling efficiency. Recommended for difficult couplings.[2] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, they are highly effective for sterically hindered amino acids. |
Note: When using uronium/aminium reagents like HBTU, it is crucial to pre-activate the amino acid before adding it to the resin to avoid potential side reactions that can cap the N-terminus.[4]
Q5: I am observing persistent aggregation throughout my peptide synthesis after incorporating this compound. What global strategies can I employ?
A5: If aggregation is a recurring issue, a more comprehensive approach is needed. The following strategies aim to disrupt the intermolecular hydrogen bonding that drives aggregation.
Experimental Protocols
Protocol 1: Difficult Coupling of this compound using HATU
This protocol is recommended when standard coupling methods fail for this compound or the subsequent amino acid.
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (4 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the peptide-resin. Agitate the mixture for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser or TNBS test to check for completion. If the test is positive (indicating free amines), a second coupling is recommended.
-
Washing: Once the coupling is complete (negative Kaiser/TNBS test), wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.
Protocol 2: On-Resin Aggregation Disruption with Chaotropic Salts
This procedure can be performed if you suspect aggregation is hindering the subsequent coupling step.
-
Resin Preparation: After Fmoc deprotection and washing, swell the peptide-resin in DMF.
-
Chaotropic Salt Wash: Prepare a 0.8 M solution of NaClO₄ in DMF. Wash the resin with this solution for 15-30 minutes with agitation.[2]
-
Solvent Wash: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of the chaotropic salt.
-
Coupling: Proceed immediately with the standard or modified coupling protocol for the next amino acid.
Protocol 3: Qualitative Monitoring of Coupling Efficiency
A. Kaiser Test (for primary amines)
-
Sample Preparation: Transfer a small number of peptide-resin beads (10-15) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Incubation: Heat the test tube at 110-120°C for 5 minutes.[5][6]
-
Observation:
-
Positive (Incomplete Coupling): The beads and/or solution turn a dark blue color.
-
Negative (Complete Coupling): The beads remain their original color and the solution is yellow/colorless.
-
B. TNBS Test (for primary amines)
-
Sample Preparation: Place a small sample of resin beads in a test tube.
-
Reagent Addition: Add 250 µL of a 0.01% (w/v) solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in 0.1 M sodium bicarbonate buffer (pH 8.5).[7]
-
Incubation: Let the tube stand at room temperature for 5 minutes.
-
Observation:
-
Positive (Incomplete Coupling): The beads turn a distinct orange/red color.
-
Negative (Complete Coupling): The beads remain colorless or slightly yellow.
-
Visualization of Concepts
Caption: Troubleshooting workflow for aggregation in SPPS.
Caption: Mechanism of peptide aggregation during SPPS.
References
Sources
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Cleavage of Peptides Containing D-Cyclohexylalanine from Resin
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome challenges in your research. This guide is specifically tailored to address the nuances of cleaving peptides containing the bulky, hydrophobic, non-natural amino acid D-cyclohexylalanine (D-Cha) from the solid support.
The incorporation of D-Cha is a valuable strategy for enhancing peptide stability and modulating bioactivity.[1][2] However, its unique structural properties can introduce challenges during the final cleavage step. This resource is structured to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your cleavage strategy effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when cleaving D-Cha-containing peptides.
Question 1: Why is my cleavage yield unexpectedly low?
A low yield of your D-Cha peptide can be attributed to several factors, often stemming from the hydrophobicity and steric bulk of the D-Cha residue.
Possible Causes & Recommended Actions:
-
Incomplete Cleavage due to Steric Hindrance: The bulky cyclohexyl group can sterically hinder the access of trifluoroacetic acid (TFA) to the resin linker, slowing down the cleavage reaction.
-
Solution: Extend the cleavage time. While a standard cleavage may run for 2-3 hours at room temperature, peptides with multiple bulky residues like D-Cha may benefit from extended times up to 4-5 hours.[3] Monitor the cleavage progress by taking small aliquots at different time points to determine the optimal duration.
-
Advanced Solution: Consider performing the cleavage at a slightly elevated temperature, for instance, 38°C for 30-60 minutes.[3] However, be aware that higher temperatures can also increase the rate of side reactions.
-
-
Peptide Aggregation on the Resin: The hydrophobicity of D-Cha can promote inter-chain aggregation on the solid support, trapping the peptide and preventing efficient cleavage.[4][5]
-
Solution: Ensure the resin is well-swollen before and during cleavage. Use a sufficient volume of the cleavage cocktail to maintain a slurry and allow for effective mixing.[6]
-
Protocol Tip: Before cleavage, wash the resin thoroughly with dichloromethane (DCM) to remove any residual N,N-dimethylformamide (DMF), which can interfere with the acidic cleavage.[3][7]
-
-
Premature Precipitation of the Peptide: Highly hydrophobic peptides can sometimes precipitate out of the cleavage cocktail before filtration.
-
Solution: After the cleavage reaction, add a small amount of a solubilizing solvent like acetonitrile to the filtrate to ensure the peptide remains in solution before precipitation with cold ether.
-
Frequently Asked Questions (FAQs)
Here we address common questions regarding the cleavage of peptides containing D-cyclohexylalanine.
What is the best standard cleavage cocktail for a peptide containing D-Cyclohexylalanine?
For peptides containing hydrophobic residues like D-Cha, a robust cleavage cocktail is essential to scavenge reactive species generated during deprotection. A good starting point is a variation of Reagent K .[8]
Recommended General-Purpose Cocktail:
| Component | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage Agent |
| Water | 5% | Scavenger for carbocations |
| Phenol | 5% | Scavenger, protects Tyr and Trp |
| Thioanisole | 5% | Scavenger, aids in Arg deprotection |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for carbocations, reduces oxidation |
This cocktail is effective at removing most common protecting groups and scavenging the resulting carbocations, which can otherwise lead to side reactions.[8][9]
Are there any specific side reactions I should be aware of with D-Cyclohexylalanine during TFA cleavage?
While D-cyclohexylalanine itself is relatively stable, the primary concern is the increased hydrophobicity it imparts to the peptide, which can exacerbate common cleavage-related problems.
-
Increased Risk of Reattachment: The cleaved peptide, being hydrophobic, may have a higher propensity to reattach to the resin via reactive species generated from the linker. The use of effective scavengers like triisopropylsilane (TIS) is crucial to mitigate this.
-
Aggregation-Related Side Products: In cases of severe aggregation, incomplete deprotection of other residues can occur, leading to a heterogeneous mixture of products.
How does D-Cyclohexylalanine affect the final work-up and purification of the peptide?
The presence of D-Cha significantly increases the hydrophobicity of the peptide, which has implications for its isolation and purification.
-
Precipitation: Highly hydrophobic peptides may be difficult to precipitate from the cleavage cocktail using diethyl ether.[10][11] If you observe poor precipitation, you can try precipitating in ice-cold water or a mixture of ether and hexane.
-
Solubility: The crude peptide may have poor solubility in aqueous buffers commonly used for reverse-phase HPLC. It may be necessary to dissolve the peptide in a small amount of organic solvent (e.g., acetonitrile, isopropanol) before diluting with the aqueous mobile phase.
-
Purification: The increased retention time on C18 columns is expected. Optimize your HPLC gradient to ensure good separation from impurities.
Experimental Protocols
Protocol 1: Standard Cleavage of a D-Cha Containing Peptide
This protocol is suitable for most peptides containing D-Cha and other non-sensitive amino acids.
Step-by-Step Methodology:
-
Resin Preparation: Transfer the peptide-resin to a reaction vessel. Wash thoroughly with DCM (3 x resin volume) to remove residual DMF. Dry the resin under a stream of nitrogen.[3][7]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) fresh. Use a volume sufficient to create a slurry with the resin (approximately 10 mL per gram of resin).[8]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and allow it to react at room temperature for 3-4 hours with occasional swirling.
-
Filtration: Filter the cleavage mixture into a clean collection tube. Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[3]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove scavengers.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: Optimized Cleavage for Difficult or Aggregation-Prone D-Cha Peptides
This protocol incorporates heating to improve cleavage efficiency for challenging sequences.
Step-by-Step Methodology:
-
Resin Preparation: Follow Step 1 from the standard protocol.
-
Cleavage Cocktail Preparation: Prepare a robust cleavage cocktail such as Reagent K (82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% EDT).
-
Heated Cleavage Reaction: Add the cleavage cocktail to the resin. Heat the mixture at 38°C for 30-60 minutes with stirring.[3]
-
Filtration and Work-up: Follow Steps 4-7 from the standard protocol.
Visualizations
Cleavage Workflow Diagram
Caption: Workflow for D-Cha peptide cleavage from resin.
Side Reaction Prevention Diagram
Sources
- 1. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cem.de [cem.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar [semanticscholar.org]
side reactions associated with N-Cbz-D-cyclohexylalanine
Welcome to the technical support center for N-Cbz-D-cyclohexylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis, manipulation, and application of this valuable non-proteinogenic amino acid. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the chemical principles at play.
N-Cbz-D-cyclohexylalanine's unique structure, featuring a bulky cyclohexyl side chain, offers significant advantages in peptidomimetic and drug design, primarily by enhancing lipophilicity and metabolic stability.[1] However, this steric hindrance also presents specific challenges. This guide is structured to address these issues in a logical, question-and-answer format, mirroring the real-world problems you may face in the lab.
I. Synthesis & Purification FAQs
This section addresses common issues arising during the initial preparation and purification of N-Cbz-D-cyclohexylalanine.
Question 1: My N-Cbz protection of D-cyclohexylalanine is incomplete, resulting in low yields. What are the likely causes and how can I optimize the reaction?
Answer: Incomplete protection is a frequent issue, often stemming from suboptimal reaction conditions that fail to drive the reaction to completion. The primary factors to consider are the choice of base, solvent, and reaction temperature.
Underlying Causality: The N-Cbz protection involves the nucleophilic attack of the amino group of D-cyclohexylalanine on benzyl chloroformate (Cbz-Cl).[2] A base is required to neutralize the hydrochloric acid (HCl) byproduct; if the HCl is not effectively neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
Troubleshooting Steps:
-
Base Selection: The basicity and nucleophilicity of your chosen base are critical.
-
Weak bases like sodium bicarbonate may not be strong enough to effectively neutralize the HCl as it forms, leading to stalling of the reaction.
-
Stronger, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or sodium carbonate are often more effective.[3][4] It is recommended to use at least two equivalents of the base.[3]
-
-
pH Control: When using aqueous base solutions, maintaining the pH between 8 and 10 is crucial. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high can risk racemization of the amino acid.[4]
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and the overall reaction rate.
-
Temperature Control: The reaction is typically performed at 0°C to 5°C to minimize side reactions.[5] Allowing the temperature to rise can lead to the degradation of the Cbz-Cl reagent.
Workflow for Optimizing N-Cbz Protection:
Caption: Troubleshooting workflow for low-yield N-Cbz protection.
Question 2: I'm observing a significant amount of a di-protected byproduct during the synthesis of N-Cbz-D-cyclohexylalanine. How can this be avoided?
Answer: While less common for amino acids, over-reaction leading to di-protection can occur under harsh conditions. This typically involves the acylation of the carboxylate in addition to the amine.
Troubleshooting Steps:
-
Stoichiometry: Use a stoichiometric amount of Cbz-Cl. An excess of the acylating agent can drive the formation of unwanted byproducts.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed.[3]
-
Temperature Control: Maintain a low reaction temperature (0-5°C) to minimize the rate of potential side reactions.[5]
II. Deprotection Side Reactions
The removal of the Cbz group is a critical step, and several side reactions can occur depending on the chosen method.
Question 3: During catalytic hydrogenation to remove the Cbz group, I'm experiencing incomplete deprotection or reduction of other functional groups in my molecule. What are the best practices to ensure clean and complete deprotection?
Answer: Catalytic hydrogenation is the most common and mild method for Cbz deprotection, proceeding via the cleavage of the benzyl C-O bond.[6] However, its success is highly dependent on catalyst activity and substrate compatibility.
Potential Issues & Solutions:
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Poor catalyst quality/activity (Pd/C can degrade over time). | Use a fresh, high-quality catalyst. Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) if the reaction is sluggish.[7] |
| Insufficient hydrogen pressure or poor mixing. | Ensure vigorous stirring to keep the catalyst suspended. If using a hydrogen balloon, ensure a positive pressure. For difficult substrates, a hydrogenation apparatus with higher pressure may be necessary.[6][7] | |
| Catalyst poisoning by sulfur-containing functional groups. | If your molecule contains sulfur, catalytic hydrogenation may not be suitable. Consider alternative deprotection methods like acid-mediated cleavage.[7] | |
| Non-Selective Reduction | Presence of other reducible groups (e.g., alkenes, alkynes, nitro groups). | Catalytic hydrogenation is not selective for the Cbz group in the presence of these functionalities.[6] An alternative method is required. |
Catalytic Transfer Hydrogenation: A Safer Alternative
For larger-scale reactions or to avoid the use of flammable hydrogen gas, catalytic transfer hydrogenation is an excellent alternative.[6] This method uses a hydrogen donor in conjunction with the palladium catalyst.
| Hydrogen Donor | Typical Conditions | Reference |
| Ammonium Formate | 10% Pd/C, Methanol, Room Temp or gentle heat | [6] |
| Formic Acid | 10% Pd/C, Methanol | [8] |
| Cyclohexene | 10% Pd/C, Ethanol, Reflux | [6] |
Question 4: My molecule is sensitive to hydrogenation. What are the best non-hydrogenation methods for Cbz deprotection and their associated side reactions?
Answer: For substrates incompatible with catalytic hydrogenation, acid-mediated cleavage is a common alternative.
Acid-Mediated Deprotection:
-
Reagents: A solution of hydrogen bromide (HBr) in acetic acid (e.g., 33% w/w) is a standard reagent for this purpose.[4][7]
-
Mechanism: The reaction proceeds via protonation of the carbamate followed by cleavage.
-
Potential Side Reactions: This method is harsh and not compatible with other acid-labile protecting groups like Boc (tert-butyloxycarbonyl).[2] The strong acidic conditions can also lead to other unforeseen side reactions depending on the substrate.
Alternative Mild Acidic Conditions:
For substrates sensitive to strong acids, a combination of a Lewis acid with a co-solvent can be effective. For example, the AlCl₃/HFIP (hexafluoroisopropanol) system can selectively remove the Cbz group in the presence of sensitive functionalities like nitro groups and double bonds.[4]
III. Peptide Coupling Challenges
The steric bulk of the cyclohexylalanine side chain can significantly impede peptide bond formation.
Question 5: I am observing low coupling efficiency when incorporating N-Cbz-D-cyclohexylalanine into a peptide sequence. What strategies can I employ to overcome this steric hindrance?
Answer: The bulky cyclohexyl group of N-Cbz-D-cyclohexylalanine can significantly slow down the rate of peptide bond formation.[9] Overcoming this requires the use of more potent coupling reagents and optimized reaction conditions.
Underlying Causality: Peptide coupling involves the activation of the carboxylic acid of the N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the coupling partner.[10] Steric hindrance around the carboxylic acid can slow this activation, and hindrance on the incoming amine can slow the coupling step.
Strategies for Efficient Coupling:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) may be too slow.[9] More powerful onium salt-based reagents are recommended.
-
Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and known to overcome steric hindrance.[11][12]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also excellent choices for coupling sterically hindered amino acids.[13] These reagents are often preferred as they avoid a potential side reaction where uronium salts can guanidinylate the N-terminal amine.
-
-
Use of Additives: Additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure are often used with carbodiimides to suppress racemization and improve efficiency.[12] However, for hindered couplings, switching to a more potent primary coupling reagent is generally more effective.
-
Reaction Conditions:
-
Solvent: Anhydrous DMF or DCM are common solvents.[11]
-
Base: A non-nucleophilic base like DIPEA is required to activate the amino acid when using onium salt reagents.[11]
-
Time and Temperature: For sterically hindered couplings, extended reaction times (2-12 hours) may be necessary.[11] Gentle heating (e.g., to 30°C) can sometimes improve yields, but this should be done cautiously as it can also increase the risk of racemization.[11]
-
Decision Tree for Coupling Reagent Selection:
Caption: Decision guide for selecting a peptide coupling reagent.
Question 6: I am concerned about racemization of the D-cyclohexylalanine residue during the activation and coupling steps. How can I minimize this risk?
Answer: Racemization is a critical side reaction in peptide synthesis, particularly during the activation of the carboxylic acid.[13] The formation of an oxazolone intermediate is a common pathway for the loss of stereochemical integrity.[13]
Minimizing Racemization:
-
Reagent Choice: The use of additives like HOBt or HOAt with carbodiimides is known to suppress racemization.[12] Modern onium salt reagents like HATU and PyAOP, which incorporate these moieties, are designed for low racemization.[11][13]
-
Base Selection: The choice and amount of base can influence racemization.[14] Using a weaker tertiary base like N-methylmorpholine (NMM) instead of the stronger DIPEA can sometimes reduce epimerization, although this may come at the cost of a slower reaction rate.[15]
-
Temperature: Perform couplings at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0°C and allowing the reaction to warm to room temperature.[11] Avoid prolonged heating.
-
Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the amine component is introduced.
IV. Experimental Protocols
Protocol 1: Synthesis of N-Cbz-D-cyclohexylalanine
This protocol is adapted from standard procedures for N-protection of amino acids.[5]
-
Dissolution: In a three-necked flask, dissolve D-cyclohexylalanine (1.0 eq.) in a 2N NaOH solution.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reaction: Simultaneously and dropwise, add benzyl chloroformate (1.05 eq.) and a 2N NaOH solution. Maintain the internal reaction temperature below 5°C throughout the addition.
-
Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature.
-
Aqueous Workup:
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate. Discard the organic phase.
-
Acidify the aqueous phase to pH 1-2 by the slow addition of 2N HCl. A white precipitate should form.
-
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-Cbz-D-cyclohexylalanine.
Protocol 2: Cbz-Deprotection via Catalytic Transfer Hydrogenation
This protocol provides a safe and effective method for Cbz group removal.[6]
-
Dissolution: Dissolve the N-Cbz-D-cyclohexylalanine-containing peptide (1.0 eq.) in methanol.
-
Reagent Addition: To the solution, add 10% Palladium on carbon (Pd/C) (5-10 mol%) followed by ammonium formate (3-5 eq.).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed if necessary.
-
V. References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Sustainable Synthesis of N-Cbz-D-Alanine: Embracing Green Chemistry Principles. Retrieved from Google Search.
-
BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Retrieved from Google Search.
-
BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. Retrieved from Google Search.
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from Google Search.
-
Peptide Synthesis Reagents. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from Google Search.
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from Google Search.
-
Han, S., & Kim, Y. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine. Retrieved from Google Search.
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from Google Search.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Google Search.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Google Search.
-
BenchChem. (2025). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine). Retrieved from Google Search.
-
PrepChem. (n.d.). Synthesis of cyclohexylalanine. Retrieved from Google Search.
-
ResearchGate. (2025). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from Google Search.
-
Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
-
Novabiochem. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from Google Search.
-
Boc Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Retrieved from Google Search.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures. Retrieved from Google Search.
-
PrepChem. (n.d.). Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. Retrieved from Google Search.
-
BenchChem. (2025). The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids. Retrieved from Google Search.
-
ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from Google Search.
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from Google Search.
-
ResearchGate. (2022). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Retrieved from Google Search.
-
NIH. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Retrieved from Google Search.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from Google Search.
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from Google Search.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Google Search.
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from Google Search.
-
ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Retrieved from Google Search.
-
ResearchGate. (2025). Regioselective opening of N-Cbz glutamic and aspartic anhydrides with carbon nucleophiles. Retrieved from Google Search.
-
ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from Google Search.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. jpt.com [jpt.com]
- 11. file.globalso.com [file.globalso.com]
- 12. peptide.com [peptide.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
Technical Support Center: Enhancing Yields of Peptides with Multiple Z-D-Cha-OH Residues
Welcome to the technical support center dedicated to addressing the unique challenges of synthesizing peptides containing multiple N-carbobenzyloxy-D-cyclohexylalanine (Z-D-Cha-OH) residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common issues encountered during the synthesis, purification, and analysis of these complex peptides. The bulky and hydrophobic nature of the this compound moiety presents significant steric hindrance and can induce peptide aggregation, leading to compromised yields and purity. This resource offers field-proven insights and validated protocols to navigate these difficulties effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering a systematic approach to identify and resolve them.
Problem 1: Low Coupling Efficiency and Incomplete Reactions
Symptom: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction. This is a common issue when incorporating bulky amino acids like this compound.[1][2][3]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The bulky cyclohexyl and benzyloxycarbonyl groups physically obstruct the formation of the peptide bond.[1][4] Solution: Employ more potent coupling reagents. Uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are more effective than standard carbodiimides.[4][5][6][7] HATU is particularly effective as it forms highly reactive OAt esters.[4] |
| Suboptimal Reaction Conditions | Standard coupling times may be insufficient for sterically hindered residues. Solution: Implement a "double coupling" strategy. After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[4] Additionally, increasing the reaction time to 1-12 hours can be beneficial, especially as the peptide chain elongates.[8] |
| Peptide Aggregation on Resin | The growing peptide chain, rich in hydrophobic residues, can aggregate, blocking reactive sites.[4][9] Solution: Switch to a more suitable solvent for peptide-resin solvation, such as N-methyl-2-pyrrolidone (NMP), or consider using a mixture of solvents.[4] Microwave-assisted peptide synthesis (MA-SPPS) can also be highly effective in disrupting aggregation and accelerating coupling reactions.[4][9] |
Problem 2: Peptide Aggregation and Poor Solubility
Symptom: The peptide becomes difficult to handle, precipitates during synthesis or cleavage, and is challenging to dissolve for purification and analysis. This is often due to the high hydrophobicity of multiple cyclohexylalanine residues.[10][11][12][13]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity | The accumulation of non-polar Cha residues leads to strong intermolecular hydrophobic interactions.[14] Solution: For initial solubilization, use a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then dilute with water or an appropriate buffer.[15][16][17] For highly insoluble peptides, denaturing agents such as urea or guanidinium hydrochloride may be necessary.[15] |
| Sequence-Dependent Aggregation | Specific sequences can be prone to forming secondary structures that promote aggregation.[9][12] Solution: If possible during the design phase, incorporate solubilizing residues or use pseudoproline dipeptides to disrupt secondary structure formation.[18] During synthesis, reducing the peptide concentration on the resin can minimize intermolecular interactions.[9] |
Problem 3: Incomplete Removal of the Z-Group
Symptom: Mass spectrometry analysis of the crude or purified peptide shows a mass corresponding to the peptide with the Z-group still attached.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Deprotection Conditions | The benzyloxycarbonyl (Z) group is typically removed during the final cleavage from the resin.[1] Standard cleavage cocktails and times may not be sufficient for complete removal, especially with multiple Z-groups. Solution: Increase the duration of the cleavage reaction. For peptides with multiple arginine residues, which also require strong acid for deprotection, longer times are often necessary.[19] Ensure a sufficient volume of the cleavage cocktail (e.g., 95% TFA with scavengers) is used.[19] |
| Steric Shielding | The folded or aggregated structure of the peptide may shield the Z-group from the cleavage reagents. Solution: First, attempt to dissolve the peptide-resin in the cleavage cocktail thoroughly. If incomplete deprotection persists, consider alternative deprotection strategies if compatible with your overall synthetic scheme. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for incorporating multiple this compound residues?
A1: For sterically hindered amino acids like this compound, uronium and phosphonium salt-based reagents are highly recommended.[5][6][7][20] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often considered one of the most efficient due to its rapid activation and ability to overcome steric hindrance.[4][7] PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful option, particularly for challenging couplings.[6][7]
Q2: How can I effectively monitor the coupling of this compound during synthesis?
A2: The most common method for monitoring coupling efficiency in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (Kaiser) test.[1] A positive result (blue/purple color) indicates the presence of unreacted primary amines, signaling an incomplete coupling. A negative result (yellow/colorless) suggests the reaction is complete. Given the difficulty of coupling this compound, it is crucial to perform this test after each incorporation.
Q3: What are the best practices for the final cleavage and deprotection of peptides rich in this compound?
A3: The final cleavage and deprotection step is critical. A standard cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA), typically 95%, with the remaining 5% composed of scavengers to protect sensitive residues from reactive cations.[19] For peptides with hydrophobic residues like Cha, scavengers such as triisopropylsilane (TIS) and water are essential. A typical cocktail would be TFA/TIS/H₂O (95:2.5:2.5). The cleavage reaction should be allowed to proceed for at least 2-3 hours at room temperature.
Q4: What modifications to standard RP-HPLC protocols are necessary for purifying these highly hydrophobic peptides?
A4: The increased hydrophobicity of this compound containing peptides requires adjustments to standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols.[21] You may need to use a shallower gradient of the organic mobile phase (e.g., acetonitrile with 0.1% TFA) or a higher final concentration of the organic phase to ensure the peptide elutes from the C18 column.[21] Monitoring the elution at 214 nm and 280 nm is recommended.[21]
Q5: Are there any alternative strategies to mitigate aggregation during synthesis?
A5: Yes. Besides solvent choice and microwave assistance, using a high-swelling resin with a low peptide loading can help to keep the growing peptide chains separated, reducing the chance of intermolecular aggregation.[18] Additionally, the sequential, slow addition of amino acids during the coupling process can sometimes mitigate the formation of aggregates.[9]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol describes a robust method for coupling this compound to a resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.[8][22]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vessel, pre-activate the this compound. Dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[4]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 45-60 minutes.[4]
-
Monitoring: Perform a ninhydrin test. If the test is positive, proceed to the double coupling protocol.
-
Washing: If the coupling is complete, wash the resin with DMF (5 times) to remove excess reagents.
Protocol 2: Final Cleavage and Deprotection
This protocol outlines the final step of releasing the peptide from the resin and removing all protecting groups.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under a high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Use approximately 10 mL of the cocktail per gram of protected peptide-resin.[19]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Stir the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and slowly add the TFA filtrate to a 10-fold volume of ice-cold diethyl ether.[19]
-
Isolation: A white precipitate of the crude peptide should form. Isolate the precipitate by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under a vacuum to remove residual ether.
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Mechanism of this compound coupling using HATU.
References
Sources
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- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
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- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
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- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
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- 16. Solubility Guidelines for Peptides [sigmaaldrich.com]
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- 22. Deprotection - Wordpress [reagents.acsgcipr.org]
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- 24. researchgate.net [researchgate.net]
- 25. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. researchgate.net [researchgate.net]
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- 31. Multistep deprotection for peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. ijsra.net [ijsra.net]
- 34. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 35. thieme.de [thieme.de]
- 36. biosynth.com [biosynth.com]
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- 38. dspace.library.uu.nl [dspace.library.uu.nl]
- 39. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Impurity Detection in Z-D-Cha-OH Synthesis
Welcome to the technical support center for the analysis of Z-D-Cha-OH (N-Carbobenzyloxy-D-cyclohexylalanine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities that may arise during the synthesis of this important amino acid derivative. Ensuring the purity of this compound is critical for its intended applications, particularly in peptide synthesis, where impurities can have a significant impact on the final product's efficacy and safety.[1][2]
This resource is structured to offer practical, actionable advice in a question-and-answer format, addressing common challenges and providing robust analytical protocols.
Section 1: Understanding Potential Impurities in this compound Synthesis
A thorough understanding of the synthesis process is the first step in effective impurity profiling. Impurities can be introduced through various means, including raw materials, reagents, solvents, and side reactions during the synthesis itself.[3][4][5]
Frequently Asked Questions (FAQs) - Impurity Origins
Q1: What are the most common types of impurities I should expect in my this compound synthesis?
A1: Based on the typical synthetic routes for this compound, you should be vigilant for the following categories of impurities:
-
Process-Related Impurities: These originate from the manufacturing process and include residual starting materials, reagents (e.g., benzyl chloroformate), and solvents.
-
Product-Related Impurities: These are structurally similar to this compound and can include byproducts from side reactions, such as the corresponding L-enantiomer (Z-L-Cha-OH), diastereomers if other chiral centers are present, and over-alkylation or incomplete reaction products.
-
Degradation Products: this compound can degrade under certain conditions (e.g., harsh pH, high temperature, light exposure), leading to impurities.
Q2: How can I predict potential impurities from my specific synthesis route?
A2: A systematic approach is crucial. Start by mapping out your entire synthesis pathway. For each step, consider all possible side reactions. For instance, in the Schotten-Baumann reaction for N-protection, incomplete reaction can leave unreacted D-cyclohexylalanine. The use of benzyl chloroformate can also lead to the formation of benzyl alcohol as a byproduct. A thorough literature search on similar reactions can provide valuable insights into expected impurities.[6]
Visualizing Impurity Sources
To better understand the potential sources of impurities, consider the following logical flow:
Caption: Logical flow of impurity generation in this compound synthesis.
Section 2: Troubleshooting Analytical Methods
The choice of analytical method is critical for accurate impurity detection and quantification.[3] High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with Mass Spectrometry (MS) for identification.[2][7] Chiral chromatography is essential for determining enantiomeric purity.[8][9]
Troubleshooting Guide: HPLC Analysis
Q3: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?
A3: Peak broadening in HPLC can stem from several issues. Here's a systematic troubleshooting approach:
-
Column Health: The column is a primary suspect.
-
Action: Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may be degraded and require replacement.
-
-
Mobile Phase: An improperly prepared mobile phase can cause issues.
-
Action: Ensure the mobile phase is well-mixed, degassed, and the pH is stable. Inconsistent mobile phase composition can lead to peak broadening.
-
-
Sample Overload: Injecting too concentrated a sample can saturate the column.
-
Action: Dilute your sample and re-inject. A good starting concentration is typically around 1 mg/mL.[10]
-
-
Flow Rate: A flow rate that is too high can reduce separation efficiency.
-
Action: Optimize the flow rate. A typical starting point for a standard 4.6 mm ID column is 1.0 mL/min.[10]
-
Q4: I am seeing unexpected peaks in my chromatogram. How do I determine if they are genuine impurities or artifacts?
A4: Differentiating between true impurities and system artifacts is a common challenge.
-
Blank Injection:
-
Action: Inject a blank solvent (your mobile phase or sample diluent). Any peaks that appear are likely from the system or solvent and not your sample.
-
-
Injector Contamination:
-
Action: Clean the injector port and syringe. Residuals from previous analyses can carry over.
-
-
Mobile Phase Contamination:
-
Action: Prepare fresh mobile phase using high-purity solvents and additives.
-
-
Mass Spectrometry (MS) Confirmation:
-
Action: If your HPLC is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unexpected peaks. This will help in identifying their molecular weight and potentially their structure, confirming if they are related to your synthesis.[7]
-
Experimental Protocol: General Purpose RP-HPLC Method for this compound Purity
This protocol provides a starting point for assessing the purity of this compound. Method optimization will likely be required for your specific impurity profile.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for acidic compounds. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 30% to 90% B over 20 minutes | A gradient elution is often necessary to separate impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[11] |
| Detection | UV at 220 nm | The benzoyl group of this compound has a strong UV absorbance at this wavelength.[11] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | 1 mg/mL in mobile phase | Ensures the sample is fully dissolved and compatible with the mobile phase.[10] |
Visualizing the HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Section 3: Chiral Purity Analysis
One of the most critical aspects of this compound quality control is ensuring its enantiomeric purity. The presence of the L-enantiomer can have significant biological consequences. Chiral HPLC is the gold standard for this analysis.[8][9]
Frequently Asked Questions (FAQs) - Chiral HPLC
Q5: What are the primary approaches for chiral separation of this compound?
A5: There are two main strategies for chiral separation by HPLC:
-
Direct Method: This involves using a Chiral Stationary Phase (CSP). The enantiomers interact differently with the chiral selector on the column, leading to their separation. This is often the preferred method as it avoids derivatization.[8][12]
-
Indirect Method: This involves derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column. While effective, this method adds an extra step to the sample preparation and can introduce potential impurities.[8][13]
Q6: I am not getting good resolution between the D- and L-enantiomers on my chiral column. What can I do?
A6: Optimizing chiral separations can be challenging. Here are some key parameters to adjust:
-
Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol) and its concentration can significantly impact selectivity.
-
Additives: Small amounts of acidic or basic additives can improve peak shape and resolution.
-
Column Temperature: Temperature affects the kinetics of the chiral recognition process. Lowering the temperature often improves resolution, but at the cost of longer analysis times and higher backpressure.
-
Flow Rate: A lower flow rate generally increases the efficiency of the separation.
Experimental Protocol: Chiral HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific CSP.
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based) | The choice of CSP is crucial and depends on the specific enantiomers to be separated. |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) | A typical normal-phase mobile phase for many chiral separations. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can enhance resolution in chiral separations. |
| Column Temperature | 25 °C | A controlled temperature ensures reproducibility. |
| Detection | UV at 220 nm | For detection of the Z-protecting group. |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Preparation | 0.5 mg/mL in mobile phase | Lower concentrations can sometimes improve peak shape in chiral chromatography. |
Section 4: The Role of Mass Spectrometry in Impurity Identification
While HPLC provides information on the number and relative amounts of impurities, Mass Spectrometry (MS) is invaluable for their structural elucidation.[14]
Frequently Asked Questions (FAQs) - Mass Spectrometry
Q7: How can I use MS to identify an unknown impurity peak from my HPLC?
A7: An HPLC system coupled with a mass spectrometer (LC-MS) is a powerful tool.[7]
-
Determine the Molecular Weight: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity. For singly charged ions, this directly corresponds to the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the impurity ion, you can obtain structural information. The fragmentation pattern can be compared to that of the parent compound (this compound) to identify the location of any modifications.
Visualizing the Impurity Identification Workflow
Sources
- 1. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. selectscience.net [selectscience.net]
- 6. veeprho.com [veeprho.com]
- 7. lcms.cz [lcms.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Navigating Steric Hindrance from Cyclohexyl Groups in Coupling Reactions
Welcome to the Technical Support Center dedicated to addressing the challenges posed by sterically demanding substrates in cross-coupling reactions, with a specific focus on the impact of the cyclohexyl group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, understand the underlying mechanistic principles, and optimize reaction conditions for successful outcomes.
Introduction: The "Bulky" Problem of the Cyclohexyl Group
The cyclohexyl group, a common moiety in pharmaceuticals and complex organic molecules, presents a significant steric challenge in transition-metal-catalyzed cross-coupling reactions. Its conformational flexibility and large spatial footprint can impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, or complete reaction failure. Understanding the nature of this steric hindrance is the first step toward overcoming it. The steric bulk of a substituent on a cyclohexane ring can be quantified by its A-value, which represents the energy difference between the equatorial and axial conformations.[1][2] A larger A-value indicates a greater preference for the equatorial position to minimize steric strain, signifying a bulkier group.[1][2]
This guide provides practical, field-proven insights and solutions to navigate the complexities introduced by the cyclohexyl group and other bulky substituents in widely used coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction failing when one of my substrates contains a cyclohexyl group?
A: The bulky nature of the cyclohexyl group can hinder several stages of the catalytic cycle. The most common issues are:
-
Slow Oxidative Addition: The sterically demanding cyclohexyl group can obstruct the palladium catalyst's access to the aryl or vinyl halide, slowing down this crucial initiation step.[3]
-
Difficult Reductive Elimination: The final step of the catalytic cycle, where the new carbon-carbon or carbon-heteroatom bond is formed, can be impeded. The bulk of the cyclohexyl group can make it difficult for the two coupling partners on the metal center to come into the required proximity for bond formation.[4][5]
-
Inefficient Transmetalation: In reactions like the Suzuki coupling, the transfer of the organoboron species to the palladium center can be slowed by steric hindrance.[6][7]
Q2: What is the first thing I should change in my protocol when facing issues with a cyclohexyl-containing substrate?
A: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for sterically demanding substrates. Switching to a bulkier, more electron-rich phosphine ligand is the most effective initial step. Ligands with large cone angles, such as those containing tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃), are designed to promote both oxidative addition and reductive elimination for hindered substrates.[4][8][9] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are also highly effective.[10][11]
Q3: Can changing the base help overcome steric hindrance?
A: Yes, the choice of base is critical, particularly in reactions like the Suzuki-Miyaura coupling. For sterically hindered substrates, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[11] A stronger base can facilitate the transmetalation step, which is often a bottleneck with bulky substrates.[11]
Q4: My reaction is sluggish. Should I increase the temperature?
A: Increasing the reaction temperature can often provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[6] However, be mindful of potential side reactions or decomposition of sensitive substrates and catalysts at elevated temperatures. It is advisable to increase the temperature incrementally while monitoring the reaction progress.
Troubleshooting Guides for Specific Coupling Reactions
Guide 1: Suzuki-Miyaura Coupling
Issue: Low to no yield when coupling an aryl halide with a cyclohexylboronic acid or a sterically hindered arylboronic acid with a cyclohexyl-containing halide.
Causality and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inefficient Transmetalation | The steric bulk of the cyclohexyl group on either the boronic acid or the aryl halide impedes the transfer of the organic group from boron to the palladium center.[6] | 1. Optimize the Base: Switch to a stronger, more oxophilic base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the boronate species, which is more active in transmetalation.[11] 2. Add Water: In anhydrous conditions with K₃PO₄, a small amount of water can be beneficial.[12] |
| Slow Reductive Elimination | The bulky cyclohexyl group prevents the two organic fragments on the palladium(II) intermediate from achieving the necessary orientation for the final bond-forming step. | 1. Use Bulky, Electron-Rich Ligands: Ligands like SPhos, RuPhos, or those with PCy₃ moieties promote reductive elimination by creating a more sterically crowded metal center, which favors the lower coordination state of Pd(0) after product expulsion.[4][10] |
| Catalyst Deactivation | The catalyst may be unstable under the required reaction conditions, or the substrate itself may inhibit the catalyst. | 1. Use a Robust Pre-catalyst: Employ a well-defined, air-stable palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species. 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary. |
Guide 2: Buchwald-Hartwig Amination
Issue: Poor conversion when coupling a cyclohexylamine with an aryl halide or an amine with a cyclohexyl-substituted aryl halide.
Causality and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Slow Reductive Elimination | This is often the rate-limiting step in Buchwald-Hartwig amination, especially with bulky amines or aryl halides. The steric clash between the cyclohexyl group and the aryl group on the palladium center raises the energy barrier for C-N bond formation.[5][13] | 1. Employ Specialized Ligands: Use bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[13] These ligands are specifically designed to accelerate reductive elimination.[14][15] |
| Competitive β-Hydride Elimination | If the cyclohexyl group is attached to the nitrogen of a primary amine, β-hydride elimination can become a competitive side reaction, leading to byproducts. | 1. Ligand Selection: Certain bulky ligands can disfavor β-hydride elimination by sterically blocking the required conformation for this process.[14] |
| Base Incompatibility | The choice of base is crucial. A base that is too weak may not deprotonate the amine efficiently, while a base that is too strong or sterically hindered might have solubility issues or lead to side reactions. | 1. Screen Bases: Sodium tert-butoxide (NaOt-Bu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) may be more effective depending on the specific substrates. |
Guide 3: Sonogashira Coupling
Issue: Reaction between a cyclohexyl-substituted aryl halide and a terminal alkyne is not proceeding.
Causality and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Slow Oxidative Addition | The steric bulk of the cyclohexyl group adjacent to the halide can significantly hinder the approach of the palladium catalyst, making oxidative addition the rate-limiting step.[3] | 1. Use Electron-Rich, Bulky Ligands: Ligands like tricyclohexylphosphine (PCy₃) are excellent for Sonogashira couplings as their steric demand favors the formation of low-coordination Pd(0) species, which are more reactive in oxidative addition.[9] 2. Change Halide: If possible, switch from an aryl chloride or bromide to the more reactive aryl iodide.[16] |
| Alkyne Homocoupling (Glaser Coupling) | The copper co-catalyst can promote the homocoupling of the terminal alkyne, especially if the desired cross-coupling is slow due to steric hindrance.[3] | 1. Reduce Copper Loading: Minimize the amount of the Cu(I) co-catalyst. 2. Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling. Copper-free protocols often rely on a stronger organic base (e.g., a secondary amine like piperidine or diisopropylamine) and are highly effective for sterically hindered substrates.[3][17] |
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
Title: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Bromide with Cyclohexylboronic Acid.
Materials:
-
Di-ortho-substituted aryl bromide (1.0 equiv)
-
Cyclohexylboronic acid (1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%)
-
SPhos ligand (if not using a pre-catalyst, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, cyclohexylboronic acid, palladium pre-catalyst, and K₃PO₄.
-
Degassing: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. [Link]
-
Gary, J. B., & Hartwig, J. F. (2013). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society, 135(43), 16302–16315. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic Study of the Role of Substrate Steric Effects and Aniline Inhibition on the Bis(trineopentylphosphine)palladium(0)-Catalyzed Arylation of Aniline Derivatives. Journal of the American Chemical Society, 129(25), 7894–7905. [Link]
-
Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross. (2020). Inorganic Chemistry Research. [Link]
-
Huo, C., et al. (2019). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 4(7), 11994–12002. [Link]
-
Viciu, M. S., et al. (2004). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 126(13), 4279–4291. [Link]
-
Takeda, Y., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(36), 12613–12618. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549–13555. [Link]
-
Tang, W., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 49(30), 5879-5883. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3333-3335. [Link]
-
Löffler, D., et al. (2018). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications, 54(76), 10672-10675. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
-
Oslob, J. D., et al. (1997). Steric Influences on the Selectivity in Palladium-Catalyzed Allylation. Organometallics, 16(14), 3015–3023. [Link]
-
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
-
Fiveable. Cyclohexyl Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
-
Evans, M. (2017, November 28). 06.05 Monosubstituted Cyclohexanes [Video]. YouTube. [Link]
-
Wikipedia. A-value. Wikipedia. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Datta, S., et al. (2022). A-value revisited: ring flip energy of chair structures in halogenated cyclohexanes by quantum chemical methods. Molecular Physics, 121(9-10). [Link]
-
Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6764-6776. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Topics in Catalysis, 48(1-4), 38-44. [Link]
-
Zhang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 21035–21044. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
The effect of steric bulk in Sonogashira coupling reactions. (2018). Chemical Communications. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]
Sources
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- 2. A value - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. reddit.com [reddit.com]
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Technical Support Center: Compatibility of Z-D-Cha-OH with Different Resin Types in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of incorporating N-α-benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH) into peptide sequences using various resin types. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the success of your synthesis.
Introduction: The Unique Challenges of this compound
This compound is a valuable, non-proteinogenic amino acid derivative used to introduce conformational constraints and enhance enzymatic stability in synthetic peptides. Its bulky cyclohexyl side chain and the N-terminal Z-protecting group (benzyloxycarbonyl or Cbz) present specific challenges during SPPS. The Z-group, while stable to the basic conditions of Fmoc-deprotection, requires acidic conditions for removal, which must be carefully considered in the context of the resin's acid lability.[1][2][3] Furthermore, the steric hindrance from both the Z-group and the cyclohexylalanine side chain can impede coupling efficiency.[4]
This guide will explore the compatibility of this compound with three commonly used SPPS resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin, providing a framework for resin selection, optimized protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a resin for a peptide containing this compound?
A1: The primary consideration is the compatibility of the resin's cleavage conditions with the stability of the Z-protecting group. Since the Z-group is typically removed with strong acid (e.g., HF, TFMSA) or catalytic hydrogenation, you must select a resin that allows for peptide cleavage without premature removal of the Z-group if it is intended to remain on the final peptide.[3][5] Conversely, if the Z-group is the final N-terminal protecting group to be removed, the cleavage cocktail must be strong enough to cleave it. Steric hindrance is another critical factor; the bulky nature of this compound can make loading onto the resin and subsequent coupling steps challenging.[4]
Q2: Can I use standard Fmoc-SPPS protocols for incorporating this compound?
A2: Yes, but with modifications. This compound is compatible with the base-labile nature of the Fmoc-protecting group strategy.[1] However, due to its bulkiness, you may need to employ extended coupling times, double coupling, or more potent coupling reagents (e.g., HATU, HCTU) to ensure complete reaction.[4] Monitoring the coupling efficiency with a qualitative test like the Kaiser test is highly recommended.[6]
Q3: My coupling of this compound is incomplete, even with extended reaction times. What should I do?
A3: Incomplete coupling of sterically hindered amino acids like this compound is a common issue.[4] Here are several strategies to improve coupling efficiency:
-
Increase Reagent Excess: Use a higher excess of this compound and coupling reagents (e.g., 5 equivalents).
-
Use a Stronger Coupling Reagent: Switch from standard carbodiimides like DIC to a uronium/aminium-based reagent such as HATU, HBTU, or HCTU, which are more effective for hindered couplings.
-
Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.[4]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40°C) can sometimes improve reaction kinetics, but this should be done cautiously to avoid side reactions.
Q4: I am synthesizing a peptide with a C-terminal amide. Can I use this compound with Rink Amide resin?
A4: Yes, this compound is compatible with Rink Amide resin.[7][8] The standard cleavage from Rink Amide resin using a high concentration of TFA (e.g., 95%) will typically also cleave the Z-protecting group.[9] If you need to retain the Z-group on the final peptide amide, this resin would not be suitable.
Resin Compatibility and Troubleshooting Guide
Wang Resin
Wang resin is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid.[10] It is cleaved under moderately acidic conditions, which requires careful consideration when working with the Z-group.
Compatibility Analysis:
| Feature | Compatibility with this compound | Rationale & Key Considerations |
| Linkage Type | Ester | Forms a benzyl-type ester linkage with the C-terminal amino acid. |
| Cleavage Conditions | Moderate Acid (e.g., 50-95% TFA in DCM) | The Z-group is generally stable to the milder TFA concentrations used for cleavage from Wang resin, allowing for its retention on the final peptide if desired.[10] For complete removal of the Z-group, stronger acidic conditions or a different cleavage method would be necessary. |
| Loading Efficiency | Moderate | The steric bulk of this compound can make the initial loading onto the hydroxymethyl group of the Wang resin challenging. |
Troubleshooting Loading on Wang Resin:
-
Issue: Low loading efficiency of the first amino acid (this compound).
-
Solution:
-
Activation Method: Use a more robust activation method than the standard DIC/DMAP. The pre-formation of a symmetric anhydride or the use of MSNT/MeIm can be more effective for hindered amino acids.[11]
-
Reaction Time: Extend the loading reaction time to 12-24 hours.
-
Monitoring: After loading, cap any unreacted hydroxyl groups with acetic anhydride to prevent the formation of deletion sequences.[10]
-
Rink Amide Resin
Rink Amide resin is the standard for synthesizing peptides with a C-terminal amide.[7][8]
Compatibility Analysis:
| Feature | Compatibility with this compound | Rationale & Key Considerations |
| Linkage Type | Acid-labile linker leading to a C-terminal amide | Ideal for producing peptide amides.[7][9] |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA) | The standard cleavage cocktail for Rink Amide resin will cleave the peptide from the resin and simultaneously remove the Z-protecting group.[9] This is advantageous if the final peptide requires a free N-terminus. |
| Coupling Efficiency | Good | As this compound would be coupled to a free amine on the growing peptide chain rather than directly to the resin linker (unless it is the C-terminal residue), standard optimized coupling protocols for hindered amino acids are generally effective. |
Troubleshooting with Rink Amide Resin:
-
Issue: Difficulty coupling the first amino acid to the Rink Amide linker if it is not this compound, leading to issues when this compound is later in the sequence.
-
Solution: Ensure the first amino acid is coupled efficiently using a potent coupling reagent like HATU. Any inefficiencies at the beginning of the synthesis can be magnified with subsequent additions of bulky residues.
2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions. This makes it ideal for preparing protected peptide fragments.[12]
Compatibility Analysis:
| Feature | Compatibility with this compound | Rationale & Key Considerations |
| Linkage Type | Highly acid-labile ester | Allows for cleavage with minimal risk of side-chain protecting group removal. |
| Cleavage Conditions | Very Mild Acid (e.g., 1-2% TFA in DCM, or AcOH/TFE/DCM) | The Z-group is completely stable under these mild cleavage conditions, making 2-CTC the resin of choice for synthesizing Z-protected peptides.[12] |
| Loading Efficiency | High | Loading on 2-CTC resin is generally very efficient and proceeds without racemization as it does not require pre-activation of the amino acid's carboxyl group.[12][13] |
Troubleshooting Loading on 2-CTC Resin:
-
Issue: Although loading is generally efficient, sub-optimal conditions can lead to lower substitution.
-
Solution:
-
Anhydrous Conditions: Ensure all solvents (primarily DCM) and reagents are strictly anhydrous, as the trityl chloride group is sensitive to moisture.
-
Base: Use N,N-Diisopropylethylamine (DIPEA) as the base. Add it portion-wise to control the reaction.[13][14]
-
Capping: After loading, cap any remaining reactive chloride sites with a mixture of DCM/Methanol/DIPEA to prevent side reactions in subsequent steps.[13]
-
Experimental Protocols & Workflows
Workflow for Resin Selection
Caption: Decision workflow for selecting the appropriate resin for SPPS of peptides containing this compound.
Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride Resin
This protocol is optimized for attaching the sterically hindered this compound to the highly acid-sensitive 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Swell 1 g of 2-chlorotrityl chloride resin in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve 1.0-1.5 equivalents of this compound (relative to the resin substitution) in a minimal amount of anhydrous DCM.
-
Add the this compound solution to the resin.
-
Add 2.0 equivalents of DIPEA (relative to the amino acid) to the resin slurry.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.[13]
-
Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
Protocol 2: Cleavage of a Z-Protected Peptide from 2-CTC Resin
This protocol ensures the peptide is cleaved from the resin while leaving the Z-group and other acid-labile side-chain protecting groups intact.
Materials:
-
Peptide-loaded 2-CTC resin
-
Cleavage Cocktail: Acetic acid (AcOH) / Trifluoroethanol (TFE) / DCM (1:1:8, v/v/v)
Procedure:
-
Wash the dried peptide-resin with DCM (3x).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2x) and then with DCM (2x).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the protected peptide.
References
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH. (2025, April 10).
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
- Loading protocols. Peptideweb.com.
- 2-Chlorotrityl chloride resin.
- Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Protecting Groups in Peptide Synthesis. Biosynth.
- SYNTHESIS NOTES. Aapptec Peptides.
- Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides.
- Peptide Resin Loading Protocols. Sigma-Aldrich.
- Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides.
- Peptide Resin Loading Protocols.
- Rink amide resin. Chem-Impex.
- Rink amide AM resin (0.3 - 1.2 mmol/g, 100-200 mesh). Chem-Impex.
- Rink Amide-AM Resin(100-200 mesh, 0.3-1.0 mmol/g). ChemPep.
- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Resin Loading Protocols [merckmillipore.com]
- 12. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 13. peptideweb.com [peptideweb.com]
- 14. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide: Enhancing Peptide Activity by Comparing Z-D-Cha-OH and Z-D-Phenylalanine
In the landscape of therapeutic peptide development, the strategic incorporation of non-canonical amino acids is a cornerstone for optimizing biological activity, stability, and pharmacokinetic profiles. Among the myriad of available building blocks, N-α-benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH) and N-α-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH) represent two powerful, yet distinct, options for modifying peptide structure and function. This guide provides an in-depth comparison of these two amino acid derivatives, supported by experimental insights, to empower researchers in making informed decisions for their peptide synthesis strategies.
Unveiling the Structural Nuances: A Tale of Two Side Chains
At first glance, this compound and Z-D-Phe-OH share a common backbone: a D-configured alpha-amino acid protected at its N-terminus by a benzyloxycarbonyl (Z) group.[1][2][3] This Z-group is a classic protecting group in solution-phase peptide synthesis, prized for its stability and selective removal via catalytic hydrogenation.[4] The critical distinction lies in their side chains: Z-D-Phe-OH possesses an aromatic phenyl ring, while this compound features a saturated cyclohexyl ring. This seemingly subtle difference has profound implications for peptide conformation and interaction with biological targets.
The planar and aromatic nature of the phenylalanine side chain allows for π-π stacking interactions, which can be crucial for stabilizing specific peptide conformations and for binding to aromatic pockets in target proteins.[5][] In contrast, the bulky, non-planar cyclohexyl group of cyclohexylalanine introduces a significant hydrophobic and steric footprint. This can enforce specific backbone torsions and enhance binding to hydrophobic pockets, while precluding the aromatic interactions characteristic of phenylalanine.[7][8]
Impact on Peptide Activity and Stability: A Comparative Analysis
The choice between incorporating this compound versus Z-D-Phe-OH is driven by the desired impact on the peptide's biological properties. The introduction of D-amino acids, in general, is a well-established strategy to enhance peptide stability against enzymatic degradation.[9][10][11] However, the specific side chain plays a pivotal role in modulating the peptide's activity.
| Parameter | Z-D-Phenylalanine Incorporation | This compound Incorporation | Key Considerations |
| Receptor Binding Affinity | Can be enhanced through π-π stacking with aromatic residues in the binding pocket.[5] | May be enhanced through increased hydrophobicity and steric complementarity with hydrophobic pockets.[8] | The nature of the target's binding site is the primary determinant. |
| Enzymatic Stability | D-configuration significantly increases resistance to proteolysis.[9] | D-configuration and bulky side chain offer substantial resistance to enzymatic cleavage.[7] | Both offer significant improvements over their L-enantiomers. |
| Conformational Rigidity | The aromatic ring can introduce some conformational constraints.[12] | The bulky cyclohexyl group can impose more significant conformational restrictions, potentially locking the peptide into a bioactive conformation.[7][13] | Increased rigidity can be advantageous for activity but may also hinder binding if the induced conformation is not optimal. |
| Self-Assembly Properties | The aromatic side chain can promote self-assembly into fibrillar structures.[5][14] | The hydrophobic nature of the cyclohexyl group can also drive aggregation, but the resulting structures may differ from those formed by phenylalanine-containing peptides.[7] | This is a critical consideration for peptide formulation and delivery. |
A notable study on β-amyloid (Aβ) derived peptides demonstrated that mutating Phenylalanine to Cyclohexylalanine (F20Cha) promoted the formation of stable oligomeric structures.[7][13] This highlights the profound influence of the cyclohexyl side chain on peptide assembly and conformation. Conversely, in other systems, the specific π-π interactions afforded by phenylalanine are indispensable for high-affinity binding.[5]
Experimental Workflow for Comparative Analysis
To empirically determine the optimal choice between this compound and Z-D-Phe-OH for a novel peptide, a systematic experimental approach is essential. The following workflow outlines a robust strategy for comparing the performance of peptides incorporating these two residues.
Caption: A streamlined workflow for the comparative evaluation of peptides containing Z-D-Phe-OH and this compound.
Detailed Experimental Protocols
1. Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)
This protocol outlines the manual synthesis of a hypothetical peptide using the Fmoc/tBu strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat for 15 minutes. Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (including Z-D-Phe-OH or this compound) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash: Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis of the full-length peptide, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a general guideline and should be adapted for the specific receptor of interest.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).
-
Reaction Mixture: In a 96-well plate, add a fixed concentration of radiolabeled ligand, cell membranes, and varying concentrations of the competitor peptides (Peptide-Phe and Peptide-Cha).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values for each peptide by non-linear regression analysis.
Hypothetical Signaling Pathway Modulation
The incorporation of either Z-D-Phe-OH or this compound can influence how a peptide interacts with its target receptor, subsequently affecting downstream signaling pathways.
Caption: Differential receptor binding by Peptide-Phe and Peptide-Cha can modulate downstream signaling cascades.
Conclusion
The selection between this compound and Z-D-Phe-OH is not a matter of inherent superiority but of strategic design based on the therapeutic objective and the nature of the biological target. Z-D-Phe-OH is an excellent choice when aromatic interactions are key to receptor binding and for promoting specific self-assembly paradigms. In contrast, this compound offers a powerful tool for enhancing hydrophobic interactions, inducing conformational rigidity, and potentially improving metabolic stability. By employing a systematic and comparative experimental approach, researchers can harness the unique properties of each of these D-amino acids to rationally design and develop next-generation peptide therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.
References
-
Methods used to assess some biological activities of peptides and... - ResearchGate. Available from: [Link]
-
Self-assembling peptide nanofibers containing phenylalanine for the controlled release of 5-fluorouracil - NIH. Available from: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. Available from: [Link]
-
Evaluating protocols and analytical methods for peptide adsorption experiments. Available from: [Link]
-
Peptide Research Protocols | Download PDF Guides. Available from: [Link]
-
Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs - MDPI. Available from: [Link]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PubMed Central. Available from: [Link]
-
Evaluation of the Effect of D-amino Acid Incorporation Into Amyloid-Reactive Peptides. Available from: [Link]
-
Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - eScholarship.org. Available from: [Link]
-
Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed. Available from: [Link]
-
The Indispensable Role of Z-D-Met-OH in Modern Peptide Synthesis. Available from: [Link]
-
Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - PubMed. Available from: [Link]
-
Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide - PubMed. Available from: [Link]
-
D-Phenylalanine: Production Methods, Chemical Properties, and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC. Available from: [Link]
-
A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC. Available from: [Link]
-
Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC - PubMed Central. Available from: [Link]
-
Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - NIH. Available from: [Link]
-
Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH - PubMed. Available from: [Link]
-
A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation | Request PDF - ResearchGate. Available from: [Link]
-
A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation - VUB ORGC. Available from: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: towards atomic elucidation - Vrije Universiteit Brussel. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Self-assembling peptide nanofibers containing phenylalanine for the controlled release of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the effect of D-amino acid incorporation into amyloid-reactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Peptides Containing D-Cyclohexylalanine (D-Cha)
Introduction: The Challenge of the Unnatural
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids like D-cyclohexylalanine (D-Cha) is a cornerstone of modern design. This synthetic amino acid, with its bulky, hydrophobic cyclohexyl side chain, is prized for its ability to confer increased metabolic stability, enhance binding affinity, and induce specific secondary structures. However, the very properties that make D-Cha a valuable tool for drug developers present a significant analytical hurdle: robustly validating its incorporation and confirming the full peptide sequence by mass spectrometry (MS).
Standard MS-based peptide sequencing workflows are well-established, but the introduction of a bulky, non-polar residue like D-Cha can disrupt predictable fragmentation patterns, complicate chromatographic separation, and ultimately cast doubt on the sequence fidelity of the synthetic product.[1] This guide provides a comparative analysis of common tandem mass spectrometry (MS/MS) fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—offering field-proven insights and experimental protocols to ensure confident validation of your D-Cha-containing peptides.
The Analytical Challenge: D-Cha in the Gas Phase
The difficulty in analyzing D-Cha peptides stems from its physicochemical nature. The high hydrophobicity of the cyclohexyl group can lead to poor solubility, non-specific binding to sample containers, and challenging liquid chromatography (LC) separation, often requiring modified gradients to achieve sharp, symmetrical peaks.[2][3][4]
Once in the gas phase of the mass spectrometer, the bulky side chain can influence how the peptide ion fragments. In energy-dependent methods like CID, the cyclohexyl group can act as a site for neutral losses or create a steric hindrance that leads to incomplete fragmentation of the peptide backbone, particularly around the D-Cha residue. This results in spectra that are difficult to interpret and sequence coverage that is frustratingly incomplete.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is the single most critical parameter for successfully sequencing a D-Cha-containing peptide. Each technique deposits energy into the precursor ion differently, yielding distinct fragmentation patterns and varying degrees of sequence information.
Collision-Induced Dissociation (CID)
CID is the most common fragmentation technique, involving the "slow heating" of precursor ions through collisions with an inert gas.[5] This vibrational excitation typically results in the cleavage of the weakest bonds, which are the peptide amide bonds, producing characteristic b- and y-type fragment ions .[6][7]
-
Expertise & Experience: For peptides containing D-Cha, CID's low-energy nature can be a double-edged sword. While it can generate sufficient b- and y-ions for confirmation of known sequences, the bulky cyclohexyl side chain can sometimes lead to a dominant neutral loss (loss of the side chain itself), complicating the spectrum. Furthermore, CID fragmentation can be inefficient around the sterically hindered D-Cha residue, resulting in gaps in sequence coverage. It is often more effective for smaller, low-charged peptides.[5]
Higher-Energy C-trap Dissociation (HCD)
HCD is a beam-type fragmentation method available on Orbitrap mass spectrometers. It utilizes higher collision energies than CID, resulting in more complete fragmentation and the generation of a richer series of b- and y-ions.[8][9]
-
Expertise & Experience: HCD is generally superior to CID for D-Cha peptides. The higher energy helps to overcome the stabilizing effect of the hydrophobic side chain, leading to more thorough backbone fragmentation and improved sequence coverage.[9] HCD spectra often contain valuable low-mass immonium ions that can help confirm the presence of specific amino acids, including the D-Cha residue, which would otherwise be absent in ion-trap CID due to low-mass cut-off limitations.[10] For routine quality control and sequence confirmation, HCD provides an excellent balance of spectral quality and acquisition speed.[8]
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic, "charge-driven" fragmentation technique that involves an ion-ion reaction between the multiply protonated peptide and a radical anion.[10] This process induces cleavage of the N-Cα backbone bond, generating c- and z-type fragment ions .[5]
-
Expertise & Experience: The key advantage of ETD is that it largely preserves post-translational modifications and labile side chains.[5] While the D-Cha side chain is not particularly labile, ETD's mechanism is independent of the vibrational energy landscape of the peptide. This means it is not susceptible to the issues of preferential fragmentation or neutral losses that can plague CID and HCD. ETD provides a highly complementary fragmentation pattern and is the gold standard for de novo sequencing of peptides with non-canonical residues. Its efficiency is highly dependent on the precursor charge state, performing best on precursors with a charge of 3+ or higher.[10]
Experimental Workflow & Protocols
A self-validating protocol ensures that each step, from sample preparation to data analysis, is designed to maximize data quality and confidence. The following workflow is optimized for the analysis of synthetic peptides containing D-Cha.
Caption: General workflow for D-Cha peptide validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Solubilization: Dissolve the synthetic peptide in a solution of 0.1% formic acid in 20% acetonitrile (ACN)/water to a stock concentration of 1 mg/mL. The organic content helps solubilize the hydrophobic peptide.[11]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL in 0.1% formic acid in water. Use low-binding tubes to prevent loss of the peptide due to non-specific binding.[2]
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: A shallow gradient is crucial for resolving hydrophobic peptides.[4] Start at a low %B (e.g., 5%) and ramp slowly to a high %B (e.g., 60%) over 20-30 minutes, followed by a steep ramp to 95% B to ensure the peptide elutes completely.
-
-
Mass Spectrometry (MS/MS):
-
The following table provides recommended starting parameters for an Orbitrap mass spectrometer.
-
| Parameter | Setting | Rationale (Expertise & Experience) |
| Full MS Scan | ||
| Resolution | 120,000 | High resolution provides accurate mass measurement of the precursor ion for high-confidence identification. |
| Scan Range | 350-1800 m/z | Covers the typical mass range for synthetic peptides. |
| AGC Target | 4e5 | Prevents space-charge effects while ensuring good ion statistics. |
| MS/MS Scans | ||
| Activation Type | HCD (recommended) or ETD | HCD provides robust fragmentation. ETD is superior for de novo or difficult sequences.[5][8] |
| HCD Collision Energy | Stepped NCE: 25, 30, 35 | Stepped energy ensures that peptides of different sizes and charge states are fragmented efficiently. |
| ETD Reaction Time | Calibrated based on charge state | Reaction time must be optimized to allow for the ion-ion reaction without excessive charge reduction. |
| Resolution (MS/MS) | 30,000 | High-resolution fragment ions increase confidence in peptide spectrum matches (PSMs).[9] |
| Isolation Window | 1.2-1.6 m/z | A narrow window ensures that only the target precursor ion is selected for fragmentation. |
| AGC Target | 1e5 | Optimized for sensitive detection of fragment ions. |
Data Interpretation & Comparison
The success of sequence validation is determined by the quality of the MS/MS spectrum. The goal is to obtain a nearly complete series of fragment ions that allows for unambiguous confirmation of the amino acid sequence, including the D-Cha residue.
Caption: Comparison of peptide backbone fragmentation pathways.
Expected Outcomes for a Model Peptide: Ac-Arg-Gly-(D-Cha)-Ala-Phe-NH₂
The following table summarizes the expected performance of each fragmentation method for a hypothetical D-Cha-containing peptide.
| Metric | CID | HCD | ETD (on 3+ precursor) |
| Primary Ion Types | b, y | b, y | c, z |
| Sequence Coverage | Moderate (~70-85%) | High (~90-100%) | Very High (>95%) |
| Fragmentation near D-Cha | Potentially weak or missing ions | Good, strong ions | Excellent, unbiased fragmentation |
| Diagnostic Ions | Few low-mass ions | Rich immonium ion signals | Full c/z ion series |
| Confidence Score (e.g., Mascot) | Good | Excellent | Excellent |
| Best Use Case | Basic confirmation of known sequence | Routine QC, high-throughput validation | De novo sequencing, difficult sequences, PTM analysis |
Conclusion and Recommendations
Validating synthetic peptides containing D-cyclohexylalanine requires a thoughtful approach that accounts for the unique properties of this non-canonical amino acid. While traditional CID can be sufficient for simple checks, its limitations with bulky, hydrophobic residues make it the least reliable option.
For robust, high-confidence sequence validation in a routine or quality control environment, HCD is the superior choice.[8][9] It provides excellent fragmentation efficiency, leading to high sequence coverage and rich, informative spectra.
For the most challenging applications, such as de novo sequencing of an unknown D-Cha peptide or analyzing sequences with additional labile modifications, ETD is the unequivocal gold standard.[5][10] Its unique fragmentation mechanism preserves side chains and provides unbiased cleavage along the peptide backbone, delivering the most complete and unambiguous sequence data.
By selecting the appropriate fragmentation technique and optimizing LC-MS conditions, researchers can overcome the analytical challenges posed by D-cyclohexylalanine and ensure the absolute fidelity of their therapeutic peptide candidates.
References
- Characterization of Synthetic Peptides by Mass Spectrometry. (2024). Methods in Molecular Biology.
- Peptide–Spectrum Match Validation with Internal Standards (P–VIS). (n.d.). PubMed Central - NIH.
- FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. (n.d.).
- LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.).
- Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. (2013). PLoS One.
- Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. (n.d.). University of Oxford.
- Ion Activation Methods for Peptides and Proteins. (n.d.). PubMed Central - NIH.
- How to Analyze a Highly Hydrophobic Peptide on LC-MS System? (2023).
- CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modific
- Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. (n.d.). PubMed Central - NIH.
- Detergent Issues in Peptide Purification and How to Overcome Them. (2024). PreOmics.
- Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. (2022).
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci
- CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. (2021). Proteome Software.
- Using synthetic peptides to benchmark peptide identification software and search parameters for MS/MS data analysis. (2014). Journal of Proteomics.
- Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. (2023). ACS Central Science.
- Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019). Mass Spectrometry Letters.
- Mass Spectrometry - Fragmentation P
- A toolbox for validation of mass spectrometry peptides identification and generation of database: IRMa. (n.d.).
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
- Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH.
Sources
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. support.proteomesoftware.com [support.proteomesoftware.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. almacgroup.com [almacgroup.com]
A Comparative Guide to the Enzymatic Stability of Peptides: The Impact of Z-D-Cha-OH Incorporation
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation.[1][2][3] This inherent instability in biological fluids translates to a short in vivo half-life, significantly hampering their clinical utility.[1][2] A leading strategy to overcome this hurdle is the incorporation of unnatural amino acids (UAAs), which can enhance proteolytic resistance.[4][5][6] This guide provides a comprehensive, in-depth comparison of the enzymatic stability of a model peptide with and without the incorporation of Z-D-Cha-OH (N-Benzyloxycarbonyl-D-cyclohexylalanine), a non-proteinogenic amino acid. We will delve into the mechanistic principles, present a detailed experimental protocol for assessment, and provide a framework for data interpretation, empowering you to make informed decisions in your peptide design and development endeavors.
The Rationale: Why Unnatural Amino Acids Bolster Peptide Stability
Native peptides are exclusively composed of L-amino acids, and proteases, the enzymes responsible for their degradation, have evolved active sites that are stereospecific for these L-residues.[7] The introduction of a D-amino acid, such as D-cyclohexylalanine (D-Cha), introduces a stereochemical mismatch.[7] This altered spatial arrangement sterically hinders the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage.[4][7] The bulky cyclohexyl side chain of D-Cha further amplifies this steric hindrance. The "Z" or benzyloxycarbonyl group is a common protecting group in peptide synthesis and, if present in the final peptide, would also contribute to the steric bulk.
This guide will walk you through a robust, self-validating experimental workflow to quantify the stabilizing effect of incorporating this compound into a model peptide.
Experimental Design: A Head-to-Head Comparison
To objectively assess the impact of this compound, we will design an experiment comparing two peptides:
-
Peptide A (Control): A model peptide with a known protease cleavage site.
-
Peptide B (Test): The same model peptide with a strategic amino acid substitution with this compound at or near the cleavage site.
The stability of these peptides will be evaluated in the presence of a relevant protease, such as trypsin, and in a more biologically complex matrix like human serum.
Key Concepts in the Experimental Workflow
The overall workflow for assessing the enzymatic stability of our model peptides is depicted below. This process involves peptide synthesis, incubation with proteases, sample analysis by RP-HPLC, and data interpretation to determine the peptide's half-life.
Caption: Workflow for assessing the enzymatic stability of peptides.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications for each.
Peptide Synthesis
Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[8] The this compound amino acid is incorporated as an Fmoc-protected building block during the synthesis cycle.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Z-D-Cha-OH
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Ether
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Swell the Rink Amide resin in DMF.
-
Perform the first amino acid coupling by dissolving the Fmoc-amino acid and coupling reagents in DMF and adding to the resin.
-
Wash the resin extensively with DMF.
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Repeat the coupling and deprotection steps for each subsequent amino acid, incorporating Fmoc-Z-D-Cha-OH at the desired position.
-
After the final deprotection step, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a water/ACN mixture and purify by preparative RP-HPLC.
-
Confirm the identity and purity of the peptides by mass spectrometry and analytical RP-HPLC.
In Vitro Stability Assay in Human Serum
This assay assesses the peptide's stability in a biologically relevant matrix containing a multitude of proteases.
Materials:
-
Peptide A and Peptide B stock solutions (1 mg/mL in water or a suitable buffer)
-
Human serum (pooled, sterile-filtered)
-
Incubator at 37°C
-
Quenching solution (e.g., 10% TFA in ACN)
-
Microcentrifuge tubes
Protocol:
-
Pre-warm human serum to 37°C.
-
In separate microcentrifuge tubes, add a sufficient volume of serum for all time points.
-
Spike the serum with Peptide A or Peptide B to a final concentration of 100 µg/mL.
-
Immediately withdraw a sample for the t=0 time point and quench it by adding 2 volumes of quenching solution. This precipitates the serum proteins.
-
Incubate the remaining samples at 37°C.
-
Withdraw aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) and quench them as in step 4.
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
In Vitro Stability Assay with Trypsin
This assay uses a specific protease to understand the peptide's susceptibility to a particular enzymatic cleavage.
Materials:
-
Peptide A and Peptide B stock solutions (1 mg/mL in water or a suitable buffer)
-
Trypsin stock solution (1 mg/mL in 1 mM HCl)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Incubator at 37°C
-
Quenching solution (e.g., 10% TFA)
Protocol:
-
In separate microcentrifuge tubes, prepare the reaction mixture containing the reaction buffer and Peptide A or Peptide B at a final concentration of 100 µg/mL.
-
Initiate the reaction by adding trypsin to a final concentration of 1 µg/mL.
-
Immediately withdraw a sample for the t=0 time point and quench it by adding an equal volume of quenching solution.
-
Incubate the remaining samples at 37°C.
-
Withdraw aliquots at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr) and quench them as in step 3.
-
Transfer the quenched samples to HPLC vials for analysis.
RP-HPLC Analysis
The concentration of the intact peptide at each time point is quantified using RP-HPLC.
Typical RP-HPLC Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 20 minutes)
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm or 280 nm
-
Injection Volume: 20 µL
Data Analysis and Interpretation
The peak area of the intact peptide at each time point is determined from the RP-HPLC chromatograms. The percentage of the remaining intact peptide is calculated relative to the t=0 time point.
The half-life (t½) of the peptide is determined by plotting the natural logarithm of the percentage of the remaining peptide against time and fitting the data to a first-order decay model.
t½ = 0.693 / k
where k is the degradation rate constant.
Expected Outcomes and Data Presentation
The incorporation of this compound is expected to significantly increase the enzymatic stability of the peptide. The following table provides a template for summarizing the comparative data.
| Peptide | Matrix | Half-life (t½) |
| Peptide A (Control) | Human Serum | e.g., 30 minutes |
| Peptide B (with this compound) | Human Serum | e.g., > 24 hours |
| Peptide A (Control) | Trypsin | e.g., 15 minutes |
| Peptide B (with this compound) | Trypsin | e.g., > 8 hours |
Mechanistic Visualization of Steric Hindrance
The enhanced stability of Peptide B can be attributed to the steric hindrance provided by the this compound residue, which prevents the protease from accessing the peptide backbone for cleavage.
Caption: Steric hindrance by this compound preventing protease activity.
Conclusion
The strategic incorporation of unnatural amino acids like this compound represents a powerful approach to mitigating the enzymatic instability of peptide therapeutics.[9] This guide provides a robust framework for the systematic evaluation of such modifications. By understanding the underlying principles and employing rigorous experimental protocols, researchers can rationally design and develop next-generation peptide drugs with enhanced pharmacokinetic profiles and improved therapeutic efficacy. The methodologies described herein are not limited to this compound and can be adapted to assess the stabilizing effects of a wide array of other unnatural amino acids.
References
-
Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185–3203. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved January 16, 2026, from [Link]
-
Luo, Y., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness, 11(6), 1499-1508. [Link]
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775–1780. [Link]
-
ResearchGate. (n.d.). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. Retrieved January 16, 2026, from [Link]
Sources
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- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Incorporating N-Cbz-D-cyclohexylalanine
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of peptide-based drug discovery, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone for enhancing therapeutic potential.[1] These non-proteinogenic building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[2] Among the vast arsenal of available UAAs, D-amino acids are particularly valuable for conferring resistance to enzymatic degradation.[3] This guide focuses on a specific and potent UAA: N-Cbz-D-cyclohexylalanine (N-Cbz-D-Cha).
The D-cyclohexylalanine residue combines two critical features: the D-configuration for proteolytic resistance and a bulky, hydrophobic cyclohexyl side chain that replaces the phenyl ring of phenylalanine.[4] This modification significantly enhances lipophilicity and can induce specific secondary structures, profoundly influencing a peptide's interaction with biological targets like cell membranes and receptors.[5] The N-terminal benzyloxycarbonyl (Cbz) group, while often used as a protecting group in synthesis, can also be retained in the final peptide, where its aromatic nature and steric bulk can further modulate biological activity.
This guide provides a comparative analysis of peptides incorporating N-Cbz-D-Cha, offering researchers and drug development professionals a technical overview supported by experimental data and detailed protocols. We will explore its impact on antimicrobial, anticancer, and receptor-binding activities, elucidating the structure-activity relationships that make it a valuable tool in modern peptidomimetics.
Impact on Peptide Structure and Stability: A Mechanistic Overview
The decision to incorporate D-cyclohexylalanine is driven by predictable and advantageous changes to the peptide's physicochemical properties. Understanding these changes is key to rationally designing novel peptide therapeutics.
-
Proteolytic Resistance: The primary rationale for using D-amino acids is to enhance metabolic stability. Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acid substrates. The presence of a D-Cha residue at or near a cleavage site effectively "hides" the peptide from these enzymes, significantly extending its plasma half-life.[2][3]
-
Increased Hydrophobicity: The replacement of phenylalanine's aromatic phenyl group with a saturated cyclohexyl ring increases the residue's hydrophobicity. This modification can enhance a peptide's ability to partition into and traverse cell membranes, a critical step for many antimicrobial and anticancer peptides that target intracellular components or disrupt the membrane itself.[6]
-
Conformational Constraint: The bulky cyclohexyl group introduces steric hindrance that can restrict the conformational freedom of the peptide backbone. This can favor the adoption of specific secondary structures, such as α-helices or β-turns, which may be the bioactive conformation required for potent receptor binding or membrane interaction.[7][8]
This interplay of stability, hydrophobicity, and conformation is the foundation of D-Cha's utility, as we will explore in the context of specific biological activities.
Below is a diagram illustrating the key structure-activity relationships stemming from D-Cha incorporation.
Caption: Logical flow of how D-Cha incorporation enhances biological activity.
Comparative Biological Performance
The true measure of a UAA's utility lies in its ability to enhance biological function. Here, we compare the performance of D-Cha-containing peptides against their natural counterparts or other analogs.
Antimicrobial Activity
Cationic antimicrobial peptides (AMPs) often function by disrupting bacterial cell membranes.[9] Activity is closely tied to amphipathicity—the spatial separation of hydrophobic and cationic residues. Increasing the hydrophobicity of the nonpolar face can enhance membrane perturbation and lytic activity.[10]
Comparative Data: Antimicrobial Peptides
| Peptide Sequence/Name | Key Modification | Target Organism | MIC (μM) | Fold Change vs. Control | Reference |
| Esc(1-21) | Parent Peptide | E. coli | 3.1 | - | [11] |
| Esc(1-21) Analog | Isopeptide Bond | E. coli | >50 | >16-fold weaker | [11] |
| (KLAKKLA)₂ | Parent Peptide | E. coli | 6-22 | - | [12] |
| (KLAKLAK)₃ | Increased Length/Helicity | E. coli | 3-8 | ~3-fold stronger | [12] |
| CEME | Cecropin-Melittin Hybrid | P. aeruginosa | 0.5 | - | [10] |
| CEME Analog | Altered Charge/Hydrophobicity | P. aeruginosa | 1-4 | 2 to 8-fold weaker | [10] |
Note: Data for direct N-Cbz-D-Cha incorporation in these specific sequences is limited in publicly available literature. This table illustrates the principle that modifications affecting hydrophobicity and structure significantly impact antimicrobial potency.
The data consistently show that modifications altering hydrophobicity and structure dramatically impact the Minimum Inhibitory Concentration (MIC). While not a direct comparison with D-Cha, the trend suggests that its enhanced hydrophobicity would likely strengthen antimicrobial activity, provided the peptide's overall amphipathic structure is maintained or improved.[8][12]
Anticancer Activity
Similar to AMPs, many anticancer peptides (ACPs) exert their effects by selectively disrupting the anionic membranes of cancer cells or by inducing apoptosis.[13] The incorporation of D-amino acids and hydrophobic residues can enhance both stability in plasma and cytotoxic potency.[14]
Comparative Data: Anticancer Peptides
| Peptide Name | Key Modification | Cancer Cell Line | IC₅₀ (μM) | Fold Change vs. Control | Reference |
| P-113 | Parent Peptide | OECM-1 (Oral Cancer) | >100 | - | [14] |
| Phe-P-113 | Phe substitution | OECM-1 (Oral Cancer) | >100 | No Improvement | [14] |
| Nal-P-113 | D-Naphthylalanine (Hydrophobic D-AA) | OECM-1 (Oral Cancer) | 12.5 | >8-fold stronger | [14] |
| Bip-P-113 | Biphenylalanine (Hydrophobic UAA) | OECM-1 (Oral Cancer) | 25 | >4-fold stronger | [14] |
| Scleritodermin A | Natural Cyclopeptide | A2780 (Ovarian) | 0.94 | - | [15] |
| Mollamide | Natural Cyclopeptide | A549 (Lung) | 3.1 | - | [15] |
The study on P-113 derivatives clearly demonstrates the power of incorporating bulky, hydrophobic, non-natural amino acids.[14] The substitution with D-naphthylalanine (Nal), an analogue with similar properties to D-cyclohexylalanine, resulted in a dramatic increase in anticancer activity where the parent peptide had none.[14] This strongly supports the hypothesis that incorporating D-Cha would similarly boost the cytotoxic potential of suitable peptide scaffolds.
Receptor Binding and Antagonism
For peptides targeting specific receptors, conformational rigidity and precise side-chain interactions are paramount. D-Cha can provide the necessary steric bulk and hydrophobic contacts to enhance binding affinity and, in some cases, convert an agonist into an antagonist.[16] This is particularly evident in the development of antagonists for the complement C5a receptor (C5aR), a key target in inflammatory diseases.
Comparative Data: C5a Receptor Antagonists
| Peptide Sequence | Key Residue at Position 4 | Receptor Affinity (IC₅₀, nM) | Fold Change vs. Ala | Reference |
| Ac-Phe-[Orn-Pro-Ala -Trp-Arg] | L-Alanine (Ala) | >10,000 | - | [16] |
| Ac-Phe-[Orn-Pro-dCha -Trp-Arg] | D-Cyclohexylalanine (dCha) | 16 | >625-fold stronger | [16] |
| Ac-Phe-[Orn-Pro-Cha -Trp-Arg] | L-Cyclohexylalanine (Cha) | 160 | ~62-fold stronger | [16] |
The data unequivocally shows that D-cyclohexylalanine at position 4 is critical for high-affinity binding to the C5a receptor.[16] The substitution of a simple alanine with the bulky dCha residue increased affinity by over 600-fold. Interestingly, the D-enantiomer was 10-fold more potent than the L-enantiomer (Cha), highlighting the importance of stereochemistry for optimal receptor interaction.[16]
Experimental Methodologies
To facilitate further research, this section provides detailed, standardized protocols for the synthesis and evaluation of peptides incorporating N-Cbz-D-cyclohexylalanine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of an N-Cbz-D-Cha residue using the standard Fmoc/tBu strategy.[1][17]
Workflow Diagram: SPPS Cycle
Caption: A typical Fmoc-based SPPS cycle for peptide elongation.
Step-by-Step Procedure:
-
Resin Preparation:
-
Fmoc Deprotection:
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve N-Cbz-D-cyclohexylalanine (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (0.95 equivalents relative to the amino acid) in DMF.[18]
-
Add N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction for 1-2 hours. Due to the steric bulk of D-Cha, a longer coupling time or a double coupling may be necessary.[19]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min).
-
-
Monitoring and Repetition:
-
Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction.
-
If the test is positive (unreacted primary amines present), repeat the coupling step. If it remains incomplete, cap the unreacted amines with acetic anhydride to prevent deletion sequences.[1]
-
Proceed with the deprotection and coupling cycle for the next amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1] Note: The Cbz group is generally stable to TFA and will be retained unless specific hydrogenolysis conditions are applied.[20]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[11]
Step-by-Step Procedure:
-
Preparation of Bacteria:
-
Inoculate a single colony of the test bacterium (e.g., E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Peptide Preparation:
-
Dissolve the purified peptide in sterile water or a suitable buffer to create a high-concentration stock solution.
-
Perform a two-fold serial dilution of the peptide stock in the broth medium in a 96-well microtiter plate.
-
-
Incubation:
-
Add the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: it is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.
-
The absorbance at 600 nm can also be read using a plate reader for a quantitative measure.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of a peptide on cancer cells by measuring metabolic activity.[14]
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116) into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the test peptide in a fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing the peptide dilutions.
-
Include a vehicle control (cells treated with medium containing the peptide solvent).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well.
-
Incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the viability against peptide concentration and determine the IC₅₀ value (the concentration required to inhibit cell viability by 50%).[14]
-
Conclusion and Future Outlook
The incorporation of N-Cbz-D-cyclohexylalanine is a robust and effective strategy for enhancing the therapeutic properties of peptides. The combination of proteolytic resistance from the D-isomer and the increased hydrophobicity and conformational influence of the cyclohexylalanine side chain provides a powerful method for improving antimicrobial, anticancer, and receptor-modulating activities. As demonstrated by comparative data, the introduction of such residues can lead to orders-of-magnitude improvements in biological potency.[16]
Future research should focus on the systematic incorporation of N-Cbz-D-Cha into diverse peptide scaffolds to further explore its potential. Investigating its effect on cell penetration, immunogenicity, and in vivo pharmacokinetics will be crucial for translating these promising in vitro results into viable clinical candidates. The detailed protocols provided herein offer a validated starting point for researchers aiming to harness the power of this unique amino acid in their drug discovery programs.
References
-
Peptide Synthesis. Bio-protocol. Available from: [Link]
-
Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. JoVE. Available from: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available from: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]
-
DeTar, D. F., et al. (1972). Polypeptides. Part XXII. The synthesis of peptides of α-benzylphenylalanine by the dicyclohexylcarbodi-imide method. Journal of the Chemical Society, Perkin Transactions 1, 0, 53-58. Available from: [Link]
-
Fairlie, D. P., et al. (2011). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. PMC. Available from: [Link]
-
Craik, D. J., et al. (2012). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. PMC. Available from: [Link]
-
Sustainable Synthesis of N-Cbz-D-Alanine: Embracing Green Chemistry Principles. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Synthesis of cyclohexylalanine. PrepChem.com. Available from: [Link]
-
Di Grazia, A., et al. (2020). Modulating Antimicrobial Activity and Structure of the Peptide Esc(1-21) via Site-Specific Isopeptide Bond Formation. PMC. Available from: [Link]
-
Gough, M., et al. (1996). Biological Properties of Structurally Related a-Helical Cationic Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 40(6), 1549-1552. Available from: [Link]
-
Blondelle, S. E., & Houghten, R. A. (1992). De novo antimicrobial peptides with low mammalian cell toxicity. Biochemistry, 31(48), 12688-12694. Available from: [Link]
-
D'ursi, A., et al. (2007). Conformation-activity relationship of peptide T and new pseudocyclic hexapeptide analogs. Journal of Peptide Science, 13(6), 413-421. Available from: [Link]
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Dziuba, B., & Dziuba, M. (2014). Manufacturing of peptides exhibiting biological activity. Food Science and Technology International, 20(2), 83-95. Available from: [Link]
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Chen, Y.-C., et al. (2022). Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions. International Journal of Molecular Sciences, 23(9), 5249. Available from: [Link]
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Vázquez, S., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(4), 1979-1987. Available from: [Link]
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Lee, K., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. ACS Central Science, 9(12), 2530-2544. Available from: [Link]
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Selective Native N(in)–H Bond Activation in Peptides with Metallaphotocatalysis. PMC. Available from: [Link]
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Fan, Z., et al. (2022). Recent research progress of biologically active peptides. BioFactors, 48(3), 575-596. Available from: [Link]
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Ghasemi, S., et al. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. Inorganics, 10(11), 209. Available from: [Link]
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Kubiczek, D., et al. (2021). α-Helical Structure of Antimicrobial Peptides Enhances Their Activity through Molecular Surface Signatures. Journal of Medicinal Chemistry, 64(14), 10486-10497. Available from: [Link]
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Sawyer, J., et al. (2022). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. Molecules, 27(1), 12. Available from: [Link]
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Finch, A. M., et al. (1999). Low-Molecular-Weight Peptidic and Cyclic Antagonists of the Receptor for the Complement Factor C5a. Journal of Medicinal Chemistry, 42(11), 1967-1974. Available from: [Link]
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Ye, Y., et al. (2019). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Molecules, 24(19), 3536. Available from: [Link]
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Carroll, F. I., et al. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 36(23), 3465-3472. Available from: [Link]
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Kumar, P., et al. (2018). Design, Engineering and Discovery of Novel α-Helical and β-Boomerang Antimicrobial Peptides against Drug Resistant Bacteria. Antibiotics, 7(1), 7. Available from: [Link]
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Chen, C.-H., et al. (2023). Anticancer peptides from induced tumor-suppressing cells for inhibiting osteosarcoma cells. American Journal of Cancer Research, 13(9), 4057-4072. Available from: [Link]
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Konno, F., et al. (2021). Bioactive 3D structures of naturally occurring peptides and their application in drug design. Journal of Natural Medicines, 75(1), 1-13. Available from: [Link]
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Itcho, K., et al. (2017). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. British Journal of Pharmacology, 174(12), 1774-1787. Available from: [Link]
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Energetic Characterization of Short Helical Polyalanine Peptides in Water: Analysis of 13C═O Chemical Shift Data. PMC. Available from: [Link]
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Jäschke, A., & Seebach, D. (2021). Synthetic Receptors Based on Abiotic Cyclo(pseudo)peptides. Chemical Reviews, 121(19), 11849-11910. Available from: [Link]
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Moktan, S., & Raucher, D. (2012). Anticancer activity of proapoptotic peptides is highly improved by thermal targeting using elastin-like polypeptides. International Journal of Peptide Research and Therapeutics, 18(3), 227-237. Available from: [Link]
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Cordomí, A., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3418. Available from: [Link]
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Sando, L., et al. (2014). Cyclotide Structure–Activity Relationships: Qualitative and Quantitative Approaches Linking Cytotoxic and Anthelmintic Activity to the Clustering of Physicochemical Forces. PLoS ONE, 9(3), e91430. Available from: [Link]
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Roy, A., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. Biochemistry, 59(49), 4668-4672. Available from: [Link]
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Jafari, M., et al. (2018). Development and Characterization of Light-Responsive Peptide Macrocycles. Organic & Biomolecular Chemistry, 16(43), 8349-8354. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Analysis of Peptides Containing D-Cyclohexylalanine
Introduction: The Structural Significance of D-Cyclohexylalanine in Peptide Design
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing potency, stability, and bioavailability. Among these, D-cyclohexylalanine (D-Cha), a synthetic amino acid, has emerged as a powerful tool for modulating peptide conformation and function. Unlike its proteinogenic aromatic counterpart, L-phenylalanine (Phe), D-Cha possesses a saturated cyclohexyl ring, which imparts distinct stereochemical and physicochemical properties. This substitution is far from trivial; it eliminates aromatic interactions while introducing significant hydrophobicity and steric bulk.[1][2]
The D-configuration of the alpha-carbon fundamentally alters the local backbone torsion angles accessible to the peptide, often inducing specific secondary structures like β-turns or disrupting helical formations where an L-amino acid would be permissive.[3] Furthermore, the enhanced hydrophobicity of the cyclohexyl group can drive deeper engagement with hydrophobic pockets in target proteins or promote the stability of oligomeric structures.[1] For researchers and drug developers, understanding the precise structural consequences of incorporating D-Cha is paramount. It is the key to rationally designing peptides with tailored pharmacological profiles, moving from serendipitous discovery to structure-guided engineering.
This guide provides a comparative framework for the structural elucidation of D-Cha-containing peptides. We will explore the application of key analytical techniques, explain the causality behind experimental choices, and provide actionable protocols to empower your research.
Comparative Analysis Workflow: An Integrated Approach
The structural analysis of a novel peptide is not a linear process but an integrated workflow where multiple techniques provide complementary information. No single method can provide a complete picture. Mass Spectrometry provides the foundational sequence verification, Circular Dichroism offers a rapid assessment of global secondary structure, NMR spectroscopy reveals the detailed solution-state conformation, and X-ray Crystallography can provide an atomic-resolution snapshot in the solid state.
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comparing the lipophilicity of peptides with Z-D-Cha-OH versus other amino acids
A Comparative Guide to Peptide Lipophilicity: The Role of Z-D-Cha-OH
For researchers, scientists, and drug development professionals, modulating the physicochemical properties of peptides is a cornerstone of modern therapeutic design. Among these properties, lipophilicity stands out for its profound impact on a peptide's pharmacokinetics and pharmacodynamics. This guide provides an in-depth comparison of N-benzyloxycarbonyl-D-cyclohexylalanine (this compound), a non-proteinogenic amino acid, with other amino acids, focusing on its significant contribution to peptide lipophilicity.
The Critical Role of Lipophilicity in Peptide Drug Design
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of a drug's behavior in the body. It influences absorption, distribution, metabolism, and excretion (ADME). For peptides, which are often large and polar, increasing lipophilicity can be a key strategy to enhance membrane permeability and facilitate cellular uptake.[1][2] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolic clearance.
The incorporation of non-proteinogenic amino acids (NPAAs) is a powerful tool for fine-tuning these properties.[3][4] this compound is a prime example of an NPAA used to strategically increase the lipophilic character of a peptide.
Deconstructing this compound: A Trio of Lipophilic Influence
The substantial impact of this compound on lipophilicity stems from the combined effects of its three key structural components: the N-terminal Benzyloxycarbonyl (Z) group, the D-chiral configuration, and the Cyclohexylalanine (Cha) side chain.
-
Cyclohexylalanine (Cha) Side Chain: The cyclohexyl ring is a bulky, non-polar, aliphatic group. It is significantly more hydrophobic than the side chains of natural aliphatic amino acids like Leucine or Isoleucine. Introducing this group into a peptide sequence markedly enhances its interaction with non-polar environments.[5][6]
-
Benzyloxycarbonyl (Z) Group: The Z-group is a common amine protecting group in peptide synthesis.[7][8] Comprising a benzyl ring and a carbonyl group, it is inherently hydrophobic and contributes significantly to the overall lipophilicity of the amino acid derivative, far more than a simple acetyl cap or an unprotected amine.
-
D-Configuration: While chirality does not directly alter lipophilicity, the use of D-amino acids can enhance a peptide's metabolic stability by making it resistant to degradation by endogenous proteases, which primarily recognize L-amino acids. This increased stability is a critical factor in drug design.
Below is a diagram illustrating the key structural features of this compound that contribute to its lipophilic character.
Caption: Structural components of this compound contributing to high lipophilicity.
Comparative Lipophilicity: this compound vs. Other Amino Acids
The most direct way to compare the lipophilicity of different amino acids is by examining their retention times in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, a non-polar stationary phase is used, and compounds are eluted with a gradient of an organic solvent. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.
Table 1: Estimated Comparative Lipophilicity of Amino Acid Side Chains
| Amino Acid (Residue) | Side Chain Structure | Typical Lipophilicity Contribution | Expected RP-HPLC Retention |
| Glycine (Gly) | -H | Very Low (Hydrophilic) | Very Short |
| Alanine (Ala) | -CH₃ | Low | Short |
| Valine (Val) | -CH(CH₃)₂ | Moderate | Moderate |
| Leucine (Leu) | -CH₂CH(CH₃)₂ | High | Long |
| Phenylalanine (Phe) | -CH₂-Phenyl | High | Long |
| Cyclohexylalanine (Cha) | -CH₂-Cyclohexyl | Very High | Very Long |
| Z-D-Cha | Z-NH-CH(SideChain)- | Extremely High | Extremely Long |
Key Insights:
-
Aliphatic Comparison: The cyclohexyl side chain of Cha is significantly more hydrophobic than the branched alkyl side chains of Leucine and Valine due to its larger non-polar surface area.
-
Aromatic Comparison: While Phenylalanine's phenyl ring contributes to hydrophobicity, the saturated cyclohexyl ring of Cha is generally considered more lipophilic in the context of peptide side chains.
-
The Z-Group Multiplier: The addition of the N-terminal Z-group dramatically increases lipophilicity. A peptide containing Z-D-Cha will be substantially more lipophilic than a peptide containing an N-terminally unprotected Cha, or even a peptide with an acetylated N-terminus (Ac-Cha).
Experimental Protocol: Measuring Peptide Lipophilicity via RP-HPLC
To empirically validate the lipophilicity of peptides, a standardized RP-HPLC method is essential. This protocol provides a robust framework for comparing the retention times of peptides containing this compound with other peptide analogues.
Objective: To determine the chromatographic hydrophobicity index (k), which serves as a proxy for lipophilicity, for a set of synthetic peptides.
Materials:
-
Analytical RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Peptide samples (1 mg/mL in Mobile Phase A)
-
Reference standards with known lipophilicity (optional, for calibration)
Workflow Diagram:
Caption: Standard workflow for determining peptide lipophilicity using RP-HPLC.
Step-by-Step Procedure:
-
System Preparation:
-
Prepare Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (0.1% TFA in HPLC-grade acetonitrile). Degas both solutions.
-
Install the C18 column and equilibrate the system with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved. The column temperature should be maintained, for example, at 40°C.
-
-
Sample Analysis:
-
Inject a blank (Mobile Phase A) to establish the baseline.
-
Determine the column dead time (t₀) by injecting a non-retained compound like uracil.
-
Inject 20 µL of each peptide sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile using a UV detector at 214 nm (the peptide bond absorbance wavelength).
-
Record the retention time (tᵣ) for each peptide peak.
-
-
Data Interpretation:
-
Calculate the capacity factor (k) for each peptide using the formula: k = (tᵣ - t₀) / t₀ .
-
The k value is a direct, normalized measure of retention and, therefore, lipophilicity. A higher k value indicates greater lipophilicity.
-
Compare the k values of the peptide containing this compound with the other peptides to quantify the relative increase in lipophilicity.
-
Causality Behind Experimental Choices:
-
C18 Column: The C18 (octadecyl) stationary phase is the industry standard for separating molecules based on hydrophobicity.[12]
-
Acetonitrile/Water Mobile Phase: This is a common solvent system that provides good resolution for a wide range of peptides.
-
Trifluoroacetic Acid (TFA): TFA is used as an ion-pairing agent. It protonates acidic residues (Asp, Glu) and the C-terminus while forming an ion pair with basic residues (Lys, Arg, His) and the N-terminus. This suppresses unwanted ionic interactions with the silica backbone of the stationary phase, ensuring that separation is dominated by the hydrophobicity of the peptide.[13]
Conclusion and Application
The incorporation of this compound is an exceptionally effective strategy for increasing the lipophilicity of synthetic peptides. This modification is driven by the potent combination of the highly non-polar cyclohexylalanine side chain and the hydrophobic N-terminal benzyloxycarbonyl group. Experimental determination of lipophilicity using RP-HPLC provides a reliable method to quantify this effect. For drug development professionals, leveraging this compound allows for the rational design of peptide therapeutics with enhanced membrane permeability and cellular uptake, which are critical for targeting intracellular proteins and improving oral bioavailability.[1][5][14] However, this must be carefully optimized to avoid the pitfalls of excessive lipophilicity, such as poor solubility and rapid clearance.
References
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- Bio-Synthesis Inc. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. [URL: https://www.biosyn.com/aminopen/amino-acid-hydrophobicity-for-structural-prediction-of-peptides-and-proteins.aspx]
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- Dołowy, M., et al. (2022). The lipophilicity parameters calculated from RP-TLC and RP-HPLC experimental values. ResearchGate. [URL: https://www.researchgate.net/figure/The-lipophilicity-parameters-calculated-from-RP-TLC-and-RP-HPLC-experimental-values_tbl1_359392261]
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- Lokey, S., et al. (2024). Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. ResearchGate. [URL: https://www.researchgate.net/publication/384772036_Chromatographic_Determination_of_Permeability-Relevant_Lipophilicity_Facilitates_Rapid_Analysis_of_Macrocyclic_Peptide_Scaffolds]
- WuXi AppTec DMPK. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). [URL: https://dmpk.wuxiapptec.
- Parmar, D., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7471212/]
- Parmar, D., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [URL: https://www.researchgate.net/publication/344158482_Impact_of_non-proteinogenic_amino_acids_in_the_discovery_and_development_of_peptide_therapeutics]
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- Zamora, M. A., et al. (2024). From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b3a98014b1826514275d31]
- Lokey, S., et al. (2022). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35275623/]
- AstraZeneca. (n.d.). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. [URL: https://academic.oup.
- van de Waterbeemd, H. (1994). Lipophilicity of amino acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7523457/]
- Open Exploration Publishing. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. [URL: https://www.explorationpub.
- Lokey, S., et al. (2025). Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides. ResearchGate. [URL: https://www.researchgate.net/publication/319211029_Peptide_to_Peptoid_Substitutions_Increase_Cell_Permeability_in_Cyclic_Hexapeptides]
- Oerther, T., et al. (2016). Important Considerations Related to Permeability of Peptides. CHIMIA. [URL: https://chimia.ch/chimia/article/view/2016_299]
- Chem-Crc. (n.d.). Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. [URL: https://www.chem-crc.com/mastering-peptide-synthesis-the-role-of-cbz-protecting-groups_n11]
- ResearchGate. (2025). Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides. [URL: https://www.researchgate.
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- Semantic Scholar. (n.d.). Lipophilicity of amino acids. [URL: https://www.semanticscholar.org/paper/Lipophilicity-of-amino-acids-Waterbeemd-Karabelas/1d7168b495817c1809001b91e9206d203875500e]
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A Comparative Guide to the Validation of Z-D-Cha-OH Incorporation Using HPLC Analysis
<-5>
Abstract
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids into peptide sequences is paramount for achieving desired therapeutic properties. N-benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH), a bulky and hydrophobic amino acid derivative, presents unique challenges during solid-phase peptide synthesis (SPPS). Incomplete coupling or side reactions can lead to a heterogeneous mixture of peptide products, compromising biological activity and complicating downstream applications. This guide provides a comprehensive comparison of analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC), for validating the successful incorporation of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to ensure scientific integrity and reproducibility.
Introduction: The Challenge of Incorporating Bulky Amino Acids
The synthesis of peptides containing sterically hindered and hydrophobic residues like this compound is often challenging.[1][2][3][4] The bulky cyclohexyl side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions.[1][5] This can result in deletion sequences, where the intended amino acid is missing, significantly impacting the peptide's final structure and function.[6] Furthermore, the hydrophobicity of this compound can cause peptide aggregation on the solid support, further reducing synthesis efficiency.[2][4]
Therefore, robust analytical validation is not merely a quality control step but an integral part of the synthesis workflow. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of synthetic peptides and verifying the incorporation of such challenging residues.[7][8][9]
Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
The successful incorporation of this compound hinges on optimized coupling conditions. The choice of coupling reagents is critical to overcome the steric hindrance.[5]
Rationale for Reagent Selection
For sterically hindered amino acids, standard carbodiimide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) may prove inefficient.[5] More potent activating agents are required.[10] Modern coupling reagents are often based on phosphonium or aminium salts which provide rapid and efficient reactions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are widely used due to their high reactivity.[11] The use of microwave-assisted SPPS can also significantly improve coupling efficiency for hindered amino acids.[1]
Experimental Protocol: SPPS of a Model Peptide (Ac-Tyr-Val-D-Cha-Gly-Leu-NH₂)
This protocol outlines the manual synthesis of a model pentapeptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Gly-OH, this compound, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection (First Amino Acid): Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
Pre-activate Fmoc-Leu-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test. A negative test (beads remain colorless) indicates complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid (Gly, Z-D-Cha , Val, Tyr). For the incorporation of this compound, extend the coupling time to 4 hours or consider a double coupling.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilization: Lyophilize the crude peptide to obtain a white powder.
SPPS Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for the model peptide.
HPLC Analysis: The Gold Standard for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the analysis and purification of synthetic peptides.[7][12] It separates molecules based on their hydrophobicity.[13][14]
Principles of RP-HPLC for Peptide Analysis
In RP-HPLC, the stationary phase (typically C8 or C18 alkyl chains bonded to silica) is nonpolar, while the mobile phase is polar. Peptides are eluted by a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous buffer, often containing an ion-pairing agent like trifluoroacetic acid (TFA).[8] More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.[14][15]
Experimental Protocol: RP-HPLC Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV detector.[8]
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phases:
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile).
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject 10-20 µL of the peptide solution.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[16]
-
Detection: Monitor the elution profile at 214 nm, which is optimal for detecting the peptide bond.[7]
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the target peptide and any impurities.
Interpreting the HPLC Chromatogram
A successful synthesis will show a major peak corresponding to the target peptide. The purity is calculated as the area of the target peptide peak divided by the total area of all peaks in the chromatogram.[6]
Expected Impurities and Their Chromatographic Behavior:
-
Deletion Sequence (Ac-Tyr-Val-Gly-Leu-NH₂): This impurity lacks the hydrophobic D-Cha residue and will therefore elute significantly earlier than the target peptide.
-
Truncated Sequences: Peptides that were terminated prematurely will also be less hydrophobic and elute earlier.[7]
-
Incompletely Deprotected Peptides: Peptides still containing side-chain protecting groups (e.g., tBu on Tyr) will be more hydrophobic and elute later than the target peptide.[7]
Expected HPLC Results
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| Deletion Sequence (Ac-Tyr-Val-Gly-Leu-NH₂) | ~12-15 | Significantly less hydrophobic due to the absence of D-Cha. |
| **Target Peptide (Ac-Tyr-Val-D-Cha-Gly-Leu-NH₂) ** | ~18-22 | High hydrophobicity due to the presence of Tyr, Val, D-Cha, and Leu. |
| Incompletely Deprotected Peptide | >22 | The tBu protecting group on Tyrosine increases hydrophobicity. |
Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.
Comparative Analysis of Validation Techniques
While HPLC is the primary method for purity assessment, other techniques provide complementary and confirmatory data.[17]
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Function | Purity assessment, quantification of impurities.[17] | Molecular weight determination, sequence confirmation.[7][17] | Determines amino acid composition and net peptide content.[7][18] |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity).[17] | Measures the mass-to-charge ratio of the peptide and its fragments.[9] | Hydrolyzes the peptide into its constituent amino acids, which are then quantified.[7] |
| Strengths | Excellent for resolving impurities, including isomers.[6] High precision and reproducibility. | Confirms the correct molecular weight of the target peptide.[7] Can identify deletion sequences and other modifications. | Provides an accurate measure of the total peptide amount.[18] |
| Limitations | Does not directly provide structural information. | May not resolve isobaric impurities (impurities with the same mass). Less quantitative than HPLC. | Destructive method. Does not provide sequence information or purity.[18] |
The Synergy of HPLC and Mass Spectrometry (LC-MS)
The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for peptide analysis.[9] It allows for the separation of different peptide species by HPLC, followed by the immediate determination of their molecular weights by MS.[9] This provides unambiguous confirmation of the identity of the main peak as the target peptide and helps in the identification of impurity peaks.
Decision-Making for Analytical Method Selection
Caption: Decision tree for selecting the optimal analytical validation method.
Regulatory Context and Best Practices
The validation of analytical methods for peptide therapeutics is guided by international regulatory bodies. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2) for the validation of analytical procedures, provide a framework for ensuring that the chosen methods are fit for their intended purpose.[19][20] For peptide purity analysis, the method must be demonstrated to be specific, accurate, precise, and linear.[19] Forced degradation studies are often performed to demonstrate that the HPLC method is stability-indicating, meaning it can resolve the active peptide from its degradation products.[19] The United States Pharmacopeia (USP) also provides general chapters, such as <1086> on impurities, that are relevant to peptide analysis, although peptides are sometimes excluded from the scope of specific impurity chapters.[21][22][23]
Conclusion
The successful incorporation of the bulky, hydrophobic amino acid this compound into a synthetic peptide is a non-trivial task that demands rigorous analytical validation. RP-HPLC stands as the indispensable tool for assessing the purity of the crude peptide and confirming the efficiency of the incorporation. By providing a quantitative measure of the target peptide relative to key impurities like deletion sequences, HPLC offers a clear verdict on the success of the synthesis. When coupled with mass spectrometry, it provides an unparalleled level of confidence in the identity and quality of the final product. Adherence to detailed, validated protocols and an understanding of the principles behind them are crucial for researchers in the field of drug discovery and development to ensure the integrity and reproducibility of their work.
References
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Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization | Laboratory Research. Retrieved from [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Hodges, R. S., & Mant, C. T. (n.d.). HPLC Analysis and Purification of Peptides. In PubMed Central. Retrieved from [Link]
-
ResearchGate. (2022, April 25). What are other methods except RP-HLPC to purify peptides?. Retrieved from [Link]
-
Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Retrieved from [Link]
-
Jadaun, G. P. S., et al. (n.d.). HPLC for Peptides and Proteins: Principles, Methods and Applications. Retrieved from [Link]
-
Al-Tannak, N. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. In PubMed Central. Retrieved from [Link]
-
Lapek, J. D., Jr, et al. (2017, January 24). MS-READ: Quantitative Measurement of Amino Acid Incorporation. In PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Hay, A. M. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification. In tks. Retrieved from [Link]
-
SciSpace. (n.d.). HPLC analysis and purification of peptides. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]
-
DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]
-
BioPharmaSpec. (2025, June 4). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. Retrieved from [Link]
-
Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Gentile, F., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. In PubMed Central. Retrieved from [Link]
-
Wang, D., et al. (n.d.). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. In Chemical Science (RSC Publishing). Retrieved from [Link]
-
Xinfuda. (2025, February 17). USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
Harpsøe, K., et al. (n.d.). Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. In PubMed Central. Retrieved from [Link]
-
Carbolution. (n.d.). This compound. Retrieved from [Link]
-
USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]
-
PubChem. (n.d.). Z-D-Asp(obzl)-OH. Retrieved from [Link]
-
Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
Allschoolabs. (n.d.). This compound - 95%, high purity , CAS No.154802-74-1. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (n.d.). Introduction to Peptide Synthesis. In PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Retrieved from [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. researchgate.net [researchgate.net]
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- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. biovera.com.au [biovera.com.au]
- 9. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 11. bachem.com [bachem.com]
- 12. bachem.com [bachem.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phmethods.net [phmethods.net]
- 15. scispace.com [scispace.com]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
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- 18. biosynth.com [biosynth.com]
- 19. biotech-spain.com [biotech-spain.com]
- 20. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of D-Cyclohexylalanine and Other Non-Proteinogenic Amino Acids in Peptide Therapeutics
In the landscape of peptide drug discovery, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone for enhancing the therapeutic potential of peptide-based candidates. These unique building blocks, not found in the canonical set of 20 amino acids, offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and suboptimal receptor affinity.[1][2] This guide provides a comprehensive comparative analysis of D-cyclohexylalanine (D-Cha) against other notable NPAAs, focusing on its impact on peptide stability, receptor binding, and overall performance. We will delve into the causal mechanisms behind these enhancements and provide detailed experimental protocols for their evaluation.
The Rationale for Non-Proteinogenic Amino Acids in Peptide Design
Peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life.[3][4] NPAAs, particularly those with D-chirality or bulky side chains, introduce steric hindrance that can effectively shield the peptide backbone from enzymatic cleavage.[5] Beyond stability, the unique structural properties of NPAAs can be leveraged to fine-tune peptide conformation, which is critical for optimizing receptor binding affinity and specificity.
D-Cyclohexylalanine: A Profile
D-cyclohexylalanine is a non-proteinogenic amino acid distinguished by its bulky and hydrophobic cyclohexyl side chain. This aliphatic ring structure, in contrast to the aromatic ring of phenylalanine, imparts distinct physicochemical properties that are highly advantageous in peptide drug design. The incorporation of D-Cha is a well-established strategy to enhance the metabolic stability and modulate the lipophilicity of peptide therapeutics.[6]
Comparative Analysis: D-Cyclohexylalanine vs. Other Bulky NPAAs
For a meaningful comparison, we will evaluate D-cyclohexylalanine against two other widely used bulky non-proteinogenic amino acids: D-phenylalanine and D-tert-leucine.
| Feature | D-Cyclohexylalanine (D-Cha) | D-Phenylalanine (D-Phe) | D-tert-Leucine (D-t-Leu) |
| Structure | |||
| Side Chain | Cyclohexyl (aliphatic, bulky) | Phenyl (aromatic, bulky) | tert-Butyl (aliphatic, bulky) |
| Hydrophobicity | High | High | High |
| Impact on Stability | Significant increase due to steric hindrance and D-chirality.[6] | Moderate to significant increase due to D-chirality and aromatic ring.[7] | Significant increase due to bulky aliphatic group and D-chirality. |
| Conformational Effects | Promotes β-sheet formation, enhances hydrophobicity.[8][9] | Can participate in aromatic-aromatic interactions, influences peptide folding. | Induces steric constraints, restricting conformational flexibility. |
| Receptor Binding | Can enhance affinity by promoting a favorable binding conformation.[2] | Can be critical for binding in receptors with aromatic pockets. | Can improve affinity through hydrophobic interactions. |
In-Depth Comparison and Experimental Evidence
Proteolytic Stability
The primary motivation for incorporating NPAAs like D-Cha is to bolster a peptide's resistance to enzymatic degradation. The D-configuration of the amino acid is not recognized by most endogenous proteases, which are stereospecific for L-amino acids.[10] Furthermore, the bulky side chains of D-Cha, D-Phe, and D-t-Leu provide a steric shield, physically obstructing protease access to the peptide backbone.
While direct head-to-head comparisons in the same peptide backbone are sparse in the literature, the principles of steric hindrance and D-chirality suggest that all three would significantly enhance stability compared to their L-counterparts. For instance, a study on apelin-17 analogues demonstrated a dramatic increase in plasma stability when a natural amino acid was replaced with 3-Cyclohexyl-L-alanine.[6] Similarly, studies on somatostatin analogs have shown that the incorporation of bulky aromatic residues, in conjunction with a D-amino acid (D-Trp), leads to a remarkable increase in serum stability.
Conformational Effects and Receptor Binding
The side chain of an amino acid plays a crucial role in dictating the secondary structure of a peptide, which in turn governs its interaction with its biological target.
-
D-Cyclohexylalanine: Research has shown that mutating phenylalanine to cyclohexylalanine can increase a peptide's propensity to form β-sheets.[8][9] This conformational preference can be advantageous for fitting into specific receptor binding pockets. The enhanced hydrophobicity of the cyclohexyl group can also strengthen interactions with hydrophobic regions of a receptor.[8]
-
D-Phenylalanine: The aromatic ring of D-Phe can engage in π-π stacking and other non-covalent interactions within the receptor binding site, which can be critical for high-affinity binding.
-
D-tert-Leucine: The highly branched and bulky tert-butyl group of D-t-Leu imposes significant conformational constraints on the peptide backbone. This restriction can "lock" the peptide into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.
A study on opioid peptides demonstrated that the incorporation of D-Cha can significantly influence receptor selectivity and activity, highlighting its role in defining the peptide's pharmacophore.[2]
Experimental Protocols
To empirically compare the performance of peptides incorporating these NPAAs, the following experimental workflows are recommended.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing D-amino acids is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols.
Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis Workflow.
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the terminal amine.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol (MeOH).
-
Amino Acid Coupling: Activate the Fmoc-protected D-amino acid (D-Cha, D-Phe, or D-t-Leu) with a coupling reagent such as HBTU or HATU and a base like diisopropylethylamine (DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
In Vitro Proteolytic Stability Assay
This assay evaluates the half-life of the modified peptides in a biologically relevant matrix, such as human serum or plasma.
Caption: Workflow for In Vitro Peptide Stability Assay in Human Serum.
Protocol:
-
Incubation: Incubate the test peptide at a final concentration of 10-100 µM in human serum at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a quenching solution (e.g., acetonitrile with 0.1% TFA) to stop enzymatic activity and precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase exponential decay curve to determine the peptide's half-life.
Conclusion
D-cyclohexylalanine is a powerful tool in the arsenal of the peptide chemist. Its bulky, hydrophobic, and non-natural D-configuration offers a reliable strategy for significantly enhancing the proteolytic stability of peptide therapeutics. While D-phenylalanine and D-tert-leucine also confer stability through similar mechanisms, the choice of which NPAA to incorporate depends on the specific requirements of the peptide and its target receptor. A thorough understanding of the subtle differences in their steric and electronic properties allows for the rational design of peptide analogs with optimized pharmacokinetic and pharmacodynamic profiles. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these design principles.
References
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Conformation-activity relationships of cyclo-constrained μ/δ opioid agonists derived from the N-terminal tetrapeptide segment of dermorphin/deltorphin - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Beta-methyl substitution of cyclohexylalanine in Dmt-Tic-Cha-Phe peptides results in highly potent delta opioid antagonists. (2007). PubMed. Retrieved January 16, 2026, from [Link]
-
Gonadotropin-releasing hormone antagonists. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. (2024). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Analgesic Peptides: From Natural Diversity to Rational Design. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. (2020). PubMed. Retrieved January 16, 2026, from [Link]
-
Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. (2018). MDPI. Retrieved January 16, 2026, from [Link]
-
Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. (n.d.). eScholarship.org. Retrieved January 16, 2026, from [Link]
-
The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005). PubMed. Retrieved January 16, 2026, from [Link]
-
Advances in the stability challenges of bioactive peptides and improvement strategies. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
Sources
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- 3. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Z-D-Cha-OH
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Laboratory
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of Z-D-Cha-OH (N-carbobenzyloxy-D-cyclohexylalanine). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and established laboratory safety protocols to offer a comprehensive, step-by-step operational and disposal plan. The core philosophy of this guide is to treat this compound with a conservative approach, managing it as a chemical waste product to ensure the highest level of safety and regulatory compliance.
Hazard Assessment and Profile
Understanding the potential hazards of this compound is paramount to its safe handling and disposal. This assessment is based on the known properties of its primary structural components: the carbobenzyloxy (Cbz) protecting group and the D-cyclohexylalanine core.
Summary of Potential Hazards:
| Hazard Category | Potential Effects | Citation |
| Acute Toxicity (Oral, Inhalation) | May be harmful if swallowed or inhaled. | [1] |
| Skin Corrosion/Irritation | May cause skin irritation. | [1] |
| Eye Damage/Irritation | May cause serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory tract irritation. | [2][3] |
It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Personal protective equipment is mandatory to prevent skin and eye contact.
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the consistent use of appropriate PPE. The following should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use of a fume hood is the primary means of respiratory protection. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be necessary based on your institution's Chemical Hygiene Plan and a risk assessment.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined above.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust and place it in a designated, labeled waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the material into a labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as contaminated waste.
-
Waste Disposal: Dispose of all contaminated materials, including absorbent, cleaning supplies, and PPE, as hazardous chemical waste.
Step-by-Step Disposal Procedure
The proper disposal of this compound requires a systematic approach, from waste segregation to final disposal. The following workflow is designed to ensure safety and compliance.
Sources
Mastering the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Handling Z-D-Cha-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are daily realities. Among these, Z-D-Cha-OH (N-Cbz-D-cyclohexylalanine), a protected amino acid derivative, presents a unique set of handling challenges. While indispensable in peptide synthesis, its potential as a skin, eye, and respiratory irritant necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each protective measure, ensuring not just compliance, but a culture of safety and confidence in your laboratory.
Understanding the Hazard: Why this compound Demands Respect
This compound and its structural analogs, such as L-Cyclohexylalanine, are classified as irritants.[1][2] The primary routes of exposure and their potential health effects are summarized below. A thorough understanding of these hazards is the foundation of an effective PPE strategy.
| Hazard Classification | Potential Health Effects | Route of Exposure |
| Skin Irritation (Category 2) | Causes skin irritation, redness, and discomfort upon contact.[3][4] | Dermal (Skin Contact) |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation, which can lead to pain, redness, and watering.[3][4] | Ocular (Eye Contact) |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation if inhaled as a dust or aerosol.[3][4] | Inhalation |
Data synthesized from multiple safety data sheets for cyclohexylalanine derivatives.
The crystalline powder form of this compound increases the risk of aerosolization, making both dermal and respiratory exposure significant concerns during weighing, transferring, and dissolution.
Your Armor: A Multi-Layered Approach to PPE
An effective PPE strategy for this compound is not about a single piece of equipment, but a synergistic system of protection. The following sections detail the essential components of this system, from foundational lab attire to specialized respiratory protection.
Foundational Protection: The Non-Negotiables
Before handling this compound, ensure the following foundational PPE is correctly in place:
-
Laboratory Coat: A clean, long-sleeved lab coat is the first line of defense against accidental spills and contamination of personal clothing. Fire-resistant lab coats should be considered when working with flammable solvents in conjunction with this compound.
-
Long Pants and Closed-Toe Shoes: This is a universal laboratory requirement that protects against splashes and spills that may occur near the floor.[5]
Hand Protection: The Critical Barrier
Given that skin contact is a primary hazard, selecting the appropriate gloves is paramount.
-
Material: Nitrile gloves are a suitable choice for handling solid this compound and for incidental contact with solutions. Always consult a glove compatibility chart when using solvents to dissolve the compound.
-
Procedure: Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using the proper technique to avoid contaminating your skin.
Eye and Face Protection: Shielding Your Most Sensitive Organs
The serious eye irritation potential of this compound necessitates robust eye and face protection.
-
Safety Glasses with Side Shields: These are the minimum requirement and protect against projectiles and minor splashes.[6]
-
Chemical Goggles: When there is a higher risk of splashes, such as when transferring solutions or working with larger quantities, chemical goggles that form a seal around the eyes are required.[3]
-
Face Shield: For procedures with a significant splash or aerosolization risk, a face shield should be worn in conjunction with safety glasses or goggles to protect the entire face.[3][5]
Respiratory Protection: Guarding Your Airways
In situations where dust or aerosols of this compound may be generated, respiratory protection is essential.
-
Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls like fume hoods or ventilated enclosures.[7]
-
When Respirators are Necessary: If engineering controls are not feasible or are insufficient to control exposure, a NIOSH-approved respirator is required.[6] For powdered this compound, a filtering facepiece respirator (e.g., N95) may be appropriate. For higher concentrations or when working with volatile solutions, a half-mask or full-facepiece respirator with appropriate cartridges should be used.
Operational Plan: From Receiving to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep it away from strong oxidizing agents.[3]
Handling and Use
The following workflow illustrates the key steps and corresponding PPE for handling this compound.
Sources
- 1. guidechem.com [guidechem.com]
- 2. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wm.edu [wm.edu]
- 6. peptide.com [peptide.com]
- 7. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
